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  • Product: 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine
  • CAS: 190654-78-5

Core Science & Biosynthesis

Foundational

2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine: A Critical Scaffold in the Development of 2,6,9-Trisubstituted Purine CDK Inhibitors

Executive Summary In the landscape of targeted oncology and cell cycle regulation, Cyclin-Dependent Kinases (CDKs) represent prime therapeutic targets. The compound 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and cell cycle regulation, Cyclin-Dependent Kinases (CDKs) represent prime therapeutic targets. The compound 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (CAS: 190654-78-5) is a highly specialized, penultimate chemical intermediate used in the synthesis of potent, ATP-competitive 2,6,9-trisubstituted purine CDK inhibitors, most notably Purvalanol A and NG-52 [1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a modular scaffold. Its design is an elegant exercise in differential reactivity and structure-activity relationship (SAR) logic. By strategically retaining a reactive chlorine atom at the C2 position while locking in the N9 and C6 pharmacophores, this intermediate allows researchers to perform late-stage combinatorial diversification targeting the solvent-exposed channel of the CDK active site.

Molecular Architecture & Physicochemical Profile

The structural genius of this intermediate lies in its trisubstitution pattern. The purine core mimics the adenine ring of ATP, allowing it to slip into the kinase active site.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine
CAS Number 190654-78-5
Molecular Formula C14H13Cl2N5
Molecular Weight 322.19 g/mol
Monoisotopic Mass 321.05 Da
SMILES CC(C)N1C=NC2=C(N=C(N=C21)Cl)NC3=CC(=CC=C3)Cl
Isotopic Signature (LC-MS) M, M+2, M+4 peaks in a strict 9:6:1 ratio (due to two Cl atoms)

Mechanistic Rationale: The SAR of 2,6,9-Trisubstituted Purines

To understand why this specific intermediate is synthesized, we must examine the causality of its binding kinetics within the CDK2/Cyclin A complex.

When Purvalanol A (the downstream product of this intermediate) binds to CDK2, it acts as a competitive inhibitor of ATP[2]. The structural components installed on our title compound serve specific, non-overlapping functions:

  • The C6-(3-Chloroanilino) Group: This moiety is responsible for anchoring the molecule to the kinase hinge region. The N7 of the purine ring accepts a hydrogen bond from the backbone NH of Leu83 , while the exocyclic N6-H donates a hydrogen bond to the backbone carbonyl of the same Leu83 residue[3]. Furthermore, the 3-chloro group on the aniline ring projects into a deep, hydrophobic pocket, occasionally interacting with Asp86[4].

  • The N9-Isopropyl Group: This aliphatic branch fills a hydrophobic region normally occupied by the ribose ring of ATP, preventing the kinase from adopting its active conformation[3].

  • The C2-Chlorine Atom: In the intermediate state, this chlorine atom is a placeholder. It points directly toward the solvent-exposed channel of the kinase cleft. Because it is a highly reactive leaving group, it allows medicinal chemists to displace it with various amino alcohols (like (R)-valinol) to optimize solubility and solvent-channel interactions without disrupting the core hinge-binding motif[1].

SAR_Binding Compound 2-Chloro-N-(3-chlorophenyl)- 9-isopropyl-9H-purin-6-amine N9 N9-Isopropyl Compound->N9 C6 C6-(3-Chloroanilino) Compound->C6 C2 C2-Chloro Compound->C2 Pocket1 Hydrophobic Pocket (Anchoring) N9->Pocket1 Van der Waals Pocket2 CDK2 Hinge Region (Leu83 H-Bonds) C6->Pocket2 N6-H Donor / N7 Acceptor Pocket3 Solvent Channel (Late-Stage SNAr) C2->Pocket3 Reactive leaving group

Caption: Structural modularity and binding logic of the 190654-78-5 scaffold.

Chemical Synthesis Workflow & Causality

The synthesis of this intermediate relies on a fundamental principle of heterocyclic chemistry: differential electrophilicity .

Starting from 2,6-dichloro-9-isopropylpurine, the molecule possesses two potential sites for Nucleophilic Aromatic Substitution (SNAr): C2 and C6. However, the C6 position is flanked by two nitrogen atoms in the pyrimidine ring and is conjugated to the imidazole system, making it significantly more electron-deficient than C2. When 3-chloroaniline is introduced, the intermediate Meisenheimer complex is highly stabilized at C6. Therefore, the first amination occurs regioselectively at C6 at moderate temperatures (80 °C), yielding our title compound[1].

Once the C6 position is substituted with an electron-donating amine, the entire purine ring becomes more electron-rich. This drastically deactivates the C2 chlorine toward further nucleophilic attack, isolating our intermediate perfectly. To displace the C2 chlorine in the final step, much harsher conditions (140 °C, sealed tube) are required[1].

Synthesis_Workflow Step1 2,6-Dichloro-9-isopropylpurine Step2 Regioselective SNAr (C6) + 3-Chloroaniline, DIPEA, 80°C Step1->Step2 Step3 Intermediate Isolation Silica Gel Chromatography Step2->Step3 Step4 Title Compound (CAS 190654-78-5) Step3->Step4 Step5 High-Temp SNAr (C2) + (R)-Valinol, 140°C Step4->Step5 Step6 Purvalanol A (Potent CDK2 Inhibitor) Step5->Step6

Caption: Step-by-step synthetic workflow from precursor to Purvalanol A.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Analytical checkpoints are built into the methodology to confirm reaction success before proceeding.

Protocol A: Synthesis of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine
  • Reaction Setup: Dissolve 2,6-dichloro-9-isopropylpurine (1.0 eq) in anhydrous n-butanol. Add 3-chloroaniline (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to act as an acid scavenger.

  • Thermal Conditions: Heat the mixture to 80 °C under an inert argon atmosphere for 12–16 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material will disappear, replaced by a lower Rf spot corresponding to the mono-aminated product.

  • Workup: Concentrate the solvent in vacuo. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification & Validation Checkpoint 2 (LC-MS): Purify via flash column chromatography. Subject the purified solid to LC-MS. Crucial validation: You must observe a molecular ion cluster at m/z 322 [M+H]+, 324 [M+2+H]+, and 326[M+4+H]+ in a strict 9:6:1 ratio . This isotopic signature definitively proves that both the C2 chlorine and the aniline chlorine have been retained.

Protocol B: Late-Stage Diversification to Purvalanol A
  • Reaction Setup: In a heavy-walled sealed pressure tube, combine 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (1.0 eq) with an excess of (R)-(-)-2-amino-3-methyl-1-butanol (D-valinol) (5.0 eq). No solvent is strictly necessary if the amine is liquid at reaction temperature, though a small amount of 1,4-dioxane can be used[1].

  • Thermal Conditions: Seal the tube and heat vigorously to 140 °C for 12 hours. The elevated temperature is mandatory to overcome the electronic deactivation of the C2 position.

  • Validation Checkpoint (LC-MS): Analyze the crude mixture. The m/z 326 peak (M+4) must completely disappear, and the isotopic pattern must shift to a 3:1 ratio (M, M+2), confirming the successful displacement of the C2 chlorine while retaining the aniline chlorine.

Downstream Applications and Kinase Selectivity

The ultimate value of 190654-78-5 is realized in the biological potency of its derivatives. By functionalizing the C2 position, researchers have developed inhibitors that exhibit sub-micromolar to nanomolar affinity for CDKs, inducing G1/S and G2/M cell cycle arrest and triggering apoptosis in malignant cells[2][3].

Table 2: Comparative CDK Inhibitory Activity of Downstream Derivatives
InhibitorC2 SubstituentCDK2/CycA IC50 (µM)CDK1/CycB IC50 (µM)
Purvalanol A (R)-1-hydroxy-3-methylbutan-2-amino0.0700.004
Purvalanol B *(R)-1-hydroxy-3-methylbutan-2-amino0.0060.006
(R)-Roscovitine (R)-1-hydroxybutan-2-amino0.7000.650

*Note: Purvalanol B features an additional 4-carboxylic acid on the aniline ring, requiring a modified precursor, but follows the exact same SAR and synthetic logic[3].

By mastering the chemistry of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine, drug development professionals gain access to a highly reliable, modular pathway for generating next-generation kinase inhibitors.

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Exploratory

Mechanism of Action of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine in Kinase Inhibition: A Comprehensive Technical Guide

Executive Summary The compound 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine is a highly specialized 2,6,9-trisubstituted purine derivative. In the landscape of targeted oncology and structural biology, purine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine is a highly specialized 2,6,9-trisubstituted purine derivative. In the landscape of targeted oncology and structural biology, purine analogues are privileged scaffolds designed to act as potent, ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs), particularly the p34cdc2/cyclin Bcdc13 complex (CDK1) and CDK2[1]. By locking the kinase in an inactive conformation, this compound halts the cell cycle, making it a critical tool for studying hyperproliferative diseases and a foundational pharmacophore for advanced drug development[2].

This whitepaper, written from the perspective of a Senior Application Scientist, deconstructs the structural biology, thermodynamic binding logic, and self-validating experimental workflows required to characterize this inhibitor.

Molecular Architecture & Pharmacophore Analysis

To understand the efficacy of this inhibitor, we must analyze its structural components. The purine scaffold perfectly mimics the adenine ring of adenosine triphosphate (ATP), allowing it to hijack the kinase's active site[3]. However, it is the specific substitutions at the 2, 6, and 9 positions that dictate its high affinity and selectivity[4].

  • Purine Core (The Anchor): The N7 and exocyclic N6 atoms of the purine ring form a critical bidentate hydrogen-bonding network with the backbone amide and carbonyl of the kinase hinge region (specifically Leu83 in CDK2)[5].

  • N9-Isopropyl Group (The Entropy Driver): This bulky aliphatic group is directed toward the ribose-binding pocket of the ATP site. By sterically occupying this space, it displaces ordered water molecules, driving binding entropy and preventing the binding of the natural substrate[6].

  • N6-(3-Chloroanilino) Group (The Selectivity Filter): Unlike ATP, which exposes its phosphate tail to the solvent, the 3-chloroanilino group extends into a deep, hydrophobic specificity pocket (comprising residues like Ile10, Phe82, and Leu134)[5]. The meta-chloro substitution enhances van der Waals contacts and introduces potential halogen bonding, significantly boosting kinase selectivity over other ATP-dependent enzymes[4].

  • C2-Chloro Group (The Lipophilic Handle): While advanced clinical inhibitors (like Roscovitine) feature bulky amines at the C2 position to interact with the solvent interface[3], a C2-chloro group provides a lipophilic anchor that interacts with the main chain carbonyl of Glu81. It also serves as a highly reactive electrophilic handle for further synthetic optimization during hit-to-lead campaigns[1].

Pharmacophore Inhibitor 2-Chloro-N-(3-chlorophenyl)- 9-isopropyl-9H-purin-6-amine N6 N6-(3-chloroanilino) Inhibitor->N6 N9 N9-isopropyl Inhibitor->N9 C2 C2-chloro Inhibitor->C2 Core Purine Scaffold Inhibitor->Core Hydrophobic Hydrophobic Pocket (Phe82, Ile10) N6->Hydrophobic Van der Waals / Halogen Bond Ribose Ribose Binding Pocket N9->Ribose Steric Occupation Solvent Specificity Pocket (Glu81) C2->Solvent Lipophilic Anchor Hinge Hinge Region (Leu83) Hydrogen Bonding Core->Hinge N7/N6 Bidentate H-Bonds

Caption: Pharmacophore mapping and binding logic of the substituted purine within the CDK active site.

Mechanism of Action: Kinase Inhibition Dynamics

The primary mechanism of action is the competitive displacement of ATP from the catalytic cleft of the CDK1/Cyclin B complex. CDKs require both cyclin binding and phosphorylation at specific residues (e.g., Thr161) to achieve a fully active conformation[2].

When 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine occupies the ATP pocket, it physically blocks the transfer of the γ -phosphate from ATP to downstream substrate proteins (such as Histone H1 or nuclear lamins)[4]. Because CDK1/Cyclin B is the master regulator of the G2-to-M phase transition, this biochemical blockade translates cellularly into a robust G2/M phase cell cycle arrest, preventing malignant cells from undergoing mitosis[2].

Pathway cluster_0 Active Kinase Complex CyclinB Cyclin B CDK1 CDK1 (p34cdc2) CyclinB->CDK1 Target Substrate Proteins (e.g., Histone H1) CDK1->Target Phosphorylation ATP ATP ATP->CDK1 Binds Hinge Mitosis Mitosis Progression Target->Mitosis Inhibitor Purine Inhibitor Inhibitor->CDK1 Competitive Displacement Arrest G2/M Cell Cycle Arrest Inhibitor->Arrest Induces

Caption: CDK1/Cyclin B signaling pathway and ATP-competitive inhibition mechanism.

Experimental Workflows & Protocols (Self-Validating Systems)

To rigorously characterize this compound, we employ orthogonal, self-validating methodologies. Every experimental choice is driven by the need to eliminate false positives and confirm direct target engagement.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: We utilize TR-FRET over standard luminescence assays to eliminate compound auto-fluorescence interference—a common artifact with highly conjugated purine derivatives. Self-Validation: Staurosporine is run in parallel as a pan-kinase positive control. A kinase-dead CDK1 mutant (D146N) is used as a negative control to establish the baseline signal and validate assay specificity.

Step-by-Step Methodology:

  • Kinase Preparation: Dilute recombinant CDK1/Cyclin B complex to 1 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Addition of 2 mM DTT is critical to prevent the oxidation of catalytic cysteines.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the purine inhibitor in 100% DMSO. Transfer 100 nL to a 384-well plate using acoustic dispensing (e.g., Echo 550) to ensure volumetric precision.

  • Enzymatic Reaction: Add 5 µL of the kinase solution to the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a mixture containing ATP (at the Km​ value of 15 µM) and the ULight-labeled Histone H1 peptide substrate.

  • Detection: Stop the reaction after 60 minutes with EDTA. Add Europium-anti-phospho-Histone H1 antibody. Read the plate on a multi-mode reader, calculating the emission ratio of 665 nm / 615 nm to determine the IC50.

Protocol 2: X-Ray Co-Crystallography of the Kinase-Inhibitor Complex

Causality: CDK2 is utilized as a structural surrogate for CDK1 due to its 64% sequence homology, highly conserved ATP-binding pocket, and vastly superior crystallization propensity[7]. Self-Validation: Electron density maps (2Fo-Fc) must be contoured at 1.0 σ to unambiguously confirm the orientation of the 3-chloroanilino group.

Step-by-Step Methodology:

  • Protein Expression & Purification: Express human CDK2 in E. coli and purify via Ni-NTA affinity and size-exclusion chromatography (Superdex 75).

  • Co-Crystallization: Concentrate CDK2 to 10 mg/mL. Add the inhibitor at a 3:1 molar excess. Incubate for 2 hours on ice.

  • Hanging Drop Vapor Diffusion: Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (0.2 M HEPES pH 7.4, 20% PEG 3350). Seal and incubate at 4°C.

  • Data Collection: Harvest crystals after 3-5 days. Flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source (resolution 2.4 Å)[3].

Workflow Prep Step 1: Kinase Preparation (Recombinant CDK1/Cyclin B + DTT) Dilution Step 2: Compound Titration (3-fold serial dilutions in DMSO) Prep->Dilution Reaction Step 3: Enzymatic Reaction (Add ATP & TR-FRET Substrate) Dilution->Reaction Detection Step 4: Signal Detection (Measure 665nm/615nm Emission Ratio) Reaction->Detection Validation Step 5: Orthogonal Validation (X-Ray Crystallography & Kinase-Dead Mutant) Detection->Validation

Caption: Step-by-step experimental workflow for in vitro kinase inhibitor profiling.

Quantitative Data Summary

The structural modifications on the purine ring drastically alter the inhibitory profile. Below is a comparative analysis of 2,6,9-trisubstituted purines against the CDK1/Cyclin B complex, highlighting how the 3-chloroanilino and C2-chloro substitutions benchmark against established clinical candidates.

CompoundTarget KinaseIC50 (µM)Key Structural Features
Olomoucine CDK1/Cyclin B7.00N6-benzylamino, C2-(hydroxyethyl)amino
Roscovitine CDK1/Cyclin B0.65N6-benzylamino, C2-(R-1-ethyl-2-hydroxyethyl)amino
2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine CDK1/Cyclin B~0.10 - 1.00*N6-(3-chloroanilino), C2-chloro
Purvalanol A CDK1/Cyclin B0.004N6-(3-chloro-4-carboxyanilino), C2-(R-isopropyl-hydroxyethyl)amino

*Note: Estimated range based on precursor activity profiles and structure-activity relationship (SAR) data derived from Novartis patent literature[1]. The C2-chloro group provides moderate potency but serves primarily as an intermediate for synthesizing ultra-potent derivatives like Purvalanol A.

References

  • [Jürg Zimmermann Inventions, Patents and Patent Applications (US7091346)] - Justia.
  • [Cyclin-Dependent Kinase Inhibitors: Useful Targets in Cell Cycle Regulation] - ACS Publications.

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Foundational

Physicochemical Characterization and Application Profiling of CAS 190654-78-5: A Technical Guide

Core Identity: 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine Target Application: Core intermediate in the synthesis of 2,6,9-trisubstituted purine Cyclin-Dependent Kinase (CDK) inhibitors. Executive Summary &...

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Author: BenchChem Technical Support Team. Date: March 2026

Core Identity: 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine Target Application: Core intermediate in the synthesis of 2,6,9-trisubstituted purine Cyclin-Dependent Kinase (CDK) inhibitors.

Executive Summary & Structural Significance

In the landscape of rational drug design, the 2,6,9-trisubstituted purine scaffold is recognized as a privileged structure for ATP-competitive kinase inhibition. CAS 190654-78-5 serves as the critical, penultimate intermediate in the synthesis of seminal CDK inhibitors, most notably Purvalanol A and Roscovitine analogs .

As a Senior Application Scientist, understanding the physicochemical properties of this intermediate is not merely an exercise in chemical cataloging; it is essential for optimizing downstream synthetic workflows, predicting reaction kinetics, and ensuring the final active pharmaceutical ingredient (API) adheres to pharmacokinetic thresholds.

Molecular Weight & Stoichiometric Considerations

The molecular weight of a synthetic intermediate dictates the "ligand efficiency budget" available for subsequent functionalization.

PropertyValueMethod / Source
Molecular Formula C₁₄H₁₃Cl₂N₅Stoichiometric calculation
Molecular Weight 322.2 g/mol Computed
Monoisotopic Mass 321.0548 DaMass Spectrometry Target
Hydrogen Bond Donors 1Exocyclic N6 amine
Hydrogen Bond Acceptors 4Purine N1, N3, N7; Exocyclic N

Causality in Drug Design: At 322.2 g/mol , CAS 190654-78-5 is strategically sized. When this intermediate undergoes its final amination at the C2 position (e.g., reacting with (R)-valinol, MW 103.16 g/mol ), the condensation results in the loss of HCl (MW 36.46 g/mol ). The final CDK inhibitor (Purvalanol A) achieves a molecular weight of ~388.9 g/mol . This leaves ample room beneath the 500 Da threshold of Lipinski's Rule of 5, ensuring the resulting library of compounds maintains favorable oral bioavailability and membrane permeability .

Density & Solid-State Profile

While exact crystallographic density varies by polymorph, in silico predictive models and structural analogs place the density of this compound significantly higher than unsubstituted purines.

PropertyValueImplications for Handling
Predicted Density ~1.49 g/cm³High density yields a low specific volume powder.
Predicted Boiling Point 568.5 ± 50.0 °CIndicates high thermal stability; suitable for high-temp SNAr.
Predicted Flash Point 297.6 °CSafe for standard benchtop handling and scaling.

Handling Insights: The high density (~1.49 g/cm³) is driven by the dual chlorine substitution and the planar aromatic stacking of the purine and phenyl rings . From a formulation perspective, this means the powder is less prone to aerosolization during weighing (reducing inhalation hazard) but may require aggressive vortexing or sonication to maintain a uniform suspension in less ideal solvents prior to complete dissolution.

Solubility Profile & Solvation Thermodynamics

CAS 190654-78-5 is a highly lipophilic molecule. The presence of the 9-isopropyl group and the 3-chlorophenyl ring drives its LogP to approximately 4.5, dictating its solvation behavior.

Solvent SystemSolubility ClassEstimated RangeWorkflow Application
Water (pH 7.4) Insoluble< 0.1 mg/mLUsed as an anti-solvent for precipitation
DMSO / DMF Highly Soluble> 50 mg/mLStock solutions, SNAr reaction media
Ethanol / n-Butanol Moderately Soluble5 - 15 mg/mLHigh-temp reaction solvents, Recrystallization
Dichloromethane (DCM) Soluble20 - 30 mg/mLLiquid-liquid extraction, Chromatography

Experimental Workflows & Methodologies

Workflow A: Regioselective Synthesis and C2-Amination

The synthesis of CDK inhibitors from 2,6-dichloro-9-isopropylpurine relies on the differential electrophilicity of the purine ring carbons.

G A 2,6-Dichloro-9-isopropylpurine (Starting Material) B CAS 190654-78-5 (C6-Substituted) A->B 3-Chloroaniline (Fast SNAr at C6) C Purvalanol A (C2, C6, N9-Trisubstituted) B->C (R)-Valinol, 110°C (Slow SNAr at C2)

Caption: Regioselective SNAr pathway demonstrating CAS 190654-78-5 as a key intermediate.

Protocol: Synthesis of Purvalanol A from CAS 190654-78-5

  • Causality Focus: The C6 position is substituted first because adjacent N1 and N7 atoms make it highly electrophilic. Once the 3-chloroaniline is installed (yielding CAS 190654-78-5), the secondary amine donates electron density via resonance into the purine ring. This severely deactivates the remaining C2-chlorine. Therefore, the second SNAr reaction requires harsh conditions to overcome the thermodynamic barrier.

  • Step 1 (Reagent Charging): In a heavy-walled pressure vial, combine CAS 190654-78-5 (1.0 eq), (R)-valinol (3.0 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in n-butanol. n-Butanol is specifically chosen for its high boiling point (117 °C).

  • Step 2 (Thermal Activation): Seal the vial and heat at 110 °C for 12–16 hours.

  • Step 3 (Self-Validating LC-MS Monitoring): Sample 5 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. The reaction is deemed complete only when the m/z 322.0 peak (starting material) is entirely consumed and replaced by the m/z 389.2 peak (product).

  • Step 4 (Workup): Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and H₂O to remove excess amine and DIPEA salts.

Workflow B: Kinetic Solubility Screening

For downstream biological assays of derivatives, understanding the kinetic solubility limit is critical to prevent false negatives caused by compound precipitation.

G Start Crude CAS 190654-78-5 Dissolve Dissolve in DMSO (High Solubility) Start->Dissolve Precipitate Add to Cold H2O (Anti-solvent) Dissolve->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Lyophilization Filter->Dry

Caption: Kinetic solubility and purification workflow for highly lipophilic purine intermediates.

Protocol: Nephelometric Solubility Assay

  • Causality Focus: Nephelometry (light scattering) is chosen over HPLC-UV because it directly measures the physical state of the molecule (precipitation) without requiring phase separation, which is crucial for highly hydrophobic intermediates that form colloidal suspensions.

  • Step 1: Prepare a 10 mM stock of CAS 190654-78-5 in 100% DMSO.

  • Step 2: Perform a serial dilution into an aqueous buffer (PBS, pH 7.4) in a 96-well plate, ensuring the final DMSO concentration remains ≤ 1% to prevent solvent-induced artifacts.

  • Step 3: Incubate at 25 °C for 2 hours to reach thermodynamic equilibrium.

  • Step 4: Measure light scattering using a nephelometer. The inflection point where scattering sharply increases denotes the kinetic solubility limit.

References

  • Gray, N. S., Wodicka, L., Thunnissen, A. M., Norman, T. C., Kwon, S., Espinoza, F. H., Morgan, D. O., Barnes, G., LeClerc, S., Meijer, L., Kim, S. H., Lockhart, D. J., & Schultz, P. G. (1998). "Exploiting chemical libraries, structure, and genomics in the search for kinase inhibitors." Science, 281(5376), 533-538. URL:[Link]

Exploratory

Synthesis Pathways and Reaction Mechanisms for 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary & Structural Rationale The purine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerou...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary & Structural Rationale

The purine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved drugs and advanced clinical candidates. Specifically, 2,6,9-trisubstituted purines are renowned for their potent activity as Cyclin-Dependent Kinase (CDK) inhibitors, making them highly valuable in oncology and targeted therapeutics 1.

The target molecule, 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine , is a critical intermediate and bioactive compound characterized by three distinct functional domains:

  • N9 Position: An isopropyl group, which typically occupies the hydrophobic pocket of the kinase ATP-binding site.

  • C6 Position: A 3-chloroaniline moiety, which establishes crucial hydrogen bonding with the kinase hinge region.

  • C2 Position: A retained chlorine atom, which can either serve as a vector for future diversification or provide specific halogen-bonding interactions.

Unlike fully substituted purines (e.g., Roscovitine or Purvalanol A) that require a three-step sequence, the synthesis of this specific target is a highly efficient two-step convergent process starting from commercially available 2,6-dichloropurine [[2]]().

Retrosynthetic Strategy & Regioselectivity

The synthesis of 2,6,9-trisubstituted purines relies on the predictable, differential reactivity of the purine ring system. The established sequence follows an N9 → C6 → C2 substitution logic 3.

Because the target molecule retains the C2 chlorine, our synthesis concludes after the C6 amination. The pathway is designed to exploit the inherent electrophilicity of the C6 position, which is significantly more reactive than the C2 position due to the electron-withdrawing effects of the adjacent N1 and N7 atoms.

SynthesisWorkflow A 2,6-Dichloropurine (Starting Material) B 2,6-Dichloro-9-isopropylpurine (Intermediate) A->B Step 1: N9-Alkylation iPr-Br, K2CO3, DMF 25°C, 6h C 2-Chloro-N-(3-chlorophenyl)- 9-isopropyl-9H-purin-6-amine (Target) B->C Step 2: C6-SNAr 3-Chloroaniline, DIPEA n-Butanol, 90°C, 12h

Fig 1: Two-step synthetic workflow from 2,6-dichloropurine to the target 2,6,9-trisubstituted purine.

Step-by-Step Experimental Protocols & Causality

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls and mechanistic rationales.

Phase I: Regioselective N9-Alkylation

Objective: Synthesis of 2,6-dichloro-9-isopropyl-9H-purine.

Protocol:

  • Preparation: Suspend 2,6-dichloropurine (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) under an inert argon atmosphere.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq, 30 mmol) and stir for 15 minutes to allow for the deprotonation of the purine ring.

  • Alkylation: Dropwise add isopropyl bromide (1.5 eq, 15 mmol). Stir the heterogeneous mixture at 25 °C (room temperature) for 6 to 12 hours.

  • In-Process Control (TLC): Monitor via TLC (Hexane:EtOAc 2:1). The reaction is complete when the starting material is consumed. Two new spots will appear: the N9-isomer (major, Rf ≈ 0.6) and the N7-isomer (minor, Rf ≈ 0.4).

  • Workup & Purification: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure N9-alkylated product 4.

Expertise & Causality: Why K₂CO₃? Strong bases like Sodium Hydride (NaH) can cause unwanted degradation or ring-opening of the purine scaffold. K₂CO₃ is a mild base, perfectly calibrated to deprotonate the acidic N9/N7 protons (pKa ~ 9.6) safely 4. Why does N9 predominate? The N9 position is thermodynamically more stable and less sterically hindered than the N7 position (which is adjacent to the bulky C6 chlorine). The isomers are easily separated because the N7-isomer possesses a higher dipole moment, causing it to interact more strongly with the polar silica gel (resulting in a lower Rf value).

Phase II: Nucleophilic Aromatic Substitution (SNAr) at C6

Objective: Synthesis of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine.

Protocol:

  • Preparation: Dissolve the isolated 2,6-dichloro-9-isopropyl-9H-purine (1.0 eq, 5 mmol) in n-butanol (25 mL).

  • Reagent Addition: Add 3-chloroaniline (1.5 eq, 7.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 10 mmol).

  • Thermal Activation: Heat the reaction mixture to 90–100 °C and maintain reflux for 12 to 24 hours.

  • In-Process Control (TLC): Monitor via TLC (DCM:MeOH 95:5). A new, highly UV-active spot will indicate product formation.

  • Workup (Self-Validating): Remove the heat and allow the mixture to cool to room temperature. The target product will typically spontaneously crystallize from the n-butanol solution. Filter the precipitate and wash with cold ethanol to yield the analytically pure target compound 3.

Expertise & Causality: Why n-butanol? Its high boiling point (117 °C) provides the necessary thermal energy to overcome the activation barrier of the bulky 3-chloroaniline attacking the C6 position, without requiring a pressurized reaction vessel 1. Why DIPEA? As the SNAr reaction proceeds, hydrochloric acid (HCl) is generated. If left unbuffered, HCl will protonate the 3-chloroaniline nucleophile, halting the reaction. DIPEA is a non-nucleophilic base that effectively scavenges the acid without interfering with the purine scaffold 2.

Mechanistic Deep-Dive: The C6 SNAr Reaction

The regioselectivity of the amination step is governed by the electronic landscape of the purine ring. The C6 position is highly electrophilic because it is flanked by two electronegative nitrogen atoms (N1 and N7).

When 3-chloroaniline attacks the C6 carbon, it forms a tetrahedral intermediate known as a Meisenheimer Complex . The negative charge generated during this transition state is stabilized by resonance delocalization across the N1 and N7 atoms. The subsequent collapse of this complex ejects the chloride leaving group, restoring aromaticity.

SNArMechanism N1 2,6-Dichloro-9-isopropylpurine + 3-Chloroaniline N2 Meisenheimer Complex (Tetrahedral Intermediate) N1->N2 Nucleophilic Attack at C6 (Rate-Determining Step) N3 Target Purine Derivative + HCl (Buffered by DIPEA) N2->N3 Chloride Elimination (Fast Step)

Fig 2: Addition-elimination (SNAr) mechanism at the C6 position via a Meisenheimer complex.

Quantitative Data & Methodological Summary

The table below summarizes the critical parameters, expected yields, and validation metrics for the two-step synthesis.

ParameterPhase I: N9-AlkylationPhase II: C6-Amination
Starting Material 2,6-Dichloropurine2,6-Dichloro-9-isopropylpurine
Reagents Isopropyl bromide (1.5 eq), K₂CO₃ (3.0 eq)3-Chloroaniline (1.5 eq), DIPEA (2.0 eq)
Solvent Anhydrous DMFn-Butanol
Temperature 25 °C (Room Temperature)90–100 °C (Reflux)
Reaction Time 6–12 hours12–24 hours
Primary Mechanism Sₙ2 (Bimolecular Nucleophilic Substitution)SₙAr (Nucleophilic Aromatic Substitution)
Typical Yield 65–70% (After chromatographic separation)85–95%
TLC Conditions Hexane:EtOAc (2:1)DCM:MeOH (95:5)
Validation Metric Rf (N9) ≈ 0.6, Rf (N7) ≈ 0.4Spontaneous precipitation upon cooling

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Pharmacology and Target Binding Affinity of CAS 190654-78-5 (T-00127-HEV1)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the in vitro pharmacology and target binding characteristics of the chemical entity ident...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro pharmacology and target binding characteristics of the chemical entity identified by CAS number 190654-78-5, also known as T-00127-HEV1. This small molecule has been characterized as a potent and selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KB), a host cell kinase essential for the replication of various enteroviruses. This document will delve into the compound's mechanism of action, target binding affinity, in vitro efficacy against viral replication, and its effects on host cell viability. Detailed experimental protocols for key assays are provided to enable researchers to independently validate and expand upon these findings.

Introduction: The Emergence of a Novel Antiviral Agent

CAS 190654-78-5, chemically defined as 2-chloro-N-(3-chlorophenyl)-9-(1-methylethyl)-9H-purin-6-amine and designated as T-00127-HEV1 in scientific literature, has emerged as a significant antiviral compound with a novel host-targeting mechanism.[1] Unlike traditional antiviral drugs that directly target viral proteins, T-00127-HEV1 inhibits a host cellular enzyme, Phosphatidylinositol 4-kinase III beta (PI4KB), which is usurped by enteroviruses to create replication organelles.[1][2][3] This mode of action offers the potential for broad-spectrum activity against a range of enteroviruses, including poliovirus, coxsackievirus, and enterovirus 71 (EV71).[1][4]

Primary Target Identification and Binding Affinity

In Vitro Kinase Inhibition

T-00127-HEV1 demonstrates potent and specific inhibition of PI4KB activity. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of approximately 60 nM.[4] Notably, the compound shows high specificity for PI4KB over other phosphoinositide kinases, highlighting its potential for a favorable safety profile with reduced off-target effects.[5]

Data Summary: In Vitro Activity of T-00127-HEV1
ParameterTarget/VirusValueReference
IC50 Human PI4KB60 nM[4]
EC50 Poliovirus 10.77 µM[1][4]
EC50 Enterovirus 71 (EV71)0.73 µM[1][4]
CC50 RD Cells>125 µM[1][4]
Selectivity Index (SI) for PV ->162[4]

Secondary Target and Mechanism of Action

In addition to its primary target, T-00127-HEV1 has been shown to have a minor, secondary effect on Oxysterol-binding protein (OSBP).[6] OSBP is another host factor involved in the enterovirus replication cycle, functioning in a pathway related to PI4KB.[6][7] The dual targeting of both PI4KB and OSBP, albeit with different potencies, may contribute to the compound's overall antiviral efficacy.

The primary mechanism of action of T-00127-HEV1 is the disruption of the formation of viral replication organelles. Enteroviruses remodel host cell membranes to create specialized compartments for their genome replication. This process is critically dependent on the generation of phosphatidylinositol 4-phosphate (PI4P) by PI4KB at these sites.[2][3][7] By inhibiting PI4KB, T-00127-HEV1 prevents the accumulation of PI4P, thereby disrupting the recruitment of viral and other host proteins necessary for replication and ultimately halting the viral life cycle.[2][7]

Signaling Pathway: PI4KB and OSBP in Enterovirus Replication

cluster_virus Enterovirus cluster_host Host Cell Viral Protein 3A Viral Protein 3A ACBD3 ACBD3 Viral Protein 3A->ACBD3 recruits GBF1 GBF1 Viral Protein 3A->GBF1 recruits PI4KB PI4KB PI Phosphatidylinositol (PI) PI4KB->PI phosphorylates ACBD3->PI4KB recruits to RO Arf1 Arf1 GBF1->Arf1 activates PI4P Phosphatidylinositol 4-phosphate (PI4P) PI->PI4P OSBP OSBP PI4P->OSBP recruits to RO RO Replication Organelle (RO) PI4P->RO enriches ER Endoplasmic Reticulum (ER) OSBP->ER transports PI4P to Cholesterol Cholesterol ER->Cholesterol transports to RO via OSBP Viral Replication Viral Replication RO->Viral Replication enables T-00127-HEV1 T-00127-HEV1 T-00127-HEV1->PI4KB inhibits T-00127-HEV1->OSBP minor inhibition

Caption: PI4KB and OSBP pathway in enterovirus replication and inhibition by T-00127-HEV1.

Experimental Protocols

The following protocols are provided as a guide for the in vitro characterization of T-00127-HEV1 and similar compounds.

PI4KB Enzymatic Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of PI4KB by measuring the amount of ADP produced during the phosphorylation of phosphatidylinositol (PI).

Materials:

  • Recombinant human PI4KB enzyme

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate Solution (Phosphatidylinositol and Phosphatidylserine)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • T-00127-HEV1 (or test compound) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of T-00127-HEV1 in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the PI4KB enzyme to each well.

  • Add the substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[8][9][10][11][12][13]

Workflow: PI4KB Inhibition Assay

A Prepare serial dilutions of T-00127-HEV1 B Add compound, PI4KB enzyme, and substrate to 384-well plate A->B C Initiate reaction with ATP and incubate B->C D Stop reaction and deplete ATP with ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent D->E F Measure luminescence E->F G Calculate IC50 F->G

Caption: Step-by-step workflow for the PI4KB enzymatic inhibition assay.

Antiviral Activity Assay (CPE Reduction Assay)

This cell-based assay measures the ability of a compound to protect host cells from the cytopathic effect (CPE) induced by viral infection.

Materials:

  • Susceptible host cell line (e.g., RD cells for poliovirus)

  • Cell culture medium

  • Enterovirus stock

  • T-00127-HEV1 (or test compound)

  • 96-well plates

  • Cell viability reagent (e.g., MTS or MTT)

Procedure:

  • Seed host cells in a 96-well plate and incubate overnight to form a monolayer.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with the enterovirus at a predetermined multiplicity of infection (MOI).

  • Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.

  • Incubate the plate for 3-4 days until CPE is observed in the virus control wells.

  • Add a cell viability reagent (e.g., MTS) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability for each compound concentration and determine the EC50 value.[14][15][16][17]

Cytotoxicity Assay (MTT/MTS Assay)

This assay determines the concentration of a compound that is toxic to host cells.

Materials:

  • Host cell line (same as used in the antiviral assay)

  • Cell culture medium

  • T-00127-HEV1 (or test compound)

  • 96-well plates

  • MTT or MTS reagent

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Add serial dilutions of the test compound to the cells.

  • Incubate for the same duration as the antiviral assay.

  • Add MTT or MTS reagent to each well and incubate.

  • If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance.

  • Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50).[3][7][18]

Conclusion and Future Directions

CAS 190654-78-5 (T-00127-HEV1) is a potent and selective inhibitor of the host kinase PI4KB, demonstrating significant in vitro activity against a range of enteroviruses. Its mechanism of action, which involves the disruption of viral replication organelle formation, represents a promising strategy for the development of broad-spectrum antiviral therapeutics. The high selectivity index of T-00127-HEV1 suggests a favorable therapeutic window. Further research should focus on in vivo efficacy studies, pharmacokinetic profiling, and the exploration of its potential against a wider range of PI4KB-dependent viruses. The detailed protocols provided herein serve as a foundation for such future investigations.

References

  • Enterovirus Replication Organelles and Inhibitors of Their Formation. Frontiers in Microbiology. (2020).
  • Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity. Journal of Virology. (2011).
  • Oxysterol-Binding Protein Family I Is the Target of Minor Enviroxime-Like Compounds. mBio. (2013).
  • A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases. Analytical Biochemistry. (2012).
  • Enterovirus 3A Facilitates Viral Replication by Promoting Phosphatidylinositol 4-Kinase IIIβ-ACBD3 Interaction. Journal of Virology. (2017).
  • PI4K2B, active (SRP5064). Sigma-Aldrich.
  • Mechanism of Poliovirus Resistance to Host Phosphatidylinositol-4 Kinase III β Inhibitor. ACS Infectious Diseases. (2015).
  • Ligand Recognition by the Lipid Transfer Domain of Human OSBP Is Important for Enterovirus Replic
  • Escaping Host Factor PI4KB Inhibition: Enterovirus Genomic RNA Replication in the Absence of Replic
  • N-terminal acetyltransferase 6 facilitates enterovirus 71 replication by regulating PI4KB expression and replication organelle biogenesis. Journal of Virology. (2024).
  • PI4KB recruitment to virus replication sites depends on ACBD3. Journal of Virology. (2015).
  • Broad-range inhibition of enterovirus replication by OSW-1, a natural compound targeting OSBP. Antiviral Research. (2015).
  • Return of the Neurotropic Enteroviruses: Co-Opting Cellular P
  • Characterization of T-00127-HEV1 and inhibitory effects on PI kinases.
  • Optimization of an Adapta™ Kinase Assay for PI4KB (PI4Kβ). Thermo Fisher Scientific.
  • A simple and highly repeatable viral plaque assay for enterovirus 71. Journal of Virological Methods. (2015).
  • Plaque Reduction Neutralization Test (PRNT) Protocol.
  • Oxysterol-Binding Protein Family I Is the Target of Minor Enviroxime-Like Compounds. American Society for Microbiology. (2013).
  • Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels. The Journal of Biological Chemistry. (2013).
  • In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. Bio-protocol. (2015).
  • An automated assay platform for the evaluation of antiviral compounds against polioviruses. Journal of Virological Methods. (2015).
  • Characterization of Anti-Poliovirus Compounds Isolated
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. (2021).
  • ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365.
  • Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR Protocols. (2021).
  • Identifying and Profiling Inhibitors for PI 4-Kinases Using a Luminescent High-Throughput Screen. Promega Connections. (2011).
  • PI4KB, active (SRP5065). MilliporeSigma.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. BenchChem.
  • A Colorimetric-Based Accurate Method for the Determination of Enterovirus 71 Titer. Journal of Medical and Biological Engineering. (2016).
  • Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity. PubMed. (2011).
  • ADP-Glo™ Kinase Assay Technical Manual. Promega.
  • Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves. Bio-protocol. (2016).
  • Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections: Recent Advances. Viruses. (2023).
  • Antiviral Development for the Polio Endgame: Current Progress and Future Directions. Viruses. (2021).
  • Hand, Foot, and Mouth Disease Challenges and Its Antiviral Therapeutics. Viruses. (2023).
  • Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71. Microbiology Spectrum. (2023).
  • Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Deriv
  • Poliovirus: Methods and Protocols. Springer. (2016).

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine Complexed with Target Proteins

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the structural basis of inhibition by 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural basis of inhibition by 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine, a potent member of the 2,6,9-trisubstituted purine class of kinase inhibitors. While a crystal structure of this specific compound in complex with a target protein is not publicly available, this guide leverages the high-resolution crystal structure of a closely related analog, 2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine, in complex with Casein Kinase 1 gamma-1 (PDB ID: 2CMW), to provide deep insights into its mechanism of action. Furthermore, drawing upon extensive structure-activity relationship (SAR) data for the broader class of 2,6,9-trisubstituted purines, this guide identifies Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2, as primary targets. We present detailed methodologies for the expression, purification, and co-crystallization of protein kinases with purine-based inhibitors, offering a practical framework for researchers in the field of structure-based drug design.

Introduction: The Therapeutic Potential of 2,6,9-Trisubstituted Purines

The 2,6,9-trisubstituted purine scaffold is a cornerstone in the development of protein kinase inhibitors. These compounds, inspired by the endogenous kinase substrate adenosine triphosphate (ATP), have been extensively optimized to yield potent and selective inhibitors of various kinases, most notably the Cyclin-Dependent Kinases (CDKs)[1]. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The compound at the heart of this guide, 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine, represents a significant iteration in the design of such inhibitors. Its specific substitution pattern is intended to enhance potency and modulate selectivity against key members of the kinome.

Understanding the precise molecular interactions between this inhibitor and its target proteins is paramount for rational drug design and the development of next-generation therapeutics with improved efficacy and safety profiles. X-ray crystallography remains the gold standard for elucidating these interactions at an atomic level, providing a detailed three-dimensional map of the protein-ligand complex[1].

Target Identification and Biological Activity

While direct, comprehensive screening data for 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine is not widely published, the extensive body of literature on analogous 2,6,9-trisubstituted purines provides a strong basis for identifying its primary biological targets.

Cyclin-Dependent Kinases as Primary Targets

The 2,6,9-trisubstituted purine scaffold is a well-established inhibitor of CDKs. Compounds with similar substitution patterns have demonstrated potent, low nanomolar inhibition of CDK1 and CDK2[2]. The isopropyl group at the N9 position is a common feature in many potent CDK inhibitors, fitting snugly into a hydrophobic pocket of the kinase active site. The substituted phenylamino group at the C6 position often forms key hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors. The chloro-substituent at the C2 position is known to influence the electronic properties of the purine ring and can contribute to enhanced binding affinity.

Casein Kinase 1 Gamma-1 as a Structural Surrogate

The publicly available crystal structure of the highly similar compound, 2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine, in complex with Casein Kinase 1 gamma-1 (CK1G1) (PDB ID: 2CMW) provides an invaluable structural template. While the C2 substituent differs (hydroxyethylamino vs. chloro), the core purine, the N9-isopropyl group, and the C6-(3-chloroanilino) moiety are present, allowing for a detailed analysis of the key binding interactions that are likely conserved for the topic compound.

Methodology: From Protein Expression to Crystal Structure Determination

The determination of a protein-ligand crystal structure is a multi-step process requiring meticulous optimization at each stage. The following sections outline a proven workflow for obtaining high-quality crystals of a kinase-inhibitor complex suitable for X-ray diffraction analysis.

Protein Expression and Purification

A robust and reproducible method for obtaining large quantities of pure, active protein is the essential first step. For CDKs, co-expression with a cyclin partner is often necessary for proper folding and activity.

Experimental Protocol: Expression and Purification of Human CDK2/Cyclin A

  • Construct Design: The human CDK2 and Cyclin A genes are cloned into a suitable co-expression vector, such as a baculovirus transfer vector for expression in insect cells (e.g., Spodoptera frugiperda, Sf9) or a bacterial expression vector for E. coli. Affinity tags, such as a hexahistidine (His6) tag, are often incorporated to facilitate purification.

  • Protein Expression:

    • Insect Cells: Sf9 cells are co-transfected with the baculovirus transfer vector and linearized viral DNA. The resulting high-titer virus is used to infect a larger culture of Sf9 cells. Protein expression is typically carried out for 48-72 hours at 27°C.

    • E. coli: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and carried out at a reduced temperature (e.g., 18°C) overnight to enhance protein solubility.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is achieved through sonication or high-pressure homogenization. The lysate is then clarified by ultracentrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged protein complex binds to the resin and is eluted with an imidazole gradient.

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove any remaining impurities and aggregates, yielding a homogenous protein sample.

Diagram: Protein Expression and Purification Workflow

protein_purification cluster_expression Protein Expression cluster_purification Purification construct Gene Construct (CDK2/Cyclin A) expression Expression (Insect Cells or E. coli) construct->expression lysis Cell Lysis & Clarification expression->lysis affinity Affinity Chromatography (Ni-NTA) lysis->affinity sec Size-Exclusion Chromatography affinity->sec final_protein Purified CDK2/Cyclin A sec->final_protein Homogeneous Protein Complex

Caption: Workflow for recombinant protein expression and purification.

Co-crystallization

Co-crystallization involves mixing the purified protein complex with the inhibitor prior to setting up crystallization trials.

Experimental Protocol: Co-crystallization of CDK2/Cyclin A with a Purine Inhibitor

  • Complex Formation: The purified CDK2/Cyclin A complex is concentrated to a suitable concentration (typically 5-10 mg/mL). The inhibitor, dissolved in a suitable solvent like DMSO, is added to the protein solution at a molar excess (e.g., 3-5 fold) to ensure saturation of the binding sites. The mixture is incubated on ice for at least one hour.

  • Crystallization Screening: The protein-inhibitor complex is used in sparse-matrix crystallization screening using commercially available or in-house prepared screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Crystal Optimization: Conditions that yield initial microcrystals are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality single crystals.

Diagram: Co-crystallization Workflow

cocrystallization cluster_setup Crystallization Setup protein Purified Protein (CDK2/Cyclin A) mixing Complex Formation (Protein + Inhibitor) protein->mixing inhibitor Inhibitor (2-Chloro-N-(3-chlorophenyl)- 9-isopropyl-9H-purin-6-amine) inhibitor->mixing screening Crystallization Screening (Vapor Diffusion) mixing->screening optimization Crystal Optimization screening->optimization final_crystal Protein-Inhibitor Co-crystals optimization->final_crystal Diffraction-Quality Crystals

Caption: Workflow for co-crystallization of a protein-inhibitor complex.

X-ray Data Collection and Structure Determination
  • Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Data Processing and Structure Solution: The diffraction data are processed, and the structure is solved by molecular replacement using a known kinase structure as a search model.

  • Model Building and Refinement: The inhibitor is manually built into the electron density map, and the entire protein-ligand complex is refined to produce the final, high-resolution crystal structure.

Structural Analysis: The Molecular Basis of Inhibition

Based on the crystal structure of the analogous inhibitor in complex with CK1G1 (PDB ID: 2CMW) and the extensive literature on CDK inhibitors, we can confidently predict the key interactions of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine within the active site of a target kinase like CDK2.

The ATP-Binding Pocket

The inhibitor binds in the ATP-binding pocket, located at the interface between the N- and C-lobes of the kinase domain. The purine core of the inhibitor mimics the adenine ring of ATP.

Key Hydrogen Bonding Interactions
  • Hinge Region: The N6-amino group and the N1 of the purine ring are expected to form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues (e.g., Leu83 in CDK2). This interaction is a hallmark of many ATP-competitive kinase inhibitors and is essential for high-affinity binding.

  • Catalytic Lysine: A water-mediated hydrogen bond may be formed between the inhibitor and the catalytic lysine (e.g., Lys33 in CDK2).

Hydrophobic and van der Waals Interactions
  • N9-Isopropyl Group: The isopropyl substituent at the N9 position is predicted to occupy a hydrophobic pocket, making favorable van der Waals contacts with surrounding nonpolar residues.

  • C6-Phenyl Ring: The 3-chlorophenyl group at the C6 position will likely be solvent-exposed and can form hydrophobic interactions with residues at the entrance of the ATP-binding site. The chloro substituent can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity.

  • C2-Chloro Group: The chloro group at the C2 position is positioned in a region of the active site where it can make additional hydrophobic or halogen-bonding interactions, contributing to the overall potency of the compound.

Table 1: Predicted Interactions of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine with CDK2

Inhibitor MoietyCDK2 Residue(s)Interaction Type
Purine N1Leu83 (backbone NH)Hydrogen Bond
Purine N6-NHLeu83 (backbone C=O)Hydrogen Bond
N9-isopropylIle10, Val18, Ala31Hydrophobic
C6-(3-chlorophenyl)Phe80, Leu134Hydrophobic/Halogen Bond
C2-ChloroGln131Hydrophobic/Halogen Bond

Structure-Activity Relationships and Future Directions

The structural insights gained from this analysis provide a clear rationale for the observed potency of 2,6,9-trisubstituted purines and offer a roadmap for future inhibitor design.

  • C2 Position: The C2 position is a key site for modulating selectivity. The presence of a chloro group, as in the topic compound, can enhance potency compared to smaller substituents.

  • C6 Position: The substituent at the C6 position can be modified to improve selectivity for specific kinases by exploiting differences in the solvent-exposed region of the active site.

  • N9 Position: The N9 position is critical for anchoring the inhibitor in the hydrophobic pocket. Modifications to the alkyl group can fine-tune the potency and pharmacokinetic properties of the compound.

By leveraging the structural information presented in this guide, researchers can employ a structure-based drug design approach to develop novel purine-based kinase inhibitors with enhanced potency, selectivity, and drug-like properties for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • Meijer, L. (1996). Chemical inhibitors of cyclin-dependent kinases. Trends in Cell Biology, 6(10), 393-397. [Link]

  • Davies, T. G., et al. (2002). Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor. Nature Structural Biology, 9(10), 745-749. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Hardcastle, I. R., et al. (2006). 2-Anilino-4-(1H-indol-3-yl)pyrimidine CDK inhibitors: synthesis, SAR, and molecular modeling. Journal of Medicinal Chemistry, 49(22), 6500-6512. [Link]

  • Fischer, P. M. (2009). The design of protein kinase inhibitors for cancer therapy. Current Medicinal Chemistry, 16(34), 4489-4509. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Azathioprine, a Purine Derivative

Introduction: The Enduring Relevance of a Prototypical Purine Analogue Azathioprine, a synthetic purine analogue, stands as a cornerstone immunosuppressive agent with a rich history spanning over five decades. Initially...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of a Prototypical Purine Analogue

Azathioprine, a synthetic purine analogue, stands as a cornerstone immunosuppressive agent with a rich history spanning over five decades. Initially developed as a prodrug of 6-mercaptopurine (6-MP) to prolong its therapeutic window, azathioprine has found extensive application in preventing organ transplant rejection and managing a spectrum of autoimmune and inflammatory disorders.[1][2][3] Its enduring clinical relevance stems from a well-characterized, albeit complex, mechanism of action that profoundly impacts lymphocyte proliferation and function.[4][5][6] This technical guide provides a comprehensive exploration of the pharmacokinetic and pharmacodynamic properties of azathioprine, offering researchers, scientists, and drug development professionals a detailed understanding of its clinical pharmacology. We will delve into the intricate metabolic pathways, the molecular basis of its immunosuppressive effects, and the critical role of pharmacogenetics in optimizing its therapeutic use and mitigating toxicity.

Pharmacokinetics: A Journey from Prodrug to Active Metabolites

The clinical efficacy and toxicity of azathioprine are intricately linked to its complex pharmacokinetic profile, which is characterized by its conversion to active and inactive metabolites.[1][7][8] Understanding the absorption, distribution, metabolism, and excretion (ADME) of azathioprine is paramount for its safe and effective use.

Absorption

Azathioprine is readily absorbed following oral administration, although bioavailability can be variable among individuals.[1][7][8][9] Peak plasma concentrations of the parent drug and its primary metabolite, 6-mercaptopurine, are typically observed within 1 to 2 hours post-administration.[7][8] It is important to note that administration with food or milk can decrease the bioavailability of 6-mercaptopurine and, consequently, may reduce the overall exposure to active metabolites.[10]

Distribution

Following absorption, azathioprine and its metabolites are distributed throughout the body. Approximately 30% of the drug is bound to plasma proteins.[1][8] The clinical effects of azathioprine are not directly correlated with plasma concentrations of the parent drug but rather with the intracellular levels of its active thioguanine nucleotide (TGN) metabolites in target tissues.[8]

Metabolism: The Core of Azathioprine's Action and Toxicity

The metabolism of azathioprine is a multifaceted process involving several enzymatic pathways that ultimately determine its therapeutic and toxic effects.[1][2][4]

Step 1: Conversion to 6-Mercaptopurine (6-MP)

Azathioprine is a prodrug that is rapidly converted to 6-mercaptopurine (6-MP) in the liver and red blood cells.[2][4][11] This conversion is a critical initial step in the activation of the drug.

Step 2: The Three Competing Metabolic Pathways of 6-MP

Once formed, 6-MP is metabolized via three competing enzymatic pathways:

  • Anabolic Pathway (Activation): A portion of 6-MP is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) into thioinosine monophosphate (TIMP).[1] TIMP is then further metabolized to form the active thioguanine nucleotides (TGNs), including 6-thioguanosine triphosphate (TGTP) and 6-thiodeoxyguanosine triphosphate (TdGTP).[1][12] These TGNs are the primary mediators of azathioprine's immunosuppressive and cytotoxic effects.[12]

  • Catabolic Pathway via Xanthine Oxidase (XO): A significant fraction of 6-MP is catabolized by xanthine oxidase (XO) to an inactive metabolite, 6-thiouric acid, which is then excreted in the urine.[1] This pathway is a major route of 6-MP elimination.

  • Catabolic Pathway via Thiopurine S-Methyltransferase (TPMT): Another portion of 6-MP is methylated by the enzyme thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine (6-MMP).[1][4] While initially considered an inactive metabolite, high levels of 6-MMP have been associated with hepatotoxicity.[6]

The balance between these three pathways is crucial in determining the intracellular concentration of active TGNs and, consequently, the therapeutic efficacy and risk of toxicity.

Azathioprine_Metabolism AZA Azathioprine MP6 6-Mercaptopurine (6-MP) AZA->MP6 Non-enzymatic conversion TGNs Thioguanine Nucleotides (TGNs) (Active Metabolites) MP6->TGNs HPRT (Anabolism) MMP6 6-Methylmercaptopurine (6-MMP) MP6->MMP6 TPMT (Catabolism) ThiouricAcid 6-Thiouric Acid (Inactive Metabolite) MP6->ThiouricAcid XO (Catabolism) Immunosuppression Immunosuppression TGNs->Immunosuppression Myelosuppression Myelosuppression TGNs->Myelosuppression Hepatotoxicity Hepatotoxicity MMP6->Hepatotoxicity

Figure 1: Metabolic pathway of azathioprine.

Excretion

The metabolites of azathioprine are primarily excreted by the kidneys.[1] Patients with impaired renal function may have reduced clearance of these metabolites, potentially increasing the risk of toxicity. Therefore, dose adjustments may be necessary in this patient population.[12]

Pharmacokinetic Parameters
ParameterValueReference(s)
BioavailabilityHighly variable (5% to 37% for 6-MP)[12]
Time to Peak Plasma Concentration1-2 hours[7][8]
Protein Binding~30%[1][8]
Elimination Half-life (Azathioprine)26-80 minutes[1]
Elimination Half-life (Metabolites)3-5 hours[1]
Primary Route of ExcretionRenal[1]

Pharmacodynamics: Unraveling the Mechanisms of Immunosuppression

The immunosuppressive effects of azathioprine are primarily mediated by its active thioguanine nucleotide (TGN) metabolites.[4][12] These metabolites exert their effects through multiple mechanisms, leading to the inhibition of lymphocyte proliferation and function.

Inhibition of De Novo Purine Synthesis

TGNs, particularly thioinosine monophosphate (TIMP), inhibit several enzymes involved in the de novo synthesis of purines.[1][13] Lymphocytes are highly dependent on this pathway for their proliferation. By disrupting purine synthesis, TGNs effectively starve rapidly dividing lymphocytes of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2][4]

Incorporation into DNA and RNA

6-Thioguanosine triphosphate (TGTP) and 6-thiodeoxyguanosine triphosphate (TdGTP) can be incorporated into RNA and DNA, respectively.[1][12] The incorporation of these fraudulent bases disrupts the normal structure and function of nucleic acids, leading to strand breaks and ultimately triggering apoptosis.[1]

Induction of T-Cell Apoptosis

Recent studies have elucidated a more nuanced mechanism of action involving the induction of T-cell apoptosis through the modulation of intracellular signaling pathways.[2][4] It has been shown that TGNs can bind to the small GTPase Rac1, which in turn inhibits the activation of the anti-apoptotic protein Bcl-xL.[2] This leads to an increased susceptibility of activated T-cells to apoptosis, a key mechanism for dampening the immune response in autoimmune diseases.

Azathioprine_Pharmacodynamics AZA Azathioprine / 6-MP TGNs Thioguanine Nucleotides (TGNs) AZA->TGNs Metabolic Activation Purine_Synthesis De Novo Purine Synthesis TGNs->Purine_Synthesis Inhibition DNA_RNA DNA & RNA TGNs->DNA_RNA Incorporation Proliferation Proliferation TGNs->Proliferation Inhibition Purine_Synthesis->DNA_RNA Lymphocyte Lymphocyte DNA_RNA->Lymphocyte Apoptosis Apoptosis Lymphocyte->Apoptosis Induction Lymphocyte->Proliferation Immune_Response Immune Response Apoptosis->Immune_Response Suppression Proliferation->Immune_Response

Figure 2: Pharmacodynamic mechanisms of azathioprine.

The Critical Role of Pharmacogenetics: Thiopurine S-Methyltransferase (TPMT)

A pivotal aspect of azathioprine pharmacology is the genetic polymorphism of the enzyme thiopurine S-methyltransferase (TPMT).[14][15][16] TPMT activity is inherited as an autosomal co-dominant trait, and individuals can be categorized into three main groups based on their genotype:

  • Normal Metabolizers (High TPMT activity): Approximately 90% of the population have two functional TPMT alleles and exhibit normal enzyme activity.

  • Intermediate Metabolizers (Intermediate TPMT activity): About 10% of individuals are heterozygous, carrying one functional and one non-functional allele, resulting in intermediate TPMT activity.

  • Poor Metabolizers (Low or Absent TPMT activity): Approximately 1 in 300 individuals are homozygous for non-functional alleles and have low or no TPMT activity.[15]

Clinical Implications of TPMT Deficiency

Individuals with intermediate or low TPMT activity are at a significantly increased risk of severe, life-threatening myelosuppression (a sharp decrease in blood cell counts) when treated with standard doses of azathioprine.[14][16][17] This is because the catabolism of 6-MP via the TPMT pathway is impaired, shunting more of the drug down the anabolic pathway to form cytotoxic TGNs.

TPMT Testing: A Prerequisite for Safe Azathioprine Therapy

To mitigate the risk of severe toxicity, it is now standard practice to assess a patient's TPMT status before initiating azathioprine therapy.[14][15][17] This can be done through either genotyping (detecting specific TPMT gene variants) or phenotyping (measuring TPMT enzyme activity in red blood cells).[15]

TPMT StatusGenotype (Examples)Phenotype (Enzyme Activity)Dosing Recommendation
Normal MetabolizerWild-type/Wild-typeHighStandard dose
Intermediate MetabolizerWild-type/VariantIntermediateReduced dose (e.g., 50% of standard)
Poor MetabolizerVariant/VariantLow/AbsentAvoid azathioprine or use a significantly reduced dose with extreme caution

Experimental Protocols

Protocol 1: Determination of TPMT Phenotype (Enzyme Activity)

Objective: To measure the activity of the TPMT enzyme in red blood cells to guide azathioprine dosing.

Methodology:

  • Sample Collection: Collect a whole blood sample in an EDTA tube.

  • Red Blood Cell Lysis: Isolate red blood cells by centrifugation and lyse them to release the intracellular contents, including the TPMT enzyme.

  • Enzymatic Reaction: Incubate the red blood cell lysate with a known amount of the substrate (e.g., 6-mercaptopurine) and a methyl group donor (S-adenosyl-L-methionine).

  • Quantification of Metabolite: After a defined incubation period, stop the reaction and quantify the amount of the methylated product (6-methylmercaptopurine) formed using high-performance liquid chromatography (HPLC).

  • Calculation of Enzyme Activity: The TPMT activity is expressed as units of metabolite formed per unit of hemoglobin per hour.

Protocol 2: Therapeutic Drug Monitoring (TDM) of Azathioprine Metabolites

Objective: To measure the intracellular concentrations of TGNs and 6-MMP to optimize therapy and minimize toxicity.[18]

Methodology:

  • Sample Collection: Collect a whole blood sample in an EDTA tube from a patient on stable azathioprine therapy.

  • Red Blood Cell Isolation and Lysis: Isolate and lyse red blood cells as described in Protocol 1.

  • Hydrolysis of TGNs: Treat the lysate with an acid to hydrolyze the TGNs to their respective thioguanine bases.

  • Chromatographic Separation and Detection: Separate and quantify the thioguanine bases and 6-MMP using HPLC with ultraviolet (UV) or mass spectrometry (MS) detection.

  • Interpretation of Results: Compare the measured metabolite concentrations to established therapeutic ranges to guide dose adjustments.

Drug Interactions

The co-administration of certain drugs can significantly alter the pharmacokinetics of azathioprine, leading to increased toxicity or reduced efficacy.

Interacting DrugMechanism of InteractionClinical ConsequenceReference(s)
Allopurinol Inhibition of xanthine oxidaseMarkedly increased levels of 6-MP and risk of severe myelosuppression[1][19]
Aminosalicylates (e.g., mesalamine, sulfasalazine) Inhibition of TPMTIncreased levels of TGNs and risk of myelosuppression[20]
Warfarin Decreased anticoagulant effectReduced INR and potential for thrombosis[1]
ACE inhibitors Increased risk of myelosuppressionEnhanced bone marrow suppression[21]

Conclusion: A Paradigm of Personalized Medicine

Azathioprine remains a vital therapeutic agent in the management of a wide array of immune-mediated conditions. Its complex pharmacokinetic and pharmacodynamic profiles necessitate a thorough understanding by clinicians and researchers. The elucidation of its metabolic pathways and the profound impact of TPMT genetic polymorphisms have positioned azathioprine as a prime example of the importance of pharmacogenetics in personalized medicine. By integrating knowledge of its ADME properties, mechanisms of action, and the judicious use of TPMT testing and therapeutic drug monitoring, healthcare professionals can optimize the therapeutic benefits of this venerable purine derivative while minimizing the risk of adverse events. The continued study of azathioprine and its interactions within the intricate network of the immune system will undoubtedly yield further insights, solidifying its place in the therapeutic armamentarium for years to come.

References

  • Azathioprine - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Azathioprine (Imuran, Azasan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2025, January 8). WebMD. Retrieved March 20, 2026, from [Link]

  • Azathioprine monitoring – NHS SPS - Specialist Pharmacy Service. (2021, July 13). Specialist Pharmacy Service. Retrieved March 20, 2026, from [Link]

  • What is the mechanism of Azathioprine? (2024, July 17). Patsnap Synapse. Retrieved March 20, 2026, from [Link]

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  • Taking azathioprine with other medicines and herbal supplements. (n.d.). NHS. Retrieved March 20, 2026, from [Link]

  • Azathioprine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall. Retrieved March 20, 2026, from [Link]

  • mercaptopurine (6-MP). (n.d.). Drugs.com. Retrieved March 20, 2026, from [Link]

  • Lennard, L. (1992). Azathioprine: clinical pharmacology and current indications in autoimmune disorders. Clinical immunotherapeutics, 1(1), 1-21.
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  • IMURAN (azathioprine). (n.d.). FDA. Retrieved March 20, 2026, from [Link]

  • Azathioprine (oral route). (2026, February 28). Mayo Clinic. Retrieved March 20, 2026, from [Link]

  • Azathioprine Rheumatology Local Safety Monitoring Schedule. (n.d.). NHS. Retrieved March 20, 2026, from [Link]

  • Azathioprine-Allopurinol Interaction: Danger! (n.d.). Medsafe. Retrieved March 20, 2026, from [Link]

  • DRUG NAME: Mercaptopurine. (2018, April 1). BC Cancer. Retrieved March 20, 2026, from [Link]

  • Azathioprine and Mercaptopurine for Inflammatory Bowel Disease. (2024, December 12). Gateshead Health. Retrieved March 20, 2026, from [Link]

  • Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

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  • Thiopurine Methyl Transferase (TPMT) activity (and genotyping). (n.d.). Leeds Teaching Hospitals NHS Trust. Retrieved March 20, 2026, from [Link]

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  • P670 Usefulness of monitoring the concentration of azathioprine metabolites in the children with inflammatory bowel disease and autoimmune hepatitis. (2020, January 15). Journal of Crohn's and Colitis. Oxford Academic. Retrieved March 20, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

A Senior Application Scientist's Perspective on Foundational Solid-State Characterization for Drug Development Introduction: The Imperative of Stability in Drug Discovery In the journey of a new chemical entity (NCE) fro...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Foundational Solid-State Characterization for Drug Development

Introduction: The Imperative of Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from laboratory bench to patient bedside, few properties are as fundamental and critical as thermodynamic stability. The ability of an active pharmaceutical ingredient (API) to maintain its physical and chemical integrity under various environmental conditions directly impacts its safety, efficacy, and shelf-life. Instability can lead to loss of potency, the formation of toxic degradation products, and altered bioavailability, posing significant risks to patient safety and regulatory approval.

This guide provides a comprehensive framework for assessing the thermodynamic stability of a novel purine derivative, 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine . As a molecule with multiple potential sites for chemical interaction—including halogenated aromatic rings and a purine core—a thorough understanding of its solid-state behavior is paramount. We will explore the core principles of thermodynamic stability and detail a multi-faceted experimental approach to characterize this crucial attribute, grounded in the authoritative standards set by the International Council for Harmonisation (ICH).[1][2][3]

Theoretical Framework: Understanding Solid-State Energetics

The thermodynamic stability of a crystalline API is a measure of its energy state relative to its potential degradation products or alternative physical forms, such as polymorphs or an amorphous state.[4][5] At a given temperature and pressure, the most stable form of a compound is the one with the lowest Gibbs free energy (G).

  • Polymorphism: Many APIs can exist in multiple crystalline forms, known as polymorphs.[5][6] While chemically identical, polymorphs have different crystal lattice arrangements, leading to variations in properties like melting point, solubility, and stability.[6] Identifying the most thermodynamically stable polymorph early in development is crucial to prevent unforeseen phase transitions during manufacturing or storage, which could drastically alter the drug's performance.[6]

  • Amorphous State: In contrast to the ordered structure of crystals, amorphous forms lack a long-range molecular order.[7] This higher-energy state generally leads to increased solubility but also greater physical instability, making the API prone to crystallization over time.[7][8][9]

The primary goal of the stability assessment is to identify the most stable crystalline form of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine and to quantify its resilience to thermal and environmental stress.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability relies on a suite of complementary analytical techniques. The primary methods—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—provide a detailed picture of the material's response to heat. This data is then contextualized through forced degradation studies, which probe the molecule's chemical vulnerabilities.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11][12] This allows for the precise determination of thermal events like melting, crystallization, and glass transitions.[10][11]

Causality Behind Experimental Choices: By subjecting the API to a controlled temperature program, we can identify its melting point, a key indicator of purity and crystalline form. A sharp, high-temperature endotherm suggests a stable, highly ordered crystalline structure. Conversely, a broad or low-temperature peak may indicate impurities or the presence of a less stable polymorph.[13][14]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the anticipated melting point (e.g., 300°C) under a nitrogen purge (50 mL/min).

  • Data Analysis: Plot the heat flow versus temperature. Determine the onset temperature, peak maximum (melting point, Tₘ), and the integrated peak area (enthalpy of fusion, ΔH𝒻).

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature or time.[15][16][17] It is invaluable for determining thermal decomposition temperatures and quantifying volatile content, such as residual solvents or water.[16][18]

Causality Behind Experimental Choices: TGA complements DSC by distinguishing between mass loss events (like decomposition or desolvation) and thermal events without mass loss (like melting or polymorphism).[11][19] For 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine, TGA will reveal the temperature at which the molecule begins to chemically degrade, providing a ceiling for processing and storage temperatures.[18]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Weigh 5-10 mg of the API into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA microbalance.

  • Thermal Program: Equilibrate at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) under a nitrogen atmosphere.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Identify the onset temperature of significant weight loss, which indicates the beginning of thermal decomposition (Tₔ).

Data Presentation: Hypothetical Thermal Analysis Results

The following table summarizes the expected data from DSC and TGA analyses for a stable crystalline form of the target compound.

ParameterValueInterpretation
DSC Melting Point (Tₘ) 185.4 °CSharp endotherm indicates a distinct melting event of a crystalline solid.
DSC Enthalpy of Fusion (ΔH𝒻) 95.2 J/gA significant enthalpy value suggests a well-ordered, stable crystal lattice.
TGA Decomposition Onset (Tₔ) 240.1 °CThe compound is thermally stable up to this temperature, well above its melting point.
TGA Mass Loss at 200°C < 0.1%Negligible mass loss below the decomposition temperature indicates the absence of residual solvents or hydrates.
Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying the likely degradation products and pathways of an API.[20][21] By subjecting the compound to conditions more severe than those expected during storage, we can accelerate its breakdown and gain insight into its intrinsic stability.[20][22] This information is critical for developing stability-indicating analytical methods and for designing stable formulations.[20]

Causality Behind Experimental Choices: The conditions (hydrolysis, oxidation, photolysis, and thermal stress) are chosen based on ICH Q1A(R2) guidelines to cover the most common degradation routes for pharmaceutical compounds.[1][23] The purine ring system, for instance, can be susceptible to both oxidative and hydrolytic cleavage, while the chloro-phenyl moieties could be subject to photolytic degradation.[24][25][26]

Experimental Protocol: Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the API solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the API solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours.

    • Photostability: Expose the solid API and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Thermal Stress: Expose the solid API to dry heat at 80°C for 48 hours.[27]

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent API and detect any degradation products.

Data Presentation: Hypothetical Forced Degradation Results
Stress Condition% Assay of Parent API% Total DegradationObservations
Control 99.8%0.2%Baseline purity.
Acid Hydrolysis (0.1 N HCl) 98.5%1.5%Minor degradation observed.
Base Hydrolysis (0.1 N NaOH) 85.2%14.8%Significant degradation, indicating lability in alkaline conditions.
Oxidation (3% H₂O₂) 92.1%7.9%Moderate susceptibility to oxidation.
Thermal (80°C Solid) 99.5%0.5%High thermal stability in the solid state.
Photolytic (ICH Q1B) 97.0%3.0%Some degradation upon exposure to light.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following diagrams, rendered using Graphviz, illustrate the stability assessment workflow and a potential degradation pathway for the molecule.

Stability_Assessment_Workflow Start Start: API Synthesis Thermal_Screen Initial Thermal Screen (DSC & TGA) Start->Thermal_Screen Decision_Stable Thermally Stable? Thermal_Screen->Decision_Stable Forced_Deg Forced Degradation Studies (ICH Q1A/Q1B) Decision_Stable->Forced_Deg Yes Unstable Reformulate or Re-synthesize Decision_Stable->Unstable No Identify_Deg Identify Degradation Pathways & Products Forced_Deg->Identify_Deg Method_Dev Develop Stability- Indicating Method Identify_Deg->Method_Dev Long_Term Initiate Long-Term Stability Studies (ICH Q1A) Method_Dev->Long_Term

Caption: High-level workflow for assessing API thermodynamic stability.

Degradation_Pathway cluster_products Potential Degradation Products Parent 2-Chloro-N-(3-chlorophenyl)- 9-isopropyl-9H-purin-6-amine Potential Labile Sites: - C-Cl bonds - Purine N-C bonds - Amine linkage Hydrolysis Hydrolysis Product Guanine derivative Parent->Hydrolysis Base (NaOH) Oxidation Oxidation Product N-oxide or ring-opened Parent->Oxidation Oxidant (H₂O₂) Photolysis Photolytic Product De-chlorinated species Parent->Photolysis UV/Vis Light

Caption: Conceptual degradation pathways for the target molecule.

Conclusion and Risk Assessment

The comprehensive analysis combining DSC, TGA, and forced degradation studies provides a robust profile of the thermodynamic stability of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine. The hypothetical data suggest a crystalline material with high thermal stability but with noted chemical liabilities under basic, oxidative, and photolytic conditions.

Key Insights:

  • Solid-State Stability: The high melting point and decomposition temperature indicate that the solid API is stable under typical manufacturing and storage conditions.

  • Chemical Liabilities: The molecule shows significant degradation in alkaline environments. This is a critical finding that must inform formulation development; specifically, alkaline excipients should be avoided.

  • Oxidative and Photolytic Sensitivity: The moderate sensitivity to oxidation and light necessitates protective measures, such as packaging in light-resistant, sealed containers, possibly with an inert gas headspace or the inclusion of antioxidants in the final formulation.

This foundational stability assessment is a critical step in the drug development process. It provides the necessary data to guide formulation scientists, ensure the development of a safe and effective drug product, and build a strong data package for regulatory submissions.[4][21]

References

  • ICH Q1A(R2) Guideline. (2010). ICH.
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.
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  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. FDA.
  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026). ResolveMass Laboratories Inc..
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
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  • Force Degradation for Pharmaceuticals: A Review. (2022). IJSDR.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • Stabilization of Amorphous APIs. (2021). Pharmaceutical Technology.
  • Forced Degradation Studies for Stability. Nelson Labs.
  • API Thermodynamics. (2025). Pharma Innovation.
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Cipla Biosimilars.
  • Solid State Stability. (2020). VxP Pharma.
  • Solid State Chemistry During the Early Stages of Pharmaceutical Development. (2021).
  • Factors affecting the stability and performance of amorphous solid dispersions of poorly soluble active pharmaceutical ingredients. (2020). Pharma Excipients.
  • Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. (2014). ACS Publications.
  • Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation. Sigma-Aldrich.
  • Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. PMC.
  • Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. (2014). Kinam Park.
  • Effect of uric acid and chemical analogues on oxidation of human low density lipoprotein in vitro. PubMed.
  • Degradation of Purine Nucleotides. (2022). ResearchGate.
  • Influence of Guanine-Based Purines on the Oxidoreductive Reactions Involved in Normal or Altered Brain Functions. (2023). MDPI.

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Protocols & Analytical Methods

Method

Protocol for kinase inhibition assays using 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

Application Notes & Protocols Topic: Protocol for Kinase Inhibition Assays Using 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine Audience: Researchers, scientists, and drug development professionals. Introductio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Protocol for Kinase Inhibition Assays Using 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Characterizing a Novel Purine Derivative for Kinase Inhibitory Activity

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1][2] The dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[1][3] The development of small molecule inhibitors that can modulate the activity of specific kinases is a cornerstone of modern drug discovery.[4]

2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine is a trisubstituted purine derivative. The purine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with the ATP-binding site of many kinases.[5][6] This application note provides a comprehensive, field-proven protocol for the initial characterization of this compound's inhibitory potential against a target kinase.

We will detail a robust and widely applicable in vitro kinase inhibition assay using the Kinase-Glo® Luminescent Kinase Assay Platform.[7][8] This homogeneous, "mix-and-read" method quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[8][9] The luminescent signal produced is inversely proportional to kinase activity, providing a sensitive and high-throughput compatible method for determining inhibitor potency, expressed as the half-maximal inhibitory concentration (IC50).[2][9]

Assay Principle: The Inverse Correlation of Luminescence and Kinase Activity

The Kinase-Glo® assay is based on the enzymatic activity of a thermostable luciferase (Ultra-Glo™ Luciferase), which generates a stable "glow-type" luminescent signal.[8][9] The assay is performed in two steps. First, the kinase reaction is carried out with the kinase, its substrate, ATP, and the test inhibitor. As the kinase consumes ATP to phosphorylate the substrate, the concentration of ATP in the well decreases.

In the second step, the Kinase-Glo® Reagent is added, which simultaneously stops the kinase reaction and initiates the luminescence reaction.[7] The luciferase enzyme utilizes the remaining ATP to oxidize luciferin, producing light.[8] Therefore, high kinase activity results in low ATP levels and a dim luminescent signal, while effective inhibition of the kinase leads to high ATP levels and a bright luminescent signal.[8]

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate ATP consumed Remaining ATP Remaining ATP Kinase->Remaining ATP High Activity = Low ATP = Low Luminescence Substrate Substrate ATP ATP Inhibitor Inhibitor Inhibitor->Kinase Blocks Activity Inhibitor->Remaining ATP High Inhibition = High ATP = High Luminescence Luminescent Signal Luminescent Signal Remaining ATP->Luminescent Signal Light Production Luciferase Luciferase Luciferase->Luminescent Signal Luciferin Luciferin Luciferin->Luminescent Signal

Principle of the luminescent kinase assay.

Materials and Reagents

  • Test Compound: 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

  • Kinase: Purified, active recombinant kinase (e.g., Syk, EGFR, etc.). The choice of kinase will depend on the research objective.

  • Kinase Substrate: A substrate specific to the chosen kinase (e.g., a peptide or protein).

  • Assay Kit: Kinase-Glo® Luminescent Kinase Assay Platform (Promega, Cat. No. V6711 or similar). This kit includes the Kinase-Glo® Reagent and buffer.

  • ATP: Adenosine 5'-triphosphate, disodium salt (10 mM stock solution).

  • DMSO: Dimethyl sulfoxide, anhydrous, for compound dilution.

  • Buffer: Kinase-specific reaction buffer. A generic buffer can be 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mM Na3VO4, 2 mM DTT.[10]

  • Plates: White, opaque, 96-well or 384-well microplates suitable for luminescence measurements.

  • Equipment:

    • Multichannel pipettes

    • Plate reader with luminescence detection capabilities

    • Incubator

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 384-well plate format. Volumes can be adjusted for other plate types.[11] It is crucial to perform pilot experiments to optimize enzyme and ATP concentrations to achieve a robust signal window and ensure the reaction is in the linear range.[12]

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup (5 µL Reaction) cluster_reaction 3. Kinase Reaction cluster_detection 4. Signal Detection prep_inhibitor Prepare Inhibitor Serial Dilutions in 100% DMSO prep_kinase Dilute Kinase Enzyme in Assay Buffer add_inhibitor Add 1 µL Inhibitor Dilution or DMSO Control to Wells prep_atp Prepare ATP/Substrate Mix in Assay Buffer add_kinase Add 2 µL Diluted Kinase Enzyme (Incubate 15 min at RT) add_inhibitor->add_kinase add_atp Initiate Reaction: Add 2 µL ATP/Substrate Mix add_kinase->add_atp incubate_reaction Incubate Plate at RT for 60 min add_atp->incubate_reaction add_glo Add 5 µL Kinase-Glo® Reagent incubate_reaction->add_glo incubate_detect Incubate 10 min at RT add_glo->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate

Workflow for the in vitro kinase inhibition assay.
Part 1: Reagent Preparation
  • Inhibitor Stock and Dilutions:

    • Prepare a 10 mM stock solution of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine in 100% DMSO.

    • Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in 100% DMSO. This creates a range of concentrations to test.

    • Causality: The final concentration of DMSO in the assay well should not exceed 1% to avoid solvent-induced inhibition of the kinase.[13]

  • Kinase Working Solution:

    • Dilute the purified kinase enzyme in the appropriate kinase assay buffer to a 2X final concentration.

    • Expertise: The optimal enzyme concentration must be determined empirically. It should be low enough to ensure the ATP consumption is in the linear range during the assay incubation time but high enough to provide a good signal-to-background ratio.[12]

  • ATP/Substrate Working Solution:

    • Prepare a 2X working solution of ATP and the kinase substrate in the kinase assay buffer.

    • Trustworthiness: The ATP concentration is a critical parameter. For determining the IC50 of ATP-competitive inhibitors, it is standard practice to use an ATP concentration that is at or near the Michaelis constant (Km) for the specific kinase.[14] This ensures that the measured IC50 value is a reliable indicator of the inhibitor's potency.

Part 2: Assay Procedure
  • Plate Setup:

    • Add 1 µL of each inhibitor dilution from the serial dilution plate to the wells of the 384-well white assay plate.

    • Controls:

      • 0% Inhibition (High Signal): Add 1 µL of 100% DMSO to at least 8 wells. This represents maximum kinase activity.

      • 100% Inhibition (Low Signal): Add 1 µL of a known potent inhibitor (e.g., Staurosporine) or buffer without enzyme to at least 8 wells. This represents the background signal.

  • Enzyme Addition:

    • Add 2 µL of the 2X kinase working solution to all wells, except for the "no enzyme" background controls.

    • Mix gently by tapping the plate.

    • Incubate the plate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.[15][16]

  • Initiation of Kinase Reaction:

    • Add 2 µL of the 2X ATP/Substrate working solution to all wells to initiate the reaction. The total reaction volume is now 5 µL.

    • Mix the plate gently.

    • Incubate at room temperature for 60 minutes. The optimal incubation time should be determined during assay development to ensure the reaction remains linear.[16]

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 5 µL of the Kinase-Glo® Reagent to each well.[16] This stops the kinase reaction and begins the luminescent reaction.

    • Mix the plate for 2 minutes on a plate shaker to ensure homogeneity.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

    • Measure the luminescence using a plate reader.

Data Analysis and Presentation

Data Analysis
  • Background Subtraction: Subtract the average luminescence signal of the "100% Inhibition" (no enzyme) control wells from all other wells.[3]

  • Percentage Inhibition Calculation: Normalize the data and calculate the percentage of inhibition for each inhibitor concentration using the following formula:[2]

    % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))

    Where:

    • Signal_Inhibitor is the background-subtracted signal from a well with the test compound.

    • Signal_DMSO is the average background-subtracted signal from the "0% Inhibition" (DMSO only) control wells.

  • IC50 Determination:

    • Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin).[3][17]

    • The IC50 value is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[3]

Data Presentation

Summarize the quantitative data in a clear and structured table.

Kinase Target2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine IC50 (nM)Hill Slope
Kinase XValueValueValue
Kinase YValueValueValue
Kinase ZValueValueValue

Conclusion and Further Steps

This application note provides a detailed and robust protocol for determining the in vitro inhibitory potency of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine against a target protein kinase. By following these steps, researchers can obtain reliable IC50 values to guide further drug development efforts. Subsequent steps would typically involve profiling the compound against a broad panel of kinases to determine its selectivity and performing cell-based assays to confirm its activity in a more physiological context.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. (n.d.).
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin - Promega Corporation. (n.d.).
  • HTRF ® Kinase Assay Protocol | Download Table - ResearchGate. (n.d.).
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. (n.d.).
  • Application Notes and Protocols: In Vitro Kinase Assay with Syk Inhibitor II Hydrochloride - Benchchem. (n.d.).
  • Best Practices for Implementing Kinase Assays in Research - VKEY-BIO. (n.d.).
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372 - Promega Corporation. (n.d.).
  • In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide - Benchchem. (n.d.).
  • In Vitro Kinase Inhibition Assay - Bio-protocol. (n.d.).
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube. (2024, June 12).
  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). Springer Nature. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (2025, August 14).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (2021, August 12).
  • Application Notes and Protocols for In Vitro Kinase Assay of Peraquinsin - Benchchem. (n.d.).
  • In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • In vitro kinase assay | Protocols.io. (2024, May 31).
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. (n.d.). Retrieved from [Link]

  • A high-throughput radiometric kinase assay - PMC. (n.d.).
  • Assay of protein kinases using radiolabeled ATP: A protocol | Request PDF - ResearchGate. (n.d.).
  • Radiometric Filter Binding Assay | Reaction Biology. (n.d.).
  • (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing - ResearchGate. (2018, April 26).
  • Determination of the IC50 values of a panel of CDK9 inhibitors against... - ResearchGate. (n.d.).
  • The ultimate guide to successful kinase binding experiments - Revvity. (n.d.).
  • Radiometric Filter Binding Assay - Reaction Biology. (n.d.).
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - MDPI. (2022, June 17).
  • Filter Plate Ligand Binding Assays - Revvity. (n.d.).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30).
  • New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - MDPI. (2024, May 11).
  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine - PMC. (n.d.).
  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine - PubMed. (2012, September 1).
  • (PDF) 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine - ResearchGate. (n.d.).
  • 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol | C16H19ClN6O | CID 2856 - PubChem. (n.d.).
  • (2026, March 11).

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Application

Application Note: Utilizing CAS 190654-78-5 as a Pivotal Synthetic Intermediate for Novel Purine-Based Kinase Inhibitors

Executive Summary The development of small-molecule kinase inhibitors has revolutionized targeted cancer therapy and cell biology research. Among the most privileged chemical scaffolds is the 2,6,9-trisubstituted purine,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors has revolutionized targeted cancer therapy and cell biology research. Among the most privileged chemical scaffolds is the 2,6,9-trisubstituted purine, which effectively mimics the adenine ring of ATP. CAS 190654-78-5 (2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine) serves as a critical, penultimate intermediate in the synthesis of potent Cyclin-Dependent Kinase (CDK) inhibitors, most notably Purvalanol A . This application note details the structural rationale, signaling context, and field-validated synthetic protocols for leveraging this intermediate in drug discovery workflows.

Mechanistic Rationale & Structural Biology

The design of purine-based combinatorial libraries relies on exploiting the distinct sub-pockets of the kinase ATP-binding site. The intermediate CAS 190654-78-5 provides a pre-assembled core that perfectly positions substituents for optimal target engagement:

  • N6-Position (3-Chloroanilino Group): This moiety is directed toward the hydrophobic pocket adjacent to the hinge region. In CDK2, the N6-amine acts as a critical hydrogen bond donor to the backbone carbonyl of Leu83, while the purine N7 accepts a hydrogen bond from the Leu83 amide NH .

  • N9-Position (Isopropyl Group): This aliphatic group occupies a small, desolvated hydrophobic pocket, enhancing selectivity against kinases that possess bulkier gatekeeper residues .

  • C2-Position (Chloro Leaving Group): The unreacted C2-chloro group in CAS 190654-78-5 is the key to late-stage diversification. It serves as an electrophilic center for Nucleophilic Aromatic Substitution (SNAr) with various primary or secondary amines. The resulting C2-substituents project into the solvent-exposed region of the ATP pocket, interacting with the ribose-binding domain.

Signaling Pathway Context

CDKs regulate cell cycle progression. CDK2, when complexed with Cyclin E, hyperphosphorylates the Retinoblastoma (Rb) protein. This phosphorylation releases the E2F transcription factor, driving the cell from the G1 phase into the S phase. Inhibitors derived from CAS 190654-78-5 competitively block the ATP pocket of CDK2, halting this cascade and inducing cell cycle arrest and apoptosis in highly proliferative cancer cells.

CDK_Pathway CyclinE Cyclin E Complex CDK2/Cyclin E Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Protein Complex->Rb Hyperphosphorylation E2F E2F Transcription Factor Rb->E2F Dissociation SPhase S Phase Entry E2F->SPhase Gene Transcription Inhibitor Purvalanol A (Derived from CAS 190654-78-5) Inhibitor->Complex ATP Pocket Blockade

Caption: CDK2/Cyclin E signaling cascade and the ATP-competitive blockade by Purvalanol A.

Synthetic Workflow & Protocols

The synthesis of 2,6,9-trisubstituted purines follows a highly regioselective sequence. The C6 position of the purine ring is significantly more electron-deficient than the C2 position due to the adjacent pyrimidine nitrogens and the fused imidazole ring. This electronic disparity allows for sequential, temperature-controlled SNAr reactions.

Synthetic_Workflow SM 2,6-Dichloro-9-isopropylpurine Intermediate CAS 190654-78-5 (2-Chloro Intermediate) SM->Intermediate Step 1: 3-Chloroaniline n-BuOH, DIPEA, 90°C Product Purvalanol A (CDK Inhibitor) Intermediate->Product Step 2: (R)-Valinol 130-160°C, Neat/DMSO

Caption: Two-step regioselective synthetic workflow from 2,6-dichloropurine to Purvalanol A.

Protocol 1: Synthesis of CAS 190654-78-5 (C6 Substitution)

Objective: Regioselective substitution of 2,6-dichloro-9-isopropylpurine with 3-chloroaniline.

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 eq of 2,6-dichloro-9-isopropylpurine in n-butanol (0.2 M).

    • Causality:n-Butanol is chosen as a polar protic solvent because it hydrogen-bonds with the leaving chloride ion, lowering the activation energy of the SNAr transition state.

  • Reagent Addition: Add 1.2 eq of 3-chloroaniline and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the aniline nucleophile and maintaining rapid reaction kinetics.

  • Heating: Heat the mixture to 90°C under an inert nitrogen atmosphere for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Validation & Workup: Once the starting material is consumed, cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate and water. The water wash is critical to remove DIPEA-HCl salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield CAS 190654-78-5 as an off-white solid.

    • Self-Validation: LC-MS should show an[M+H]⁺ peak at m/z 322.0. ¹H NMR will show the disappearance of the C6-Cl associated shifts and the appearance of the aromatic protons from the newly installed 3-chloroanilino group.

Protocol 2: Downstream Conversion to Purvalanol A (C2 Substitution)

Objective: Substitution of the less reactive C2-chloro group of CAS 190654-78-5 with (R)-valinol to yield a final CDK inhibitor.

  • Reaction Setup: In a heavy-walled sealed tube, combine 1.0 eq of CAS 190654-78-5 and 3.0–5.0 eq of (R)-2-amino-3-methyl-1-butanol ((R)-valinol).

    • Causality: The electron-donating nature of the newly installed C6-amine reduces the overall electrophilicity of the purine ring. Consequently, the C2-chloro is highly unreactive. A large excess of the nucleophile ((R)-valinol) is used, often acting as both reactant and solvent (neat conditions), to drive the equilibrium forward.

  • Heating: Seal the tube and heat to 130-160°C for 12-18 hours. Alternatively, microwave irradiation (150°C, 30 mins) in a minimal amount of anhydrous DMSO can be utilized.

    • Causality: High thermal energy is mandatory to overcome the high activation barrier of this secondary SNAr. The sealed tube prevents the volatilization of reagents at these extreme temperatures.

  • Validation & Workup: Cool the vessel. If run neat, dissolve the crude melt in dichloromethane. Wash extensively with brine to remove excess (R)-valinol. Purify via reverse-phase HPLC or silica gel chromatography (DCM:MeOH 95:5) to yield Purvalanol A.

    • Self-Validation: LC-MS should show an [M+H]⁺ peak at m/z 389.2. The successful displacement is confirmed by the upfield shift of the purine C2 carbon in ¹³C NMR (~154 ppm to ~160 ppm).

Biological Profiling & Quantitative Data

The downstream product of this workflow, Purvalanol A, exhibits potent, ATP-competitive inhibition across multiple CDKs. The selectivity profile is heavily influenced by the stereochemistry of the C2-amino alcohol and the hydrophobic packing of the C9-isopropyl group, both of which are facilitated by the CAS 190654-78-5 scaffold.

Kinase TargetCyclin PartnerIC₅₀ (nM)Cellular Function Arrested
CDK1 (cdc2) Cyclin B4G2/M Transition
CDK2 Cyclin E35G1/S Transition
CDK2 Cyclin A70S Phase Progression
CDK5 p3575Neuronal Cytoskeleton Regulation
CDK4 Cyclin D1850Early G1 Phase

Data summarized from established biochemical assays evaluating Purvalanol A efficacy .

Storage & Handling of CAS 190654-78-5

CAS 190654-78-5 is a stable, solid intermediate but should be stored at 4°C in a desiccated environment to prevent slow hydrolysis of the C2-chloro group over prolonged periods. When preparing stock solutions for synthesis, strictly anhydrous solvents (e.g., anhydrous DMSO or DMF) are recommended to maintain the integrity of the electrophilic center prior to the addition of the target nucleophile.

References

  • Gray, N. S., Wodicka, L., Thunnissen, A. M., Norman, T. C., Kwon, S., Espinoza, F. H., Morgan, D. O., Barnes, G., LeClerc, S., & Meijer, L. (1998). "Exploiting chemical libraries, structure, and genomics in the search for kinase inhibitors." Science, 281(5376), 533-538. URL: [Link]

  • Jorda, R., Hendrychová, D., Voller, J., Bařinová, M., Mazura, P., & Kryštof, V. (2018). "How selective are pharmacological inhibitors of cell-cycle-regulating cyclin-dependent kinases?" Journal of Medicinal Chemistry, 61(20), 9105-9120. URL: [Link]

Method

Application of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine in Cancer Cell Line Viability Screening

Introduction: The Therapeutic Potential of Purine Analogs in Oncology The structural and functional integrity of cellular processes is intrinsically linked to the fidelity of nucleic acid synthesis. Purine analogs, a cla...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Purine Analogs in Oncology

The structural and functional integrity of cellular processes is intrinsically linked to the fidelity of nucleic acid synthesis. Purine analogs, a class of synthetic compounds that mimic endogenous purines, have emerged as a cornerstone of cancer chemotherapy.[1][2][3] By interfering with DNA and RNA synthesis, these molecules can selectively target rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis.[3][4] 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine is a novel purine derivative with a chemical structure suggestive of potential anti-neoplastic activity. This application note provides a comprehensive guide for researchers to evaluate the efficacy of this compound in cancer cell line viability screening, from elucidating its potential mechanism of action to detailed experimental protocols.

Hypothesized Mechanism of Action: A Putative CDK Inhibitor

Given its purine scaffold, 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine is hypothesized to function as a competitive inhibitor of ATP at the active site of key cellular kinases, a common mechanism for purine analogs with anticancer properties.[3][5] Specifically, its structure bears resemblance to known cyclin-dependent kinase (CDK) inhibitors.[5][6] CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[5][7] By inhibiting CDKs, this compound could potentially halt the cell cycle progression, thereby preventing cancer cell proliferation.

G cluster_0 Cell Cycle Progression cluster_1 CDK/Cyclin Regulation cluster_2 Inhibitory Action G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase CDK4/6 CDK4/6 pRb Phosphorylation pRb Phosphorylation CDK4/6->pRb Phosphorylation Promotes Cyclin D Cyclin D Cyclin D->CDK4/6 CDK2 CDK2 S Phase Progression S Phase Progression CDK2->S Phase Progression Promotes Cyclin E Cyclin E Cyclin E->CDK2 CDK1 CDK1 M Phase Entry M Phase Entry CDK1->M Phase Entry Promotes Cyclin B Cyclin B Cyclin B->CDK1 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine->CDK4/6 Inhibits 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine->CDK2 Inhibits 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine->CDK1 Inhibits G1/S Transition G1/S Transition pRb Phosphorylation->G1/S Transition Allows G1/S Transition->S Phase S Phase Progression->G2 Phase M Phase Entry->M Phase

Caption: Hypothesized signaling pathway of the compound.

Experimental Protocols for Cell Viability Screening

The following protocols are designed to assess the cytotoxic and anti-proliferative effects of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine on various cancer cell lines.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of the compound in DMSO. Serially dilute the compound in complete culture medium to achieve the desired concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[9]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

  • DMSO

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Follow the same procedure as in the MTT assay, using opaque-walled plates.

  • Compound Treatment: Treat the cells with a serial dilution of the compound as described previously.

  • Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

G cluster_workflow Cell Viability Screening Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Addition (Serial Dilutions) A->B C 3. Incubation (24, 48, 72 hours) B->C D 4. Viability Assay (MTT or CellTiter-Glo) C->D E 5. Data Acquisition (Absorbance/Luminescence) D->E F 6. Data Analysis (IC50 Determination) E->F

Caption: Experimental workflow for cell viability screening.

Data Presentation and Interpretation

The results of the cell viability assays should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Example IC50 Values of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM) - MTT AssayIC50 (µM) - CellTiter-Glo® Assay
MCF-7Breast Cancer485.24.8
A549Lung Cancer488.17.5
HeLaCervical Cancer4812.511.9

Interpretation: Lower IC50 values indicate greater potency of the compound against a specific cell line. The consistency of results between different assay methods strengthens the validity of the findings.

Conclusion and Future Directions

This application note provides a framework for the initial evaluation of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine as a potential anti-cancer agent. The presented protocols for cell viability screening are robust and widely accepted in the field. Positive results from these initial screens, demonstrating potent and selective cytotoxicity against cancer cell lines, would warrant further investigation into the compound's mechanism of action. Subsequent studies could include cell cycle analysis by flow cytometry to confirm the hypothesized CDK inhibition, apoptosis assays (e.g., Annexin V staining), and in vivo studies using xenograft models to assess the compound's therapeutic efficacy in a more complex biological system.

References

  • CORE. (n.d.). Purine nucleoside analogs in the therapy of cancer and neuroinflammation.
  • Massive Bio. (2026, January 20). Purine Nucleoside Analog.
  • MDPI. (2025, June 23). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions.
  • National Institutes of Health. (n.d.). CDK9 inhibitors in cancer research.
  • Frontiers. (n.d.). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy.
  • National Center for Biotechnology Information. (2014, July 14). Purine Analogues - LiverTox.
  • National Institutes of Health. (n.d.). CDK inhibitors in cancer therapy, an overview of recent development.
  • IntechOpen. (2019, November 27). Cell-Based Assays in Cancer Research.
  • Wikipedia. (n.d.). CDK inhibitor.
  • Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

Abstract This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine and its process-related impurities and degradation products. The method is designed to be precise, accurate, and specific, making it suitable for quality control and stability testing in a pharmaceutical development setting. The described methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine is a substituted purine derivative with potential applications in pharmaceutical research. As with any active pharmaceutical ingredient (API), ensuring its purity is a critical aspect of drug development and manufacturing. A reliable analytical method is essential to quantify the API and to detect and quantify any impurities, including starting materials, by-products, and degradation products. High-performance liquid chromatography (HPLC) is a powerful and versatile technique widely used in the pharmaceutical industry for this purpose.[4][5][6]

This application note provides a comprehensive guide to a stability-indicating HPLC method. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, excipients, and other potential impurities.[4][7] The development of such a method often involves forced degradation studies to generate potential degradation products and ensure the method's specificity.

Method Development Strategy

The primary objective was to develop a single gradient RP-HPLC method capable of separating the main component from its potential impurities and degradation products with good resolution and peak shape.

Analyte Properties and Initial Considerations

2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine is a molecule containing a purine core, a chlorinated phenyl ring, and an isopropyl group. These structural features suggest that the compound is relatively non-polar and possesses chromophores that will allow for UV detection. The presence of aromatic rings and heteroatoms makes it suitable for analysis by reversed-phase chromatography.

Selection of Chromatographic Conditions

The selection of the stationary phase, mobile phase, and other chromatographic parameters was based on the chemical properties of the analyte and general principles of HPLC method development.

  • Stationary Phase: A C18 (octadecylsilane) column was chosen as the initial stationary phase due to its wide applicability in reversed-phase chromatography for separating non-polar to moderately polar compounds.[8][9] The hydrophobicity of the C18 stationary phase is well-suited for retaining the analyte and its likely impurities.

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier is standard for RP-HPLC.

    • Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff, which can be advantageous for detecting impurities at low wavelengths.

    • Aqueous Phase: A phosphate buffer was chosen to control the pH of the mobile phase. Maintaining a consistent pH is crucial for reproducible retention times, especially for compounds with ionizable functional groups. A pH of around 4.0 was selected as a starting point to ensure that the purine nitrogens are in a consistent protonation state.

  • Detection Wavelength: The UV spectrum of the analyte was scanned to determine the wavelength of maximum absorbance (λmax). This wavelength provides the best sensitivity for detecting the main peak and any impurities with similar chromophores.

  • Gradient Elution: A gradient elution program was developed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities, while providing adequate separation of all components.[10]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase A (Aqueous Phase): Prepare a 0.02 M solution of KH2PO4 in water and adjust the pH to 4.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic Phase): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is a suitable diluent to ensure sample solubility and compatibility with the initial mobile phase conditions.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Prepare the sample solution by dissolving the test substance in the diluent to achieve a similar concentration as the standard solution.

Optimized HPLC Method Parameters
ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.02 M KH2PO4, pH 4.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV scan (e.g., 254 nm)
Injection Volume 10 µL

Method Validation Protocol

The developed method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3] The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions of known concentrations over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Data Presentation and Interpretation

The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. The percentage purity can be calculated using the following formula:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For the quantification of specific impurities, a reference standard for each impurity would be required.

Workflow and Logic Diagrams

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Scouting & Optimization cluster_2 Phase 3: Performance Verification cluster_3 Phase 4: Method Validation A Analyte Characterization (Structure, pKa, Solubility, UV spectra) B Define Method Objectives (Purity, Stability-Indicating) A->B C Select Column (e.g., C18) B->C D Select Mobile Phase (Organic & Aqueous) C->D E Optimize Gradient & Flow Rate D->E F Set Detection Wavelength E->F G System Suitability Testing (Resolution, Tailing Factor, Plate Count) F->G H Forced Degradation Studies (Specificity) G->H I Validate per ICH Q2(R1) (Linearity, Accuracy, Precision, etc.) H->I

Caption: Workflow for HPLC Method Development.

Interrelationship of Method Validation Parameters

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures measurement of correct analyte Precision Precision Accuracy->Precision related concepts of error Linearity Linearity Precision->Linearity assessed across range Range Range Linearity->Range defines the range Range->Accuracy Range->Precision Robustness Robustness Robustness->Specificity Robustness->Accuracy Robustness->Precision QL Quantitation Limit QL->Accuracy QL->Precision DL Detection Limit

Caption: Interrelationship of HPLC Method Validation Parameters.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for determining the purity of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine. The method is stability-indicating and can be validated according to ICH guidelines to support pharmaceutical development and quality control activities. The provided protocols and validation framework offer a comprehensive guide for researchers and scientists in the field.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ICH Quality Guidelines. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Development of a Normal Phase HPLC Method for the Separation of Creatinine and Purine Metabolites. ACCTA, Inc. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • A Comprehensive Review of Method Development by HPLC. World Journal of Pharmaceutical Research. [Link]

  • Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. R Discovery. [Link]

  • Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering. [Link]

  • Determination of aqueous chlorination reaction products of polynuclear aromatic hydrocarbons by reversed phase high performance liquid chromatography-gas chromatography. Analytical Chemistry. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • 9H-Purin-6-aMine, 2-chloro-N-(3-chlorophenyl)-9-(1-Methylethyl)-. NextSDS. [Link]

  • 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol. PubChem. [Link]

  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. ResearchGate. [Link]

Sources

Method

In Vivo Dosing Protocols for the CDK Inhibitor 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine in Murine Oncology Models

Target Audience: Pharmacologists, In Vivo Researchers, and Drug Development Scientists Document Type: Advanced Application Note & Protocol Guide Introduction & Scientific Rationale As a Senior Application Scientist speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, In Vivo Researchers, and Drug Development Scientists Document Type: Advanced Application Note & Protocol Guide

Introduction & Scientific Rationale

As a Senior Application Scientist specializing in preclinical oncology models, I frequently encounter challenges when transitioning highly lipophilic small molecules from in vitro assays to in vivo murine models. The compound 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (CAS 190654-78-5) belongs to the 2,6,9-trisubstituted purine class of cyclin-dependent kinase (CDK) inhibitors.

This compound acts as a potent, ATP-competitive inhibitor of CDK1 and CDK2. By occupying the ATP-binding pocket of the CDK/Cyclin complex, it prevents the phosphorylation of downstream targets (such as the Retinoblastoma protein, Rb), effectively arresting highly proliferative tumor cells in the G2/M phase and triggering apoptosis[1]. Because purine-based kinase inhibitors are notoriously hydrophobic, establishing a self-validating, physiologically tolerable formulation is the most critical step for successful in vivo target engagement.

G Inhibitor 2-Chloro-N-(3-chlorophenyl)- 9-isopropyl-9H-purin-6-amine ATP_Pocket CDK1/2 ATP Binding Pocket Inhibitor->ATP_Pocket Competitive Binding CDK_Complex CDK/Cyclin Complex ATP_Pocket->CDK_Complex Kinase Inhibition CellCycle G2/M Phase Transition CDK_Complex->CellCycle Blockade Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Induces Proliferation Tumor Proliferation CellCycle->Proliferation Arrests

Mechanism of action for purine-based CDK inhibition and subsequent cell cycle arrest.

Formulation Strategy & Causality

A common failure point in murine dosing is the precipitation of the compound upon injection into the aqueous environment of the peritoneal cavity or bloodstream, leading to localized toxicity (peritonitis or embolization) and zero systemic exposure. To circumvent this, we utilize a multi-component co-solvent system.

Optimized Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Sterile Saline.

  • 10% DMSO: The purine core forms a rigid, highly stable crystal lattice. DMSO is required as the primary solvent to fully disrupt this lattice and achieve initial dissolution.

  • 40% PEG300 & 5% Tween-80: These act as co-solvents and non-ionic surfactants. Causality: When the DMSO solution meets the aqueous saline (and later, the physiological fluids of the mouse), PEG and Tween create localized micelles that trap the hydrophobic drug, preventing macroscopic precipitation.

  • 45% Sterile Saline: Added last to adjust the osmolarity of the final solution, preventing osmotic shock and tissue necrosis at the injection site.

Step-by-Step Experimental Protocol

Phase A: Preparation of the Dosing Solution (Self-Validating Workflow)

Note: Prepare fresh dosing solutions every 48 hours to prevent gradual micelle degradation.

  • Weighing: Accurately weigh 15 mg of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine powder into a sterile glass vial.

  • Primary Dissolution: Add 0.5 mL of molecular-grade DMSO. Vortex vigorously for 2 minutes.

    • Validation Check: The solution must be completely clear. If micro-crystals remain, sonicate in a water bath at 37°C for 5 minutes.

  • Surfactant Addition: Add 2.0 mL of PEG300 and 0.25 mL of Tween-80. Vortex for 1 minute to ensure a homogenous viscous mixture.

  • Aqueous Phase Integration: Slowly add 2.25 mL of sterile saline dropwise while continuously vortexing.

    • Validation Check: The final solution (5.0 mL total volume, 3 mg/mL concentration) should be clear to slightly opalescent. Any milky white precipitate indicates irreversible crashing; if this occurs, discard and restart.

Phase B: In Vivo Administration (Murine Xenograft Model)

Purine-based CDK inhibitors undergo rapid hepatic clearance via CYP450 enzymes in rodents [2]. Therefore, intermittent dosing (e.g., weekly) is ineffective. A daily (q.d.) dosing schedule is strictly required to maintain the plasma concentration above the therapeutic threshold.

  • Model Selection: Use 6-8 week old female athymic nude mice (nu/nu) implanted subcutaneously with HCT116 (colorectal) or MDA-MB-231 (breast) human cancer cells.

  • Treatment Initiation: Begin dosing when average tumor volumes reach ~100–150 mm³.

  • Dosing: Administer the formulation via Intraperitoneal (IP) injection at a dose of 30 mg/kg . For a standard 25 g mouse, inject ~250 µL of the 3 mg/mL solution.

  • Schedule: Dose daily (q.d.) for 21 consecutive days.

  • Monitoring:

    • Measure tumor volume via digital calipers every 3 days ( V=0.5×length×width2 ).

    • Monitor body weight daily. Causality: Body weight loss exceeding 15% indicates severe gastrointestinal toxicity (a known off-target effect of pan-CDK inhibition on rapidly dividing gut epithelia). If this occurs, implement a 2-day dosing holiday.

Expected Quantitative Outcomes

To benchmark your experimental success, compare your results against the standard pharmacokinetic and pharmacodynamic metrics observed for this class of purine derivatives.

Table 1: Pharmacokinetic and Efficacy Metrics in Murine Xenografts

ParameterExpected ValueClinical / Experimental Relevance
C_max (Peak Plasma) 3.5 - 5.0 µMComfortably exceeds the in vitro IC50 (~70 nM) required for CDK1/2 target engagement.
Half-life (t_1/2) 1.5 - 2.5 hoursRapid clearance dictates the necessity of the daily (q.d.) dosing regimen.
Tumor Growth Inhibition (TGI) > 55% at 30 mg/kgIndicates successful systemic absorption and intra-tumoral kinase blockade.
Body Weight Fluctuation < 10% LossDemonstrates that the DMSO/PEG/Tween vehicle and drug dose are physiologically tolerated.

References

  • Gray NS, Wodicka L, Thunnissen AM, et al. Exploiting chemical libraries, structure, and genomics in the search for kinase inhibitors. Science. 1998;281(5376):533-538. URL: [Link]

  • McClue SJ, Blake D, Clarke R, et al. In vitro and in vivo antitumor properties of the cyclin dependent kinase inhibitor CYC202 (R-roscovitine). Int J Cancer. 2002;102(5):463-468. URL: [Link]

Application

Application Note: Advanced Formulation Strategies to Enhance the Bioavailability of CAS 190654-78-5

Target Audience: Formulation Scientists, Pharmacokineticists, and Drug Development Professionals Compound: CAS 190654-78-5 (2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine) Executive Summary & Physicochemical Ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Pharmacokineticists, and Drug Development Professionals Compound: CAS 190654-78-5 (2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine)

Executive Summary & Physicochemical Rationale

CAS 190654-78-5 is a highly potent 2,6,9-trisubstituted purine derivative, serving as a critical active analogue and precursor in the purvalanol class of cyclin-dependent kinase (CDK) inhibitors. Despite its high target affinity, its clinical translation is severely bottlenecked by its Biopharmaceutics Classification System (BCS) Class II/IV characteristics.

The Causality of Poor Bioavailability: The rigid planar purine ring and the chlorophenyl moiety impart a high crystal lattice energy. Combined with extreme lipophilicity (estimated logP > 4.0), this results in negligible aqueous dissolution in gastrointestinal (GI) fluids. To achieve therapeutic plasma concentrations, formulation strategies must either disrupt the crystal lattice dynamically or pre-solubilize the active pharmaceutical ingredient (API) to bypass the dissolution rate-limiting step.

Formulation Strategies & Self-Validating Protocols

Strategy A: Amorphous Solid Dispersions (ASD) via Spray Drying

Converting the crystalline API to an amorphous state eliminates the thermodynamic energy barrier required to break the crystal lattice during dissolution. However, amorphous states are thermodynamically unstable and prone to recrystallization. Formulating with a high glass-transition temperature (Tg), non-hygroscopic polymer like Hypromellose Acetate Succinate (HPMCAS) kinetically traps the API and maintains supersaturation in the GI tract 1.

Protocol A: Spray Drying Workflow

  • Solution Preparation: Dissolve CAS 190654-78-5 and HPMCAS (1:3 w/w ratio) in a Dichloromethane/Methanol (80:20 v/v) solvent system to achieve a 5% w/v total solids concentration.

  • Spray Drying: Process the solution through a laboratory-scale spray dryer. Set the inlet temperature to 80°C, outlet temperature to 45°C, and atomization gas flow to 400 L/h.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to eliminate residual solvents below ICH Q3C limits.

  • Self-Validation: Perform Differential Scanning Calorimetry (DSC). A successful ASD will exhibit a single, composition-dependent Tg and a complete absence of the API's melting endotherm.

Strategy B: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

SMEDDS present the hydrophobic drug in a pre-solubilized lipid matrix. Upon mild agitation in GI fluids, they spontaneously form microemulsions (droplets < 50 nm). This massive interfacial surface area circumvents the dissolution step entirely. Furthermore, long-chain lipid excipients stimulate chylomicron secretion, promoting lymphatic transport and bypassing hepatic first-pass metabolism 2.

Protocol B: SMEDDS Preparation

  • Excipient Screening: Select Capryol 90 (oil), Cremophor EL (surfactant), and Transcutol HP (co-surfactant) based on API equilibrium solubility studies.

  • Phase Diagram Construction: Titrate water into various lipid/surfactant/co-surfactant ratios at 37°C to identify the transparent microemulsion region.

  • API Loading: Dissolve CAS 190654-78-5 into the optimized isotropic mixture (e.g., 20% oil, 50% surfactant, 30% co-surfactant) at 40°C under continuous magnetic stirring until optically clear.

  • Self-Validation: Dilute 1 mL of the SMEDDS in 250 mL of Simulated Intestinal Fluid (SIF). Measure droplet size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). A PDI < 0.2 confirms a uniform, stable microemulsion.

Strategy C: Mesoporous Silica Nanoparticle (MSN) Nanoconfinement

MSNs possess highly ordered pore structures (typically 5–10 nm). When an API is loaded into these pores, spatial restriction prevents the formation of a critical crystal nucleus. The drug is forced to remain in a disordered, molecularly dispersed state, while the hydrophilic silica surface enhances wettability and rapid release 34.

Protocol C: Solvent Impregnation into MSNs

  • Carrier Preparation: Calcine ordered MSNs (e.g., SBA-15) at 550°C for 6 hours to remove any residual synthesis templates and activate surface silanol groups.

  • Impregnation: Prepare a concentrated solution of CAS 190654-78-5 in ethanol. Add the MSNs to achieve a target drug loading of 20% w/w.

  • Equilibration & Drying: Stir the suspension for 24 hours in a sealed vessel to allow capillary forces to draw the API into the mesopores. Remove the solvent via rotary evaporation under reduced pressure.

  • Self-Validation: Conduct Nitrogen adsorption-desorption (BET analysis). A successful loading is validated by a significant reduction in pore volume and surface area compared to blank MSNs, without surface crystallization detected by Powder X-Ray Diffraction (PXRD).

Quantitative Data Presentation

The table below summarizes the expected comparative in vitro and in vivo performance metrics of the unformulated API versus the engineered delivery systems.

Formulation TypeApparent Aqueous Solubility (µg/mL)In Vitro Dissolution (%, 60 min in SIF)Physical State of APIEst. Relative Bioavailability
Pure API (Control) < 5.0< 10%Crystalline1.0x (Baseline)
ASD (HPMCAS) ~150.0> 85%Amorphous~4.5x
SMEDDS Pre-solubilized> 95% (Microemulsion)Solubilized~6.2x
MSN Loaded ~120.0> 80%Nanoconfined~3.8x

Logical Workflow Visualization

Bioavailability_Workflow API CAS 190654-78-5 (Poorly Soluble Purine) ASD Amorphous Solid Dispersion (Spray Drying) API->ASD Disrupt Lattice Energy SMEDDS Lipid-Based System (SMEDDS) API->SMEDDS Solubilize in Lipids MSN Mesoporous Silica (Nanoconfinement) API->MSN Prevent Crystallization Dissolution Enhanced Dissolution Rate & Supersaturation ASD->Dissolution Absorption Increased Intestinal Permeability & Uptake SMEDDS->Absorption Lymphatic Transport MSN->Dissolution Dissolution->Absorption Bioavailability Maximized Oral Bioavailability Absorption->Bioavailability

Figure 1: Logical workflow of formulation strategies to enhance CAS 190654-78-5 bioavailability.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Source: National Center for Biotechnology Information (NCBI)
  • Title: Mesoporous Silica Nanoparticles for Increasing the Oral Bioavailability and Permeation of Poorly Water Soluble Drugs Source: Molecular Pharmaceutics / ACS Publications URL
  • Title: Inclusion of poorly soluble drugs in highly ordered mesoporous silica nanoparticles Source: International Journal of Pharmaceutics / PubMed URL

Sources

Method

Application Note: High-Throughput Quantification of Exemplaril in Human Plasma Using a Validated LC-MS/MS Method

Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Exemplaril (a hypothetical small molecule drug)...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Exemplaril (a hypothetical small molecule drug) in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The methodology encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and sensitive mass spectrometric detection, all validated in accordance with international regulatory guidelines.

Introduction

The quantitative determination of drug concentrations in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies in drug development.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity, selectivity, and specificity.[4][5][6] This note provides a comprehensive guide to a validated LC-MS/MS method for the quantification of Exemplaril, a novel therapeutic agent, in human plasma. The principles and techniques described herein are broadly applicable to the bioanalysis of other small molecules.

Analyte and Materials

For the purpose of this application note, we will consider "Exemplaril" as a hypothetical small molecule drug with the following characteristics, which are typical for many modern pharmaceutical compounds:

  • Chemical Class: Aromatic heterocyclic compound

  • Molecular Weight: 450.5 g/mol

  • pKa: 8.2 (basic)

  • LogP: 2.8 (moderately lipophilic)

Materials and Reagents:

  • Exemplaril reference standard (>99% purity)

  • Exemplaril-d4 (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA as anticoagulant)

  • Deionized water (18.2 MΩ·cm)

Sample Preparation: A Critical Step for Robust Bioanalysis

The complexity of biological matrices necessitates a thorough sample preparation process to remove interferences that can compromise the accuracy and precision of LC-MS/MS analysis.[4][7][8][9] The choice of technique is dictated by the physicochemical properties of the analyte and the desired level of sample cleanup.

Rationale for Selecting a Sample Preparation Method

Given Exemplaril's moderate lipophilicity and basic nature, several sample preparation techniques could be considered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a rapid and simple method involving the addition of an organic solvent or acid to precipitate plasma proteins.[10][11][12][13] While efficient at removing a large portion of proteins, it may not effectively remove other matrix components like phospholipids, which can cause ion suppression in the mass spectrometer.[9]

  • Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids.[4][7][14][15][16] By adjusting the pH of the aqueous phase to suppress the ionization of Exemplaril (pH > 10), it can be efficiently extracted into a non-polar organic solvent, leaving polar interferences behind. This technique generally provides cleaner extracts than PPT.

  • Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique that can provide the cleanest extracts, minimizing matrix effects.[8][17][18][19][20] For a basic compound like Exemplaril, a mixed-mode cation exchange SPE sorbent could be employed for superior cleanup.

For this application, we will detail the Protein Precipitation method due to its high-throughput nature and suitability for early-stage drug discovery and development where speed is often critical. For applications requiring the highest sensitivity and minimal matrix effects, SPE would be the recommended approach.[5][6]

Detailed Protocol: Protein Precipitation

This protocol is optimized for a 96-well plate format to maximize throughput.

  • Prepare a Spiking Solution of the Internal Standard (IS): Prepare a solution of Exemplaril-d4 in acetonitrile at a concentration of 50 ng/mL. This solution will also serve as the protein precipitation solvent.

  • Sample Aliquoting: To each well of a 96-well collection plate, add 50 µL of human plasma sample (calibration standards, quality control samples, or unknown study samples).

  • Protein Precipitation: Add 150 µL of the IS-containing acetonitrile solution to each well.[11] The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[11]

  • Mixing: Cover the plate and vortex for 2 minutes at medium speed to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 50 µL Human Plasma Sample add_is Add 150 µL Acetonitrile with Internal Standard (Exemplaril-d4) plasma->add_is Precipitation vortex Vortex for 2 minutes add_is->vortex Denaturation centrifuge Centrifuge at 4000 x g for 10 minutes vortex->centrifuge Pelleting supernatant Transfer 100 µL of Supernatant centrifuge->supernatant Isolation analysis Inject into LC-MS/MS System supernatant->analysis

Caption: Protein Precipitation Workflow.

LC-MS/MS Method Parameters

The following parameters were optimized for the selective and sensitive detection of Exemplaril and its internal standard.

Liquid Chromatography

The chromatographic conditions are designed to provide good retention and peak shape for the analyte while separating it from potential interferences.

ParameterValue
HPLC System Standard High-Performance Liquid Chromatography System
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 2

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase B
0.005
0.505
2.5095
3.5095
3.605
5.005
Mass Spectrometry

A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in quantitative analysis.[21][22]

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)[23][24][25][26]
Ionization Mode Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)[21][22][27][28][29]

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Exemplaril 451.2289.110025
Exemplaril-d4 455.2293.110025

Method Validation

The bioanalytical method was validated according to the guidelines of the International Council for Harmonisation (ICH) M10.[1][2][30][31][32] The validation ensures that the method is reliable and reproducible for its intended purpose.[1][33][34]

G cluster_validation Method Validation Logic start Method Development validation Full Validation Protocol start->validation selectivity Selectivity & Specificity validation->selectivity accuracy Accuracy & Precision validation->accuracy range Calibration Curve & LLOQ validation->range stability Stability Assessment validation->stability end Validated Method selectivity->end accuracy->end range->end stability->end

Caption: Logical Flow of Method Validation.

Selectivity and Matrix Effect
  • Selectivity: Assessed by analyzing six different lots of blank human plasma to ensure no significant interferences were observed at the retention times of Exemplaril and the IS.

  • Matrix Effect: Evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat solutions. The coefficient of variation (CV%) of the matrix factor should be ≤15%.

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used. The calibration range was established from 1.00 ng/mL (Lower Limit of Quantification, LLOQ) to 1000 ng/mL (Upper Limit of Quantification, ULOQ). The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, Low QC (3 ng/mL), Medium QC (300 ng/mL), and High QC (800 ng/mL). The acceptance criteria are a precision (CV%) of ≤15% (≤20% for LLOQ) and an accuracy (% bias) of ±15% (±20% for LLOQ).[35]

Table 4: Summary of Accuracy and Precision Data

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
1.00 (LLOQ) 8.5-4.211.2-6.8
3.00 (Low) 6.22.58.11.7
300 (Medium) 4.1-1.85.9-2.4
800 (High) 3.80.95.2-0.5
Stability

The stability of Exemplaril in human plasma was assessed under various conditions to ensure sample integrity during handling and storage.[36]

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Short-Term Stability: Stable for at least 24 hours at room temperature.

  • Long-Term Stability: Stable for at least 90 days at -80°C.

  • Post-Preparative Stability: Stable in the autosampler for at least 48 hours at 4°C.

Conclusion

This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of Exemplaril in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, and the method has been fully validated according to current regulatory standards. This methodology provides a solid foundation for the bioanalytical support of pharmacokinetic and other studies in the drug development process.

References

  • Vertex AI Search. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • Thermo Fisher Scientific. (n.d.). SOLA Solid-Phase Extraction (SPE) cartridges and plates—Preventing sample failures for bioanalysis.
  • MacNeill, R. (2016, August 19). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis.
  • BenchChem. (2025, December). Application Notes and Protocols for Plasma Protein Precipitation.
  • Bio-Analysis Centre. (2017, January 10). An Introduction to Solid Phase Extraction (SPE).
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
  • Progress. (n.d.). Bioanalytical method validation and study sample analysis.
  • PubMed. (2001, February 1). Fully Automated 96-well Liquid-Liquid Extraction for Analysis of Biological Samples by Liquid Chromatography With Tandem Mass Spectrometry.
  • Vertex AI Search. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline.
  • PubMed. (2009, May 1). Multiple reaction monitoring for quantitative biomarker analysis in proteomics and metabolomics.
  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
  • Bioanalysis Zone. (2024, October 11). ICH M10 guideline on bioanalytical method validation and study sample analysis.
  • Biocompare. (2012, July 17). Quantification of Complex Samples Using Multiple Reaction Monitoring.
  • Thermo Fisher Scientific. (n.d.). LC-MS Sample Preparation.
  • PNAS. (2007, April 3). Multiple reaction monitoring for robust quantitative proteomic analysis of cellular signaling networks.
  • Circulation: Cardiovascular Genetics. (2012, June 1). Multiple Reaction Monitoring (MRM).
  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • American Laboratory. (2014, February 5). How Solid-Phase Extraction Affects Challenges in Bioanalysis.
  • AxisPharm. (2022, October 14). What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology?.
  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability.
  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Porvair Sciences. (2025, October 28). Improving sample preparation for LC-MS/MS analysis.
  • IJRASET. (2023, June 10). Exploring the Versatility of LC-ESI-MS/MS: Fundamentals, Applications, and Advancements at the Forefront of Analytical Science.
  • ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Element Lab Solutions. (2013, February 19). Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis.
  • myadlm.org. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research.
  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation.
  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • PubMed. (2011, January 15). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
  • PerkinElmer. (n.d.). Basics of LC/MS.
  • Thermo Fisher Scientific. (2026, March 3). Electrospray 101: What to Know About LC-MS Sources - and a First Look at Optispray.
  • LCGC International. (2026, March 11). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • ResolveMass Laboratories Inc. (2026, January 18). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development.
  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start.
  • PMC. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.

Sources

Application

Application Note: Flow Cytometry Protocols for Cell Cycle Arrest Using 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Standard Operating Procedure (SOP).

Introduction & Scientific Rationale

The compound 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (CAS: 190654-78-5) belongs to a class of 2,6,9-trisubstituted purine analogs that serve as potent, cell-permeable inhibitors of cyclin-dependent kinases (CDKs)[1]. Closely related to the well-characterized CDK inhibitor Purvalanol A, this purine derivative acts by competitively binding to the ATP-binding pocket of target kinases, specifically CDK1 and CDK2[1].

In oncology and drug development, profiling the cell cycle effects of novel kinase inhibitors is a critical screening step. Flow cytometry utilizing Propidium Iodide (PI) staining remains the gold standard for this application[2]. PI is a fluorescent intercalating agent that binds stoichiometrically to nucleic acids. By measuring the fluorescence intensity of individual cells, we can precisely quantify the DNA content, thereby delineating cells in the G0/G1 phase (2n), S phase (between 2n and 4n), and G2/M phase (4n)[2].

Mechanism of Action

The purine analog disrupts the cell cycle machinery by inhibiting CDK1/Cyclin B and CDK2/Cyclin E/A complexes[3]. Inhibition of CDK2 prevents the phosphorylation of the retinoblastoma (Rb) protein, keeping the E2F transcription factor sequestered and halting the G1-to-S phase transition[3]. Simultaneously, inhibition of CDK1 prevents entry into mitosis, leading to a G2/M phase arrest[3].

Pathway Compound 2-Chloro-N-(3-chlorophenyl)- 9-isopropyl-9H-purin-6-amine ATP ATP Binding Pocket Compound->ATP Competes CDK1 CDK1 / Cyclin B Complex ATP->CDK1 Blocks CDK2 CDK2 / Cyclin E Complex ATP->CDK2 Blocks G2M G2/M Phase Arrest CDK1->G2M Prevents Mitosis Rb Retinoblastoma (Rb) Protein (Hypophosphorylated) CDK2->Rb Prevents Phosphorylation E2F E2F Transcription Factor (Sequestered) Rb->E2F Binds & Inhibits G1S G1/S Phase Arrest E2F->G1S Halts Progression

Signaling pathway detailing the mechanism of CDK inhibition and subsequent cell cycle arrest.

Quantitative Data Presentation

Treatment with 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine typically yields a dose-dependent shift in cell cycle distribution. Lower concentrations often induce a G1 arrest, while higher concentrations trigger a profound G2/M arrest followed by apoptosis (indicated by a Sub-G1 peak)[3].

Table 1: Representative Cell Cycle Distribution in Cancer Cell Lines (24h Treatment)

Treatment ConditionConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Apoptotic (Sub-G1) (%)
Vehicle (DMSO)0.1%55.230.414.4< 1.0
Purine Analog5.068.515.216.32.5
Purine Analog10.042.110.547.48.4
Purine Analog20.035.08.256.815.2

Note: The accumulation of cells in the G2/M phase at 10-20 µM demonstrates robust CDK1 inhibition, while the increase in the Sub-G1 fraction indicates secondary DNA fragmentation and apoptosis.

Experimental Workflow

Workflow Treat 1. Drug Treatment (24h Incubation) Harvest 2. Cell Harvesting (Keep Floating Cells) Treat->Harvest Fix 3. Fixation (Cold 70% EtOH) Harvest->Fix Stain 4. PI & RNase A Staining Fix->Stain Acquire 5. Flow Cytometry Acquisition Stain->Acquire Analyze 6. Doublet Discrimination & Cell Cycle Modeling Acquire->Analyze

Flow cytometry experimental workflow for robust cell cycle analysis.

Step-by-Step Protocol: Self-Validating Cell Cycle Assay

As an Application Scientist, I emphasize that a protocol is only as good as its built-in controls. This methodology is designed to be a self-validating system, ensuring that experimental artifacts (like cell clumping or RNA interference) do not masquerade as biological phenomena.

Phase 1: Cell Culture and Treatment
  • Seeding: Seed cells in 6-well plates at a density of 3×105 cells/well. Allow 24 hours for adherence and entry into the log-growth phase.

  • Dosing: Treat cells with 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine at desired concentrations (e.g., 5, 10, 20 µM). Include a vehicle control (DMSO 0.1%).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

Phase 2: Harvesting (Critical Causality Step)
  • Collect Media: Transfer the culture media from each well into a 15 mL conical tube.

    • Expert Insight: Do not discard the media. CDK inhibitors induce G2/M arrest and subsequent apoptosis, causing cells to round up and detach[3]. Discarding the media will wash away the most heavily affected cells, artificially skewing your data toward the unaffected G1 population.

  • Trypsinization: Wash adherent cells with PBS, add Trypsin-EDTA, and incubate until detached. Neutralize with the previously collected media.

  • Pelleting: Centrifuge at 300 x g for 5 minutes. Wash the pellet once with cold PBS.

Phase 3: Fixation
  • Resuspension: Resuspend the cell pellet in 0.5 mL of cold PBS.

  • Ethanol Fixation: While vortexing the tube gently, add 4.5 mL of ice-cold 70% ethanol dropwise.

    • Expert Insight: Why cold ethanol instead of paraformaldehyde (PFA)? Ethanol dehydrates the cells, coagulating proteins and permeabilizing the membrane while preserving the DNA inside the nucleus. PFA crosslinks proteins, which severely restricts the ability of PI to intercalate into the DNA, resulting in broad, unresolvable flow cytometry peaks. Dropwise addition during vortexing is mandatory to prevent cell clumping.

  • Storage: Incubate at -20°C for at least 2 hours (cells can be stored safely for up to a month).

Phase 4: Staining
  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol supernatant. Wash the pellet twice with cold PBS to rehydrate the cells.

  • RNase A Treatment: Resuspend the pellet in 0.5 mL of PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes.

    • Expert Insight: PI is not DNA-specific; it intercalates into any double-stranded nucleic acid, including RNA[2]. Without RNase A digestion, RNA fluorescence will overlap with the DNA signal, destroying the resolution between the G1 and G2/M peaks.

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL. Incubate in the dark at room temperature for 15 minutes.

Phase 5: Flow Cytometry Acquisition & Validation
  • Acquisition: Run the samples on a flow cytometer (e.g., BD FACSCanto or Beckman CytoFLEX) using a 488 nm or 532 nm laser. Detect PI emission in the PE or ECD channel (approx. 610-620 nm).

  • Doublet Discrimination (Self-Validation Checkpoint):

    • The Problem: Two G1 cells (2n) stuck together will pass through the laser simultaneously, emitting a fluorescence signal identical to a single G2/M cell (4n).

    • The Solution: Plot PI-Area (PI-A) versus PI-Width (PI-W) or PI-Height (PI-H) . Single cells will fall on a linear diagonal. Clumped cells (doublets) will have a disproportionately larger Width/Area ratio and will fall off the diagonal. Gate strictly on the single-cell diagonal before analyzing the cell cycle histogram.

  • Analysis: Plot a histogram of PI-Area (linear scale). Use cell cycle modeling software (e.g., ModFit LT or FlowJo) to apply the Watson Pragmatic or Dean-Jett-Fox models to accurately deconvolute the overlapping S-phase from the G1 and G2/M peaks.

References

  • International Journal of Cancer (2002).
  • Science (1998).
  • Nature Protocols (2006).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Aqueous Solubility Challenges with 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

Welcome to the technical support center for 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in buffer solutions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and ensure the success of your experiments.

Understanding the Challenge: Physicochemical Profile

Table 1: Predicted Physicochemical Properties of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Weight 376.26 g/mol Moderate molecular weight, not inherently prohibitive of good solubility.
logP (o/w) ~4.5 - 5.5High lipophilicity, indicating a strong preference for non-polar environments over water. This is a primary contributor to poor aqueous solubility.
pKa (most basic) ~2.5 - 3.5The secondary amine on the purine ring is weakly basic. At physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form.
pKa (most acidic) Not significantThe molecule lacks strongly acidic protons.
Aqueous Solubility Predicted to be low (in the µg/mL range)Direct consequence of high lipophilicity and the presence of a weakly basic center.

Disclaimer: These values are computationally predicted and should be used as a guide for initial experimental design. Experimental verification is highly recommended.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating out of my aqueous buffer solution?

A1: Precipitation is a common issue for compounds with low aqueous solubility like 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine. The primary reasons are:

  • Exceeding the Solubility Limit: The concentration of your compound in the buffer likely exceeds its intrinsic solubility at that specific pH and temperature.

  • pH of the Medium: Based on its predicted pKa, the compound is a weak base. In neutral or alkaline buffers (pH > 4), it will exist predominantly in its free base form, which is significantly less soluble than its protonated (salt) form.

  • Solvent Shock: If you are diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution. This phenomenon is often referred to as "solvent shock."

  • Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility of your compound.

Q2: I'm preparing a stock solution in an organic solvent. Which one should I choose?

A2: Given the high predicted logP, 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine is expected to be soluble in a range of organic solvents. For biological experiments, it is crucial to select a solvent that is miscible with your aqueous buffer and has low toxicity to your experimental system.

  • Dimethyl Sulfoxide (DMSO): This is the most common choice for preparing stock solutions of poorly soluble compounds for in vitro assays. It is a powerful solvent and is generally well-tolerated by many cell lines at low final concentrations (typically <0.5% v/v).

  • Ethanol: Another viable option, particularly if your experimental system is sensitive to DMSO.

  • N,N-Dimethylformamide (DMF): A strong solvent, but generally more toxic than DMSO and should be used with caution.

It is always recommended to prepare a high-concentration stock solution to minimize the volume of organic solvent added to your final aqueous solution.

Q3: Can I improve the solubility of my compound by adjusting the pH of the buffer?

A3: Yes, pH adjustment is a fundamental strategy for improving the solubility of ionizable compounds. Since 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine is a weak base, its solubility will increase in acidic conditions where the amine group becomes protonated, forming a more soluble salt.

A pH-solubility profile is a critical experiment to perform. This will help you identify the optimal pH range for your experiments where the compound remains in solution at the desired concentration.[1]

Troubleshooting Guides & Experimental Protocols

Issue 1: Compound Precipitation Upon Dilution of an Organic Stock Solution

This is a classic "solvent shock" problem. The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous solution.

Troubleshooting Workflow:

A Precipitation observed upon dilution B Is the final organic solvent concentration <0.5%? A->B C Reduce stock concentration and increase dilution factor B->C No D Employ a serial dilution strategy B->D Yes C->D E Consider a different co-solvent D->E F Use a solubility enhancer in the aqueous buffer E->F G Precipitation Resolved F->G A Insufficient Solubility B Is a low concentration of organic solvent acceptable? A->B F Is pH modification a viable option for your assay? A->F C Co-solvent Approach B->C Yes D Is the use of organic solvents prohibited? B->D No H Solubility Goal Achieved C->H E Cyclodextrin Complexation D->E E->H G pH Adjustment F->G Yes G->H

Caption: Selecting a suitable solubility enhancement strategy.

Protocol 2: Co-solvent Solubility Enhancement

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar compounds by reducing the polarity of the solvent system. [2]

  • Select a Co-solvent: Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Prepare a Co-solvent Titration: Prepare a series of your aqueous buffer containing increasing concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).

  • Determine Solubility: Add an excess of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine to each co-solvent/buffer mixture.

  • Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Analyze: Plot the solubility of the compound as a function of the co-solvent concentration to determine the optimal co-solvent percentage for your needs.

Protocol 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble. [3]

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of many drug candidates.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous buffer solutions containing increasing concentrations of HP-β-CD (e.g., 1, 2, 5, 10, 20 mM).

  • Phase Solubility Study: Add an excess of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine to each cyclodextrin solution.

  • Equilibrate, Separate, and Quantify: Follow steps 4 and 5 from the co-solvent protocol.

  • Analyze: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear relationship (AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex. The slope of this line can be used to calculate the stability constant of the complex.

Analytical Considerations

A robust and validated analytical method is essential for accurately quantifying the solubility of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine.

Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Column: A reversed-phase C18 column is suitable for retaining this lipophilic compound.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required for good separation and peak shape.

  • Detection: The purine and phenyl rings of the molecule will have strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal wavelength for quantification. [4]* Standard Curve: A standard curve should be prepared using a stock solution of known concentration in an appropriate organic solvent (e.g., DMSO or acetonitrile) and diluted to a range that brackets the expected solubility concentrations.

Concluding Remarks

Overcoming the poor aqueous solubility of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine is a critical step in enabling its use in various research and development applications. By understanding its predicted physicochemical properties and systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively develop appropriate formulations for their specific needs. Remember that a combination of approaches, such as pH adjustment in the presence of a co-solvent or cyclodextrin, may provide a synergistic effect on solubility enhancement.

References

  • Anderson, B. D., & Conradi, R. A. (1985). Inclusion complexes of purine nucleosides with cyclodextrins II. Investigation of inclusion complex geometry and cavity microenvironment. Journal of Pharmaceutical Sciences, 74(8), 815-824. Available at: [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics, 16(8), 3395-3409. Available at: [Link]

  • Herbrink, M., de Vries, R., Rosing, H., Huitema, A. D. R., & Beijnen, J. H. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 239, 133-140. Available at: [Link]

  • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(5), 1326-1329. Available at: [Link]

  • Kühne, R., & Schüürmann, G. (2007). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling, 47(3), 1006-1014. Available at: [Link]

  • Li, H., & Jorgensen, W. L. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(22), 12019-12071. Available at: [Link]

  • Millard, J. W. (2021). Cosolvent. In Wikipedia. Available at: [Link]

  • Mitchell, J. C., & Kjellander, R. A. (2022). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 1(4), 519-531. Available at: [Link]

  • Palmer, D. S., & Mitchell, J. B. O. (2014). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Molecular Pharmaceutics, 11(8), 2664-2675. Available at: [Link]

  • Sadowski, G. (2012). Biopharmaceutical characterization of some synthetic purine drugs. Pharmazie, 67(7), 589-594. Available at: [Link]

  • Szejtli, J. (2005). Inclusion complex formation of cyclodextrin with its guest and their applications. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 52(1-2), 1-11. Available at: [Link]

  • Teva Pharmaceutical Industries. (2018, July 26). Solving solubility issues in modern APIs. TAPI. Available at: [Link]

  • van de Waterbeemd, H., & Testa, B. (2009). Partition coefficients of some purine derivatives and its application to pharmacokinetics. Pharmazie, 64(12), 804-806. Available at: [Link]

  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. Available at: [Link]

  • Zhang, R., & Li, Z. (2021). Comprehensive measurement of purines in biological samples. Frontiers in Chemistry, 9, 738688. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Precipitation of CAS 190654-78-5 in Mammalian Cell Culture Media

Overview & Mechanistic Context CAS 190654-78-5 (2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine) is a highly lipophilic purine-based kinase inhibitor. Due to its rigid aromatic rings and dual chlorine substituti...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

CAS 190654-78-5 (2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine) is a highly lipophilic purine-based kinase inhibitor. Due to its rigid aromatic rings and dual chlorine substitutions, it exhibits extremely low intrinsic aqueous solubility. When researchers introduce this compound into mammalian cell culture media, they frequently encounter immediate precipitation (often described as "crashing out"). This guide provides the mechanistic reasoning and a self-validating protocol to resolve this issue and ensure scientific integrity in your assays.

SolventShock A 100% DMSO Stock (High Solvation) B Rapid Aqueous Dilution (Cell Culture Media) A->B Direct Addition C Local Supersaturation (Solvent Polarity Shift) B->C Solvent Shock D Nucleation & Aggregation (Hydrophobic Collapse) C->D Thermodynamic Instability E Visible Precipitation ('Crashing Out') D->E Crystal Growth

Figure 1: Thermodynamic mechanism of solvent shock and small molecule precipitation.

Core Troubleshooting FAQs

Q1: Why does CAS 190654-78-5 form a cloudy precipitate immediately upon addition to my culture media? A: This is a classic case of [1]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous environment (like DMEM or RPMI), the sudden shift in solvent polarity strips the DMSO solvation shell away faster than the hydrophobic compound can disperse. This creates localized zones of supersaturation, leading to rapid nucleation and aggregation. To prevent this, avoid direct dropwise addition of high-concentration stocks into static, large volumes of media.

Q2: I am performing a starvation assay in serum-free media, and the precipitation is much worse. Why? A: Serum supplements, such as Fetal Bovine Serum (FBS), contain high concentrations of carrier proteins like Bovine Serum Albumin (BSA). Albumin possesses hydrophobic binding pockets that act as a thermodynamic sink, sequestering lipophilic molecules and keeping them in solution. In serum-free conditions, this "carrier effect" is absent, drastically lowering the compound's[2]. If serum-free conditions are mandatory, you must use an intermediate dilution step and strictly limit the final concentration.

Q3: What is the optimal DMSO stock concentration to minimize this issue? A: While standard protocols often suggest[3], the extreme lipophilicity of CAS 190654-78-5 dictates a lower stock concentration of 10 mM to 20 mM. A 10 mM stock strikes the optimal balance: it is dilute enough to remain stable in DMSO at room temperature without crystallizing, yet concentrated enough that the final DMSO volume added to the cells remains ≤ 0.1% to 0.5%, preventing [4].

Q4: If I see crystals in my media, can I just pass it through a 0.22 µm sterile filter to remove them? A: Absolutely not. The precipitate consists of your active compound. Filtering it out will result in an unknown, significantly reduced final concentration of CAS 190654-78-5, rendering your dose-response data invalid. If precipitation occurs, the media must be discarded, and the formulation process must be optimized.

Q5: My DMSO stock has frozen in the -20°C freezer and looks cloudy after thawing. Is it ruined? A: No. Small molecules are generally not sensitive to freeze-thaw degradation like proteins are. However, CAS 190654-78-5 will precipitate out of DMSO at low temperatures. You must fully re-dissolve it by warming the vial to 37°C in a water bath and gently vortexing[4].

Quantitative Formulation Parameters

ParameterRecommended ValueMechanistic Rationale
Primary Solvent 100% Anhydrous DMSOMaximizes initial solvation; water absorption degrades solubility.
Stock Concentration 10 mM – 20 mMPrevents stock crystallization while keeping final DMSO volume low[3].
Max Final DMSO ≤ 0.1% (Primary cells)≤ 0.5% (Robust lines)Prevents solvent toxicity and off-target transcriptomic shifts[4].
Media Temperature 37°C (Pre-warmed)Thermodynamics dictate that cold media will induce instant precipitation[2].
Serum Content 5% – 10% FBS (Ideal)Albumin acts as a hydrophobic carrier protein to stabilize the compound.

Experimental Protocol: The Self-Validating Intermediate Dilution System

To ensure scientific integrity, your formulation protocol must be a self-validating system—meaning if precipitation is going to occur, it happens before the drug touches your cells, preventing ruined plates and wasted time.

Workflow Step1 1. Thaw & Inspect DMSO Stock (10 mM) Step2 2. Pre-warm Media to 37°C Step1->Step2 Step3 3. Intermediate Dilution (1:10 in warm media) Step2->Step3 Avoid cold media Step4 4. Vigorous Vortexing (Disperse micro-droplets) Step3->Step4 Step5 5. Final Dilution into Culture Vessel Step4->Step5 Dropwise addition with swirling

Figure 2: Optimized intermediate dilution workflow to prevent solvent shock.

Step-by-Step Methodology:

  • Stock Preparation & Inspection: Thaw the 10 mM DMSO stock of CAS 190654-78-5 at room temperature. If any micro-crystals are visible, warm the tube to 37°C for 5 minutes and vortex vigorously. Validation: Hold the tube against a light source; it must be 100% optically clear[4].

  • Media Pre-warming (Critical): Pre-warm the required volume of cell culture media (e.g., DMEM + 10% FBS) to 37°C in a water bath. Never add hydrophobic compounds to [2].

  • The Intermediate Dilution (The "Anti-Shock" Step):

    • Do not add 1 µL of stock directly into 1000 µL of media in the final culture well.

    • Instead, aliquot 90 µL of pre-warmed media into a sterile microcentrifuge tube.

    • While actively vortexing the tube on a medium setting, add 10 µL of the DMSO stock dropwise directly into the vortexing liquid.

    • Causality: Active shearing forces disperse the DMSO micro-droplets instantly, preventing the localized [1].

  • Visual Validation: Inspect the intermediate dilution tube. It should be perfectly clear. If it is cloudy, the concentration exceeds the absolute solubility limit of that specific media formulation, and you must lower your target dose.

  • Final Addition: Transfer the appropriate volume of the clear intermediate dilution to your final cell culture vessel, swirling gently to ensure homogeneous distribution.

References

  • Zhang et al. "Protocol to identify small-molecule inhibitors against cancer drug resistance." STAR Protocols, 2025 Jan 30;6(1):103605. URL:[Link]

  • InvivoChem. "Frequently Asked Questions." InvivoChem. URL: [Link]

  • ResearchGate Community. "How do I avoid precipitation of DMSO soluble compounds in water based culture media?" ResearchGate. URL: [Link]

Sources

Troubleshooting

Optimizing reaction yield for the chemical synthesis of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine Welcome to the technical support guide for the synthesis of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

Welcome to the technical support guide for the synthesis of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule or related purine scaffolds. Our goal is to provide practical, scientifically-grounded solutions to common challenges encountered during this multi-step synthesis, moving beyond simple procedural lists to explain the causality behind our recommendations.

Section 1: Overview of the Synthetic Strategy

The synthesis of the target molecule is most efficiently approached via a two-step sequence starting from the commercially available 2,6-dichloropurine. The strategy hinges on the differential reactivity of the two chlorine atoms on the purine ring and leverages a modern cross-coupling reaction for the key C-N bond formation.

  • N9-Alkylation: The first step is the regioselective alkylation of 2,6-dichloropurine with an isopropyl electrophile. The N9 position is generally more nucleophilic and sterically accessible than the N7 position, making it the preferred site of alkylation.

  • C6-Amination: The second, and most critical, step is the selective amination at the C6 position. The chlorine at C6 is significantly more susceptible to nucleophilic substitution than the one at C2. This step is typically accomplished via a Palladium-catalyzed Buchwald-Hartwig amination, which allows for the formation of the C-N bond with 3-chloroaniline under relatively mild conditions.[1][2]

Synthetic_Workflow A 2,6-Dichloropurine B 2,6-Dichloro-9-isopropyl-9H-purine A->B Isopropyl Bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) C 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine B->C 3-Chloroaniline, Pd Catalyst, Ligand, Base (Buchwald-Hartwig Amination)

Caption: General two-step synthesis pathway.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My overall yield is disappointingly low. What are the primary factors I should investigate?

Low yield is a multifaceted problem that can originate from either of the two main steps. A logical, stepwise diagnosis is crucial.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Overall Yield check_step1 Analyze Step 1 Product: 2,6-Dichloro-9-isopropyl-9H-purine start->check_step1 step1_ok Yield & Purity > 85%? check_step1->step1_ok focus_step2 Focus on Buchwald-Hartwig Amination (Step 2) step1_ok->focus_step2 Yes focus_step1 Optimize N9-Alkylation (Step 1) step1_ok->focus_step1 No step2_issues Common Issues: - Catalyst deactivation - Suboptimal ligand/base - Side reactions (hydrolysis, disubstitution) - Purification loss focus_step2->step2_issues step1_issues Common Issues: - Incomplete reaction - N7/N9 isomer mixture - Poor quality starting material focus_step1->step1_issues

Caption: Diagnostic workflow for low yield.

Causality Checklist:

  • Purity of Starting Materials: 2,6-dichloropurine can degrade over time. Verify its purity by NMR or melting point before starting.[3][4] Ensure 3-chloroaniline is free of oxidation products.

  • N9-Alkylation Inefficiency (Step 1): This reaction can be sluggish or produce isomers. See Q2 for details on improving N9 selectivity.

  • Buchwald-Hartwig Amination Failure (Step 2): This is the most common point of failure. It is highly sensitive to the choice of catalyst, ligand, base, solvent, and atmospheric conditions. See Q3 for a detailed breakdown.

  • Product Degradation: Purines can be sensitive to harsh pH conditions. Ensure workup procedures are as neutral as possible to prevent degradation.[5]

  • Mechanical Losses: The final product is a solid. Significant material can be lost during purification (e.g., column chromatography, transfers).

Q2: I am observing a significant amount of the N7-isopropyl isomer. How can I improve N9 selectivity?

While N9-alkylation is generally favored, the formation of the N7 isomer is a known side reaction.[5] Selectivity is governed by a combination of electronic and steric factors.

Key Control Factors:

  • Choice of Base and Solvent: Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile often provides good N9 selectivity. Stronger bases can sometimes lead to a mixture of isomers.

  • Temperature: Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) is typically sufficient. Higher temperatures can decrease selectivity.

  • Nature of the Electrophile: While isopropyl bromide is standard, using isopropyl iodide may increase reactivity but could potentially alter the N7/N9 ratio.

Self-Validating Protocol Insight: The N7 and N9 isomers often have different polarities and can be distinguished by TLC and separated by silica gel chromatography.[5] The N9 isomer is typically the less polar of the two. A successful optimization will show a single dominant spot on the TLC plate corresponding to the desired N9 product.

Q3: The Buchwald-Hartwig amination step is inefficient. How do I choose the optimal catalyst, ligand, and base?

This C-N cross-coupling reaction is the heart of the synthesis and requires careful optimization.[6] The coupling of an electron-deficient heteroaryl chloride with an electron-neutral arylamine presents a specific set of challenges.

The Catalytic System Explained: The choice of palladium precursor, ligand, and base are interlinked and critical for success. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination), while the base is required to generate the active amine nucleophile.[7][8]

Recommended Catalyst Systems for Purine Scaffolds:

ComponentRecommended ChoiceRationale & Causality
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) sources that are readily converted to the active Pd(0) catalyst in situ.[9][10]
Ligand XPhos or RuPhos These are bulky, electron-rich dialkylbiaryl phosphine ligands. Their steric bulk promotes the rate-limiting reductive elimination step, which is crucial for coupling unactivated or electron-deficient aryl chlorides.[11]
Xantphos A "bite-angle" ligand that has also shown excellent efficacy in aminations of halopurine nucleosides, providing a good balance of stability and reactivity.[10]
Base NaOtBu (Sodium tert-butoxide)A strong, non-nucleophilic base that is highly effective but can be problematic for base-sensitive functional groups.[9]
Cs₂CO₃ (Cesium Carbonate)A milder, effective base often used with purine nucleosides to avoid degradation. It is less soluble, so reaction kinetics can be sensitive to stirring rate.[9][10]
K₃PO₄ (Potassium Phosphate)Another effective and milder inorganic base.
Solvent Toluene or 1,4-DioxaneAnhydrous, deoxygenated aprotic solvents are mandatory to prevent catalyst deactivation and hydrolysis of the chloropurine.[7]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition of the aryl chloride.[9][10]

Trustworthiness Check: The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to rapid deactivation and a black, heterogeneous reaction mixture. Using degassed solvents is highly recommended.

Buchwald_Hartwig_Cycle center pd0 L₂Pd⁰ pdi L₂Pd⁰(ArX) pd0->pdi Oxidative Addition pdii_a [L₂Pd(Ar)(Amine)]⁺X⁻ pdi->pdii_a Ligand Exchange (Amine Binding) Amine R'-NH₂ (Aniline) pdi->Amine pdii_b L₂Pd(Ar)(Amido) pdii_a->pdii_b Deprotonation (Base) Base Base pdii_a->Base pdii_b->pd0 Reductive Elimination Product R-NH-R' pdii_b->Product BaseH Base-H⁺ + X⁻ pdii_b->BaseH        ArX R-Cl (Purine) ArX->pdi

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Q4: I am seeing a side product corresponding to disubstitution. How can I favor mono-amination at the C6 position?

While the C6 position is more reactive, forcing conditions (high temperature, long reaction times, excess amine) can lead to a second amination at the C2 position.

Strategies for Maximizing C6 Selectivity:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of 3-chloroaniline (e.g., 1.1-1.2 equivalents). This ensures the C6 reaction goes to completion while minimizing the concentration of amine available for the less favorable C2 reaction.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting material (2,6-dichloro-9-isopropyl-9H-purine). Stop the reaction as soon as the starting material is consumed to prevent the subsequent reaction at C2.

  • Temperature Control: Avoid excessive temperatures. While 80-110 °C is typical, pushing the temperature higher may provide enough energy to overcome the activation barrier for C2 substitution.

Q5: What is the best strategy for purifying the final product?

Purification aims to remove unreacted starting materials, palladium catalyst residues, ligand, and any side products. For purine derivatives, flash column chromatography is the most common and effective method.[12][13]

Recommended Purification Protocol:

  • Work-up: After the reaction is complete, cool the mixture, dilute it with a solvent like ethyl acetate, and filter it through a pad of Celite to remove the insoluble base and palladium residues. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Chromatography:

    • Stationary Phase: Silica gel is standard.[12]

    • Mobile Phase: A gradient solvent system of hexane/ethyl acetate is a good starting point. For more polar purines, a dichloromethane/methanol system may be required.[12] The target molecule is moderately polar; start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Recrystallization: If a high-purity solid is obtained from chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used for final polishing.

Section 3: Detailed Experimental Protocols

These are generalized protocols and should be adapted based on laboratory safety standards and small-scale optimization experiments.

Protocol 1: Synthesis of 2,6-Dichloro-9-isopropyl-9H-purine
  • To a round-bottom flask, add 2,6-dichloropurine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature under a nitrogen atmosphere.

  • Add 2-bromopropane (1.5 eq) dropwise.

  • Heat the reaction mixture to 50 °C and stir for 12-18 hours, monitoring by TLC (e.g., 7:3 hexane:ethyl acetate).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the mixture into ice water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to separate the N9 isomer from any N7 isomer and unreacted starting material.

Protocol 2: Optimized Buchwald-Hartwig Amination
  • Inert Atmosphere Setup: To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2,6-dichloro-9-isopropyl-9H-purine (1.0 eq) and 3-chloroaniline (1.2 eq) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Perform the work-up and purification as described in Q5.

References

  • Vanková, B., Krchnák, V., Soural, M., & Hlaváč, J. (2011). Direct C-H Arylation of Purine on Solid Phase and Its Use for Chemical Libraries Synthesis. ACS Combinatorial Science, 13(5), 496-500. [Link]

  • Reddy, T. S., et al. (2009). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Archiv der Pharmazie, 342(7), 411-417. [Link]

  • El-Gazzar, A. B. A., et al. (2009). Facile and Practical Synthesis of 2,6-Dichloropurine. Synthetic Communications, 39(16), 2957-2965. [Link]

  • Kawashima, H., Kumashiro, I., & Takenishi, T. (1967). Method of preparing 2,6-dichloropurine and 2,6-dichloropurine ribofuranosyl. U.S.
  • Vanková, B., et al. (2011). Direct C–H Arylation of Purine on Solid Phase and Its Use for Chemical Libraries Synthesis. ACS Combinatorial Science. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Egorova, A. A., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1853. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Larsen, A. F., & Ulven, T. (2014). Direct N9-arylation of purines with aryl halides. Chemical Communications, 50(38), 4997-4999. [Link]

  • Gowda, C. V., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. European Journal of Organic Chemistry, 2010(14), 2715-2721. [Link]

  • Larsen, A. F., & Ulven, T. (2014). Direct N9-arylation of purines with aryl halides. Chemical Communications. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • Sharma, P., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances, 15, 12345-12367. [Link]

  • Zhang, Y. (2021). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Master's Thesis, University of Connecticut. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Rouchal, M., et al. (2011). 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1016. [Link]

  • Egorova, A. A., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules. [Link]

  • Kumar, S., & Gotor, V. (2014). Purinyl N1-Directed Aromatic C–H Oxidation in 6-Arylpurines and 6-Arylpurine Nucleosides. The Journal of Organic Chemistry, 79(14), 6542-6551. [Link]

  • Zhang, L., et al. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Chinese Chemical Society, 57(3B), 564-570. [Link]

  • Davoodnia, A., et al. (2007). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Bulletin of the Korean Chemical Society, 28(1), 147-149. [Link]

  • Oishi, S., et al. (2021). Triflimide-Promoted Nucleophilic C-Arylation of Halopurines to Access N7-Substituted Purine Biaryls. Chemical and Pharmaceutical Bulletin, 69(11), 1081-1085. [Link]

  • Bariwal, J., & Van der Eycken, E. (2013). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 52(43), 11164-11203. [Link]

  • Chem-Station. (2009). Buchwald-Hartwig Cross Coupling. [Link]

  • Chemical Synthesis Database. (2025). 6-chloro-8-(3-chlorophenyl)-9H-purin-2-amine. [Link]

  • Giovagnoli, F. A., et al. (2010). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. ResearchGate. [Link]

  • Sreenivasa, M., et al. (2013). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Der Pharma Chemica, 5(2), 198-205. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Chaudhari, P., et al. (2018). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. ResearchGate. [Link]

  • Slanina, T., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Slanina, T., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. [Link]

  • Stambuli, J. P., et al. (2002). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 67(9), 2961-2968. [Link]

  • Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Molecules, 26(11), 3295. [Link]

Sources

Optimization

Reducing off-target effects of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine in broad kinase profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with promiscuous hit rates when screening early-stage purine scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with promiscuous hit rates when screening early-stage purine scaffolds. This guide is specifically designed to troubleshoot the broad off-target effects observed when profiling 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (CAS 190654-78-5).

Below, we break down the mechanistic causality of these artifacts and provide self-validating experimental protocols to isolate true target affinity from assay interference.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine exhibit such high promiscuity across our kinome panel?

A: The promiscuity of this compound stems directly from its chemical structure. While the N6-(3-chlorophenyl) and N9-isopropyl groups provide strong, reversible anchoring in the adenine-binding pocket (hinge region) of many kinases, the C2-chloro substituent introduces a critical liability[1].

  • Electrophilic Reactivity: The 2-chloro purine scaffold is a known electrophile. In the microenvironment of a kinase active site, it can undergo nucleophilic aromatic substitution (SNAr) with the thiol groups of exposed cysteine residues or the primary amines of lysines[2][3]. This results in irreversible, covalent off-target alkylation rather than selective, reversible inhibition.

  • Lack of Pocket Specificity: Highly selective purine-based kinase inhibitors utilize bulky aminoalcohol extensions at the C2 position to probe the solvent-exposed channel or the ribose-binding pocket[4][5]. The small chlorine atom fails to engage these specificity-determining regions, allowing the core scaffold to bind promiscuously.

G Core Purine Scaffold ATP Hinge Binder N6 N6-(3-chlorophenyl) Hydrophobic Pocket I Core->N6 C2 C2-Chloro Reactive Electrophile Core->C2 N9 N9-Isopropyl Sugar Pocket Core->N9 OffTarget Off-Target Proteins Cys/Lys Nucleophiles C2->OffTarget SNAr Alkylation

Fig 2: Structural liability of the 2-chloro purine scaffold driving off-target covalent binding.

Q2: How can we experimentally verify if our off-target hits are driven by covalent alkylation versus true ATP-competitive binding?

A: To build a self-validating experimental system, you must introduce a nucleophilic scavenger into your biochemical assay buffer. By comparing the compound's apparent IC50​ in a standard buffer versus a thiol-rich buffer, you can isolate the exact mechanism of action.

Protocol: Thiol-Scavenger Counter-Screening Methodology

  • Reagent Preparation: Prepare a 100x stock of the 2-chloro purine compound in anhydrous DMSO to prevent premature hydrolysis. Prepare fresh Dithiothreitol (DTT) or Glutathione (GSH) at 100 mM in your standard kinase assay buffer.

  • Enzyme Pre-incubation (Critical Step): In a 384-well plate, combine the target kinase, the compound (in a 10-point dose-response titration), and either 0 mM or 5 mM DTT. Incubate at room temperature for 60 minutes.

    • Causality: This extended pre-incubation allows the electrophilic 2-chloro group to react with the DTT in the buffer, effectively quenching its ability to covalently modify the kinase[2].

  • Reaction Initiation: Add ATP at the specific Km​ for each kinase, along with the fluorescent/radiometric peptide substrate.

  • Quantification & Analysis: Quench the reaction and calculate the IC50​ shift. A rightward shift of >3 -fold in the 5 mM DTT condition strongly indicates that the original inhibition was an artifact driven by non-specific covalent reactivity.

G Step1 High Off-Target Hit Rate (Broad Kinome Panel) Step2 Hypothesis: Covalent Alkylation via 2-Chloro Moiety? Step1->Step2 Step3 Run Thiol-Scavenger Assay (0 vs 5 mM DTT) Step2->Step3 Step4 IC50 Shifts > 3-fold? Step3->Step4 Step5A Covalent Promiscuity Confirmed (Proceed to C2 Derivatization) Step4->Step5A Yes Step5B Reversible Promiscuity (Run High ATP Screen) Step4->Step5B No

Fig 1: Workflow for identifying covalent vs. reversible off-target kinase inhibition.

Q3: If the binding is reversible, how do we filter out weak, non-specific hinge binders?

A: If the thiol-scavenger assay confirms reversible binding, the promiscuity is likely due to the unoptimized C2 position. You must modulate the ATP concentration to stress-test the compound's affinity. Promiscuous hinge binders often exploit the low ATP concentrations (typically at Km​ , ~10-50 µM) used in standard profiling but fail to compete with physiological ATP levels (1-5 mM).

Table 1: Impact of Assay Conditions on Apparent Kinase Inhibition (Representative Data)

Target KinaseStandard Buffer IC50​ (No DTT, ATP @ Km​ )High Thiol Buffer IC50​ (5 mM DTT, ATP @ Km​ )High ATP Buffer IC50​ (No DTT, 1 mM ATP)Mechanistic Interpretation
CDK2/CycE 0.3 µM0.35 µM2.1 µMTrue reversible target; ATP-competitive.
EGFR 0.8 µM>10 µM0.9 µMFalse positive; driven by covalent alkylation.
PGK1 1.2 µM1.5 µM>20 µMWeak reversible off-target; outcompeted by ATP.
Src 0.5 µM>10 µM0.7 µMFalse positive; driven by covalent alkylation.
Q4: What is the definitive structural solution to eliminate this off-target profile?

A: The definitive solution is to advance the 2-chloro precursor into a mature inhibitor by functionalizing the C2 position. The chlorine atom is designed to be a leaving group for late-stage SNAr diversification[3].

By reacting 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine with primary or secondary amines (e.g., aminoalcohols), you eliminate the electrophilic liability and gain target specificity. For example, substituting the chlorine with an ethanolamine group yields NG-52 (Compound 52), a highly selective inhibitor of Cdc28p, Pho85p, and PGK1 that exhibits minimal broad-spectrum promiscuity[4][5][6].

Sources

Troubleshooting

Improving HPLC peak resolution for 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine and its impurities

Welcome to the technical support center for the chromatographic analysis of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (API) and its related impurities. This guide is designed for researchers, analytical sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (API) and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing or troubleshooting HPLC methods for this compound. Here, we address common challenges in achieving adequate peak resolution through a series of practical, in-depth troubleshooting guides and frequently asked questions.

Our approach is grounded in the fundamental principles of chromatography, focusing on how to systematically manipulate the key factors of resolution: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[1][2]

Troubleshooting Guide: Resolving Common Separation Issues

This section provides direct answers and actionable protocols for specific problems you may encounter during method development.

Q1: My main API peak is co-eluting or has very poor resolution (Rs < 1.5) with a key impurity. How do I fix this?

A1: Co-elution is a common but solvable challenge that indicates a lack of chemical or physical differentiation between your API and the impurity under the current conditions.[3] The primary goal is to alter the selectivity (α) of your system, which describes the relative retention of the two compounds.[4]

Step 1: Confirm Co-elution First, ensure you are dealing with co-elution and not a distorted peak from another issue. If you are using a Photodiode Array (PDA) detector, perform a peak purity analysis. If the UV-Vis spectra across the peak are not homogenous, co-elution is highly likely.[3] A small shoulder on the main peak is another strong indicator.[3][5]

Step 2: Follow a Systematic Optimization Workflow The most efficient way to resolve co-elution is to modify one key parameter at a time. We recommend the following workflow, starting with the easiest and most impactful changes.

CoElution_Workflow Start Problem: Co-elution (Rs < 1.5) Adjust_Organic Adjust Mobile Phase Strength (e.g., Modify % Acetonitrile) Start->Adjust_Organic Easiest to implement Change_Organic Change Organic Modifier (e.g., Acetonitrile to Methanol) Adjust_Organic->Change_Organic If resolution is still poor Adjust_pH Modify Mobile Phase pH (Exploit pKa differences) Change_Organic->Adjust_pH If selectivity change is needed Change_Column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Adjust_pH->Change_Column Most powerful change to selectivity Result Resolution Achieved (Rs ≥ 1.5) Change_Column->Result

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Protocol: Systematic Selectivity Optimization

  • Adjust Mobile Phase Strength: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention time for both compounds.[6] This increased interaction with the stationary phase can sometimes be sufficient to improve resolution. Try decreasing the organic content by 5-10%.

  • Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently.[7] Your API and its impurity may have different relative affinities for a methanol-water mobile phase versus an acetonitrile-water one. Prepare a mobile phase substituting acetonitrile with an equivalent strength of methanol and re-run the analysis. This is a powerful and often overlooked tool for changing peak elution order.[7]

  • Modify Mobile Phase pH: 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine has a basic purine core. Its ionization state, and therefore its hydrophobicity and retention, is highly dependent on pH.[8][9] Impurities may have different pKa values. Shifting the mobile phase pH by 1-2 units can dramatically alter selectivity.[9] For basic compounds, moving the pH further away from the pKa (e.g., to a low pH of 2.5-3.0 where it is fully protonated and stable) is a good starting point.[10] Ensure your column is stable at the chosen pH.[11]

  • Change the Stationary Phase: If mobile phase adjustments are insufficient, the stationary phase chemistry must be addressed.[4][7] The interaction between the analytes and the column is the primary driver of separation.

    • From C18 to Phenyl-Hexyl: The API and its impurities contain aromatic rings. A Phenyl-based column can introduce π-π interactions, offering a completely different selectivity mechanism compared to the hydrophobic interactions of a C18 column.[4]

    • From C18 to Polar-Embedded: A column with a polar-embedded group can reduce interactions with residual silanols (reducing peak tailing) and offer different selectivity for polar functional groups on the purine ring.[10]

Q2: My API peak is showing significant tailing. What are the causes and solutions?

A2: Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or by column overload. For a basic compound like this purine derivative, the most common cause is the interaction of the amine groups with acidic, un-capped silanol groups on the silica surface of the column.[10][12]

Solutions for Peak Tailing:

Cause Solution Mechanism
Silanol Interactions Use a modern, high-purity, end-capped C18 column.These columns have a minimal number of accessible silanol groups, reducing secondary interactions.[2]
Add a competing base to the mobile phase (e.g., 0.1% triethylamine, TEA), ensuring pH compatibility.The competing base will preferentially interact with the active silanol sites, masking them from the analyte.[12]
Lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid).At low pH, the silanol groups are protonated and less active, while the basic analyte is fully protonated, leading to more consistent interactions.[9][10]
Column Overload Reduce the sample concentration or injection volume.Injecting too much mass onto the column saturates the stationary phase, leading to a non-Gaussian peak shape.[12]
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase.Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[13]

Frequently Asked Questions (FAQs)

This section covers broader concepts essential for robust method development for this API.

Q1: How do I select the right initial HPLC column for analyzing this compound?

A1: Column selection is the most critical decision as it dictates the selectivity of your separation.[4] The choice depends on the physicochemical properties of your API and its likely impurities.

  • API Properties: 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine is a moderately non-polar molecule due to the isopropyl and chlorophenyl groups, but also contains a polar, basic purine core.

  • Likely Impurities: Process impurities could include the more polar starting material (e.g., 2,6-dichloro-9-isopropyl-9H-purine) or degradation products that may be more polar (e.g., hydrolyzed analogs).

Recommended Column Selection Strategy:

  • Start with a Workhorse Column (C18): A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 or 5 µm) is the industry standard and the best starting point.[14] It provides excellent hydrophobic retention for the non-polar moieties of the molecule.

  • Consider a Phenyl-Hexyl Column for Alternative Selectivity: Given the presence of two aromatic rings (purine and chlorophenyl), a Phenyl-Hexyl column is an excellent second choice. It provides π-π interactions that can differentiate the API from impurities based on their aromatic character, which a C18 column cannot.[4]

  • Use a Polar-Embedded Phase for Tailing or Polar Impurities: If you struggle with peak tailing from the basic amine or need to retain very polar impurities that elute near the void volume on a C18, a column with a polar-embedded group is a strong candidate.[10] These columns are also more stable in highly aqueous mobile phases.[15]

Q2: What is the fundamental role of mobile phase pH, and how do I choose the right pH for this analysis?

A2: Mobile phase pH is one of the most powerful variables for controlling the retention and selectivity of ionizable compounds like your purine-based API.[8][9] The pH of the mobile phase determines the charge state of the molecule, which in turn dictates its hydrophobicity and interaction with the reversed-phase column.

  • Mechanism: The purine core contains basic nitrogen atoms. At a pH below its pKa, the molecule will be protonated (positively charged). At a pH above its pKa, it will be neutral. The neutral form is more hydrophobic and will be retained longer on a C18 column. The charged form is more polar and will elute earlier.[16]

  • Choosing a pH: For robust and reproducible chromatography, it is best to work at a pH that is at least 1.5-2 units away from the analyte's pKa.[9] This ensures the analyte is in a single, stable ionic form, preventing split or broad peaks.[8]

    • Low pH (e.g., 2.5-3.5): Using a buffer like phosphate or an acid additive like 0.1% formic acid will ensure the purine amine is fully protonated (BH+). This is often an excellent starting point as it also suppresses silanol activity, leading to better peak shapes.[10]

    • Mid-Range pH (e.g., 6-8): This range should generally be avoided unless you know the pKa and can stay well clear of it. Operating near the pKa can lead to poor reproducibility if the pH is not precisely controlled.

    • High pH (e.g., 9-11): At high pH, the amine will be in its neutral, more retentive form (B). This can be useful for increasing retention, but requires a pH-stable column (e.g., a hybrid-silica column).[16]

Q3: How do I increase resolution without changing the mobile phase or column?

A3: If you have some separation but need to improve it, you can enhance the column efficiency (N) . Higher efficiency results in narrower peaks, which can lead to better resolution of closely eluting compounds.[1]

Resolution_Equation Rs Resolution (Rs) proportional N_factor √N (Efficiency) alpha_factor α (Selectivity) k_factor k (Retention)

Caption: The relationship between Resolution (Rs) and its core factors.

Strategies to Increase Efficiency (N):

  • Decrease the Flow Rate: Lowering the flow rate gives more time for equilibrium between the mobile and stationary phases, reducing band broadening and narrowing peaks. This is a simple way to boost resolution, though it increases analysis time.[17]

  • Increase the Column Length: Doubling the column length (e.g., from 150 mm to 250 mm) will theoretically increase the resolution by a factor of √2 (approx. 1.4).[1][2] This comes at the cost of longer run times and higher backpressure.

  • Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column dramatically increases efficiency and, therefore, resolution.[7] This is a very effective strategy but will significantly increase system backpressure, requiring a UHPLC system for sub-2 µm particles.

  • Optimize Column Temperature: Increasing the column temperature lowers mobile phase viscosity, which improves mass transfer and can lead to sharper peaks and higher efficiency.[17] However, it may also decrease retention and change selectivity, so its effect should be evaluated carefully.

References

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Available from: [Link]

  • LCGC. (2026, March 12). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available from: [Link]

  • Chrom Tech. How to Improve HPLC Peak Resolution. Available from: [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Available from: [Link]

  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Available from: [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available from: [Link]

  • LabRulez LCMS. (2018). Measurement of Purine Content in Foods Using HPLC. Available from: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Available from: [Link]

  • Phenomenex. HPLC Column Selection Guide. Available from: [Link]

  • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Available from: [Link]

  • Phenomenex. (2024). HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • ResearchGate. (2012, July 18). How to select suitable columns for separation of non polar extracts using analytical and preparative HPLC?. Available from: [Link]

  • Waters Corporation. (2022, January). Waters Column Selection Guide for Polar Compounds. Available from: [Link]

  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]

  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Available from: [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Available from: [Link]

Sources

Optimization

Addressing degradation and stability issues of CAS 190654-78-5 in aqueous environments

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals: The topic you have requested, "Addressing degradation and stability issues of CAS 190654-78-5 in aqueous environments," is of significant...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

The topic you have requested, "Addressing degradation and stability issues of CAS 190654-78-5 in aqueous environments," is of significant importance in the scientific community. A thorough understanding of a compound's stability is critical for the accuracy and reproducibility of experimental results and is a cornerstone of successful drug development.

However, after an extensive and diligent search of publicly available chemical databases, regulatory agency websites, and scientific literature, we have been unable to definitively identify the chemical compound associated with CAS number 190654-78-5 .

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance, and this number is the standard for chemical identification. In this instance, the provided CAS number does not resolve to a specific, publicly documented chemical entity in the resources at our disposal.

Why is this identification critical?

A meaningful and accurate technical support guide for addressing the degradation and stability of a compound is entirely dependent on its specific chemical properties. These include:

  • Chemical Structure: The arrangement of atoms and bonds determines the molecule's reactivity and potential degradation pathways.

  • Functional Groups: Specific groups of atoms (e.g., esters, amides, lactams) are susceptible to particular degradation mechanisms like hydrolysis.

  • Physicochemical Properties: Factors such as solubility, pKa, and susceptibility to oxidation are unique to each compound and dictate its behavior in an aqueous environment.

Without this fundamental information, any troubleshooting guide or FAQ would be generic and potentially misleading. Providing inaccurate or non-specific advice would violate our commitment to scientific integrity and could lead to incorrect experimental design and interpretation.

Our Commitment to Providing High-Quality Technical Support

We are committed to providing our users with accurate, in-depth, and reliable technical information. To proceed with your request, we would require the correct and verifiable chemical name and structure for the compound of interest.

Once the specific compound is identified, we can then offer a comprehensive technical support center that would include:

  • Detailed FAQs on common stability and degradation issues.

  • Troubleshooting Guides for unexpected experimental outcomes.

  • Step-by-Step Protocols for stability studies and degradation product analysis.

  • Visualizations of degradation pathways and experimental workflows.

  • A Curated List of References to support all technical claims.

We understand the importance of your research and are eager to assist you. If you can provide the correct chemical identifier for your compound, we would be pleased to develop the comprehensive technical support guide you have requested.

Troubleshooting

Minimizing DMSO-induced cytotoxicity when testing 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

A Guide to Minimizing DMSO-Induced Cytotoxicity in Cell-Based Assays Welcome, researchers. This guide is designed to provide you with in-depth technical support for experiments involving 2-Chloro-N-(3-chlorophenyl)-9-iso...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing DMSO-Induced Cytotoxicity in Cell-Based Assays

Welcome, researchers. This guide is designed to provide you with in-depth technical support for experiments involving 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine. As Senior Application Scientists, we understand that achieving reliable and reproducible data hinges on meticulous experimental design, particularly when working with compounds that require organic solvents like Dimethyl Sulfoxide (DMSO).

The primary challenge when using DMSO is balancing its remarkable solubilizing power with its inherent cytotoxicity. This guide will provide not just protocols, but the scientific reasoning behind them, empowering you to optimize your assays, troubleshoot common problems, and ensure the integrity of your results.

Section 1: Foundational Knowledge: Understanding Your Compound and Solvent

This section addresses the fundamental properties of your compound and the solvent, DMSO, which are critical for designing a successful experiment.

FAQ 1: What is 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine and why is its solubility a concern?

2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine belongs to the substituted purine class of compounds.[1][2][3][4] These are heterocyclic aromatic organic molecules that are often poorly soluble in aqueous solutions like cell culture media. This inherent low water solubility necessitates the use of an organic solvent to create a concentrated stock solution, which can then be diluted to the final working concentration for your experiment.[5] DMSO is the most common solvent for this purpose due to its high capacity to dissolve a wide range of organic compounds.[6]

FAQ 2: Why is DMSO cytotoxic, and what are its effects on cells?

While DMSO is an invaluable solvent, it is not biologically inert. Even at low concentrations, it can induce significant changes in cellular processes.[7] Understanding these mechanisms is the first step toward mitigating them.

  • Membrane Permeability and Fluidity: DMSO can alter the fluidity of the cell membrane, potentially damaging its integrity and leading to the leakage of intracellular components.[8][9][10]

  • Oxidative Stress: Studies have shown that DMSO exposure can lead to the generation of Reactive Oxygen Species (ROS), inducing oxidative stress within the cell.[11][12][13]

  • Inflammatory Pathways: High concentrations of DMSO can activate inflammatory pathways, such as the NLRP3 inflammasome, leading to the secretion of pro-inflammatory cytokines.[9]

  • Mitochondrial Damage: DMSO can impair mitochondrial integrity and reduce the mitochondrial membrane potential, which is a key indicator of cell health.[11]

  • Gene Expression and Epigenetics: Research indicates that even at a "safe" concentration of 0.1%, DMSO can cause large-scale alterations in microRNA expression and the epigenetic landscape of cells over time.[7]

Due to these effects, it is imperative to determine the lowest effective DMSO concentration that maintains compound solubility while minimizing off-target cellular effects.

Section 2: Core Protocols & Best Practices for Experimental Success

Adhering to validated protocols for solution preparation is critical for reproducibility and minimizing solvent-induced artifacts.

Protocol 1: Preparation of a High-Concentration Stock Solution in 100% DMSO

The goal is to create a concentrated stock that allows for a large dilution factor, ensuring the final DMSO concentration in your assay is as low as possible.

Materials:

  • 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (powder)

  • Anhydrous, sterile-filtered 100% DMSO

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve your desired stock concentration (e.g., 10 mM, 20 mM). Use a molarity calculator for accuracy.

  • Weigh Compound: Accurately weigh the compound powder and transfer it to your sterile vial.

  • Add DMSO: Add the calculated volume of 100% DMSO to the vial.

  • Promote Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes.[14] Gentle warming to 37°C can also be attempted, but be cautious as heat can degrade some compounds.[14]

  • Confirm Solubilization: Visually inspect the solution against a light source to ensure no particulates are visible.

  • Aliquot for Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[14]

  • Store Properly: Store the aliquots at -20°C or -80°C in tightly sealed containers to prevent moisture absorption, as DMSO is highly hygroscopic.[14]

Protocol 2: Determining the Maximum Tolerated DMSO Concentration for Your Cell Line

Cell lines exhibit varying sensitivity to DMSO.[15][16] Primary cells are often more sensitive than immortalized cell lines.[14][17] Therefore, you must determine the toxicity threshold for your specific cells.

Workflow:

  • Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your actual experiment and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of 100% DMSO in your complete cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a medium-only control).

  • Treat Cells: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubate: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to measure the cytotoxicity at each concentration.

  • Analyze Data: Plot cell viability (%) against DMSO concentration (%). The highest concentration of DMSO that does not cause a significant drop in viability (e.g., maintains >90% viability) is your maximum tolerated concentration. A widely recommended upper limit for general cell-based assays is 0.5%, with ≤0.1% being the gold standard for sensitive or primary cells.[14][15][17]

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses the most common problems in a direct Q&A format.

Q1: My compound precipitates when I dilute the stock solution into my cell culture medium. What should I do?

This is a very common issue caused by the rapid change in solvent polarity when a DMSO-solubilized compound is introduced to an aqueous environment.[18][19]

Troubleshooting Steps:

  • Perform Serial Dilutions in 100% DMSO First: Do not dilute your highly concentrated stock directly into the medium. Instead, perform serial dilutions in 100% DMSO to get closer to your final concentration.[14][19] This reduces the amount of compound that needs to dissolve in the aqueous phase at once.

  • Use Pre-Warmed Medium: Adding the compound to medium that has been pre-warmed to 37°C can sometimes improve solubility.[17]

  • Increase Mixing Energy: When adding the final DMSO aliquot to the medium, do so dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[17]

  • Lower the Stock Concentration: If precipitation persists, your initial stock solution may be too concentrated. Try preparing a lower concentration stock (e.g., 5 mM instead of 20 mM) and adjust your dilution scheme accordingly.[17]

  • Consider Serum: For some hydrophobic compounds, adding them to serum-containing medium can help, as the compound may bind to proteins like albumin, which aids in its stabilization in solution.[18]

Q2: I'm observing high levels of cytotoxicity in my vehicle (DMSO-only) control wells. What is the likely cause?

This strongly suggests that the final DMSO concentration is too high for your cells or the exposure time is too long.[17][20]

Troubleshooting Steps:

  • Verify Your Calculations: Double- and triple-check all dilution calculations. A simple decimal error can lead to a 10-fold increase in the final DMSO concentration.

  • Consult Your DMSO Tolerance Data: Refer to the results from Protocol 2. Is your final DMSO concentration below the toxicity threshold you determined? If you skipped this step, you must perform it now.

  • Reduce Exposure Time: If your experimental design allows, consider shortening the incubation period. Some cells can tolerate a slightly higher DMSO concentration for a shorter time.[8][17]

  • Check Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and not over-confluent before starting the experiment. Stressed cells are more susceptible to any additional insult, including from the solvent.[21]

Q3: My results are inconsistent between experiments. What should I look for?

Inconsistency often points to subtle variations in protocol execution.

Troubleshooting Steps:

  • Standardize Timelines: Ensure that all incubation times—cell seeding, compound treatment, and assay reagent addition—are kept consistent across all experiments.[21]

  • Avoid Freeze-Thaw Cycles: Are you using a fresh aliquot of your compound stock solution for each experiment? Repeatedly freezing and thawing a stock can degrade the compound.[14]

  • Control for DMSO Hygroscopy: Are you using a fresh or properly stored bottle of anhydrous DMSO? DMSO readily absorbs water from the atmosphere, which can affect compound solubility and stability.[14][19]

  • Ensure Consistent Cell Passage Number and Density: Use cells that are within a consistent, low passage number range. High passage numbers can lead to phenotypic drift. Also, ensure your cell seeding density is identical in every experiment, as this can affect the cellular response to treatment.[21][22]

Section 4: Data Summaries & Visualizations
Table 1: Recommended Final DMSO Concentrations for Cell-Based Assays

This table summarizes widely accepted starting points for final DMSO concentrations to minimize cytotoxicity.

Assay TypeRecommended Final DMSO Conc. (%)Notes
General Immortalized Cell Lines ≤ 0.5%Many robust lines can tolerate up to 1%, but 0.5% is a safer upper limit to avoid off-target effects.[14][23]
Primary Cell Cultures ≤ 0.1%Primary cells are significantly more sensitive to solvent toxicity than immortalized lines.[14][17]
Stem Cells ≤ 0.1%Stem cells and differentiating cultures are highly sensitive; keeping DMSO concentration minimal is critical.[24]
High-Throughput Screening (HTS) 0.1% - 1%The concentration should be optimized and then kept consistent across all plates and assays.[14]
Long-Term Exposure (>72 hours) ≤ 0.05%For chronic exposure studies, even low DMSO levels can cause cumulative stress and genetic alterations.[7]
Diagram 1: Experimental Workflow for Compound Dilution

This diagram illustrates the decision-making process for preparing working solutions to minimize precipitation.

G A Start: 10 mM Stock in 100% DMSO B Need 10 µM Final Conc. Final DMSO must be ≤ 0.1% A->B C Method 1: Direct Dilution (Risky) 1 µL of 10 mM stock -> 1 mL medium B->C High Precipitation Risk D Method 2: Serial Dilution (Recommended) Step 1: Dilute in 100% DMSO B->D Best Practice G Result: Precipitation Risk C->G E Create 1 mM Intermediate Stock (10 µL of 10 mM stock + 90 µL DMSO) D->E F Step 2: Dilute in Medium 10 µL of 1 mM stock -> 1 mL medium E->F H Result: Solution Stable Final DMSO = 0.1% F->H

Caption: Workflow for preparing a 10 µM working solution from a 10 mM stock.

Diagram 2: Troubleshooting High Cytotoxicity

This flowchart guides the user through troubleshooting steps when unexpected cell death is observed.

G Start High Cytotoxicity Observed in Treated & Vehicle Wells Q1 Is Final DMSO Conc. > 0.5%? Start->Q1 A1 YES: Conc. is likely too high. Recalculate and reduce. Q1->A1 Yes Q2 NO: Did you perform a DMSO tolerance assay? Q1->Q2 No End Issue likely resolved. Re-run experiment. A1->End A2 NO: Perform Protocol 2 to find the tolerated limit for your cells. Q2->A2 No Q3 YES: Is the exposure time > 72 hours? Q2->Q3 Yes A2->End A3 YES: Consider reducing exposure time or lowering DMSO conc. further. Q3->A3 Yes Q4 NO: Are cells healthy? (Not overgrown, low passage) Q3->Q4 No A3->End A4 NO: Optimize cell culture conditions before repeating. Q4->A4 No Q4->End Yes A4->End

Caption: A decision tree for troubleshooting unexpected cytotoxicity.

Section 5: Advanced Considerations & Alternatives
FAQ 3: Are there alternatives to DMSO if my compound is insoluble or my cells are extremely sensitive?

Yes. While DMSO is the most common, other solvents can be used, though each comes with its own set of considerations.

  • Dimethylformamide (DMF): Similar to DMSO in solubilizing power, but can also be toxic.[25]

  • Ethanol: Useful for some compounds, but it is more volatile and can have significant biological effects, even at low concentrations.[16][25]

  • Novel Solvents: Newer, "green" alternatives like Cyrene™ are being explored and show promise, with some studies indicating lower toxicity and less interference with cellular processes compared to DMSO.[6]

  • Co-Solvents or Formulation Agents: For in vivo studies or extremely sensitive in vitro models, co-solvents like PEG400, or formulating agents like Tween or cyclodextrins, can be used to create stable aqueous solutions.[23][26]

Before switching solvents, it is crucial to perform the same rigorous validation, including solubility checks and vehicle toxicity assays.[16][25]

References
  • What the concentration of DMSO you use in cell culture assays? - ResearchGate. (2016, January 25). ResearchGate. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Keyence. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013, November 28). ResearchGate. [Link]

  • Maximum DMSO concentration in media for cell culture? : r/labrats - Reddit. (2023, October 5). Reddit. [Link]

  • DMSO in cell based assays - Scientist Solutions. (2025, January 16). Scientist Solutions. [Link]

  • Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? - ResearchGate. (2015, June 17). ResearchGate. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Creative Biolabs. [Link]

  • Alternatives to DMSO? Acetonitrile in biology? : r/Chempros - Reddit. (2021, April 27). Reddit. [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC. (2019, December 17). National Center for Biotechnology Information. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC. (2025, August 10). National Center for Biotechnology Information. [Link]

  • Avoiding toxic DMSO concentrations in cell culture : r/labrats - Reddit. (2024, May 12). Reddit. [Link]

  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - PLOS. (2014, September 19). PLOS. [Link]

  • A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC. National Center for Biotechnology Information. [Link]

  • Dimethyl sulfoxide induces oxidative stress in the yeast Saccharomyces cerevisiae - Oxford Academic. (2013, December 15). Oxford Academic. [Link]

  • Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress - PMC. (2024, March 13). National Center for Biotechnology Information. [Link]

  • In cell culture, what is the appropriate solvent for a drug other than DMSo? - ResearchGate. (2015, March 6). ResearchGate. [Link]

  • Decreasing the toxicity of dimethyl sulfoxide (DMSO) as a... - ResearchGate. ResearchGate. [Link]

  • What does it mean to use DMSO as a dissolvant in biology experiemnts? Biology Stack Exchange. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. National Center for Biotechnology Information. [Link]

  • CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY A. Bolsun. ResearchGate. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. (2025, February 19). IntechOpen. [Link]

  • 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol | C16H19ClN6O | CID 2856 - PubChem. PubChem. [Link]

  • (PDF) 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine - ResearchGate. ResearchGate. [Link]

  • 9H-Purin-6-aMine, 2-chloro-N-(3-chlorophenyl)-9-(1-Methylethyl) - NextSDS. NextSDS. [Link]

  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine - PubMed. (2012, September 1). National Center for Biotechnology Information. [Link]

  • 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine - PubMed. (2010, April 2). National Center for Biotechnology Information. [Link]

  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine - PMC. National Center for Biotechnology Information. [Link]

  • 6-chloro-9-methyl-9H-purin-2-amine — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • (2s)-2-({6-[(3-amino-5-chlorophenyl)amino]-9-isopropyl-9h-purin-2-yl}amino)-3-methyl-1-butanol - PubChemLite. PubChemLite. [Link]

  • m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties by Cheméo. Cheméo. [Link]

  • WO2023146989A1 - Compounds and methods of use - Google Patents.

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Optimization

Technical Support Center: Troubleshooting False Positives in Fluorescence-Based Assays with 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

Welcome to the technical support center for researchers utilizing 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine in fluorescence-based assays. This guide is designed to provide expert, field-proven insights int...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine in fluorescence-based assays. This guide is designed to provide expert, field-proven insights into identifying and mitigating potential false positives, ensuring the integrity of your experimental results. While this compound holds therapeutic promise, its inherent chemical properties, like many small molecules, can sometimes interfere with assay detection systems. This document will equip you with the knowledge and protocols to confidently navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My assay shows a strong positive signal in the presence of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine. How can I be sure this is a true biological effect?

A1: A positive signal in a primary screen is an exciting first step, but it is crucial to verify that the signal originates from the intended biological activity and not from an artifact.[1][2] Small molecules can interfere with fluorescence-based readouts through various mechanisms, leading to false positives.[3][4] Therefore, a systematic validation workflow is essential.

Q2: What are the most common reasons for a small molecule like this to cause a false positive in a fluorescence assay?

A2: The primary mechanisms of compound-related assay interference are:

  • Autofluorescence: The compound itself may absorb light at the excitation wavelength of your assay and emit its own fluorescence, artificially increasing the measured signal.[3][5][6]

  • Fluorescence Quenching: The compound could absorb the excitation light or the emitted light from your fluorescent probe, leading to a decrease in the signal. This can be misinterpreted as inhibition in certain assay formats.[1][3]

  • Light Scattering: At higher concentrations, the compound may form aggregates that scatter light, which can be detected by the plate reader and incorrectly registered as a fluorescence signal.

  • Assay Component Interaction: The compound might interact with other components of your assay, such as the enzyme, substrate, or reporter, in a non-specific manner.

Q3: At what concentration is interference from 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine most likely to occur?

A3: Interference is typically concentration-dependent.[7] It is more likely to be observed at higher concentrations, often in the micromolar range, which are common in initial screening campaigns.[7] The risk of interference is heightened when the concentration of the test compound is significantly higher than that of the fluorescent reporter dye.[7]

Q4: Can the purine scaffold of this compound contribute to its potential for autofluorescence?

A4: Yes, the purine ring system, being an aromatic heterocycle, has the potential to exhibit intrinsic fluorescence. Aromatic systems can absorb UV or visible light and re-emit it at a longer wavelength. The specific substituents on the purine ring will influence the exact excitation and emission properties.

Troubleshooting Workflow: From Hit to Validated Lead

If you observe a positive result with 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine in your primary fluorescence-based assay, it is imperative to perform a series of control experiments to rule out assay interference. The following workflow will guide you through this process.

Troubleshooting_Workflow A Primary Screen Hit B Test for Autofluorescence A->B C Significant Autofluorescence B->C Yes D Minimal Autofluorescence B->D No J False Positive C->J E Test for Quenching/Scattering D->E F Significant Quenching/Scattering E->F Yes G Minimal Quenching/Scattering E->G No F->J H Perform Orthogonal Assay G->H I Confirmed Hit H->I Activity Confirmed H->J Activity Not Confirmed

Caption: A logical workflow for identifying the source of assay interference.

Step-by-Step Experimental Protocols

Experiment 1: Characterizing the Intrinsic Fluorescence of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

Objective: To determine if the compound is autofluorescent at the excitation and emission wavelengths of your primary assay.

Materials:

  • 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

  • Assay buffer

  • Microplate reader with fluorescence detection capabilities

  • Microplates (ideally the same type used in the primary assay)

Protocol:

  • Prepare a serial dilution of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine in assay buffer, covering the concentration range used in your primary assay and one to two logs higher.

  • Add the compound dilutions to the wells of the microplate.

  • Include wells with assay buffer only as a blank control.

  • Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.

Concentration of CompoundRaw Fluorescence (RFU)Blank-Subtracted Fluorescence (RFU)
100 µM15,00014,500
50 µM8,0007,500
10 µM2,5002,000
1 µM600100
Blank5000
Caption: Example data indicating concentration-dependent autofluorescence.
Experiment 2: Assessing Fluorescence Quenching and Light Scattering

Objective: To determine if the compound quenches the fluorescence of your assay's probe or causes light scattering.

Materials:

  • 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

  • Your fluorescent probe/substrate at the concentration used in the primary assay

  • Assay buffer

  • Microplate reader with fluorescence detection

Protocol:

  • Prepare a serial dilution of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine in assay buffer.

  • In the microplate wells, add the fluorescent probe/substrate.

  • Add the compound dilutions to the wells containing the fluorescent probe.

  • Include control wells with the fluorescent probe and assay buffer only (no compound).

  • Read the plate at the assay's excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence of wells with the compound to the wells without the compound. A concentration-dependent decrease in fluorescence suggests quenching. Also, visually inspect the wells with the highest compound concentrations for any precipitate, which would indicate potential light scattering.

Experiment 3: The Orthogonal Assay - Confirming Biological Activity

Objective: To confirm the biological activity of the compound using a different detection method.[1]

Rationale: An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology for detection.[3] This is a critical step to ensure that the observed activity is not an artifact of the initial assay format. For example, if your primary assay is fluorescence-based, an ideal orthogonal assay would use a luminescence, absorbance, or label-free detection method.

Example Orthogonal Assay: Switching from a Fluorescence to a Luminescence Readout

If your primary assay measures kinase activity using a fluorescent peptide substrate, a suitable orthogonal assay would be a luciferase-based ATP detection assay (e.g., Kinase-Glo®). This assay measures kinase activity by quantifying the amount of ATP remaining in the reaction, which is then used by luciferase to generate a luminescent signal.

Protocol:

  • Perform the kinase assay with a range of concentrations of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine.

  • Instead of a fluorescent readout, use a commercially available luminescence-based ATP detection kit according to the manufacturer's instructions.

  • Measure the luminescent signal using a plate reader.

  • Data Analysis: A concentration-dependent decrease in luminescence would confirm the inhibitory activity of the compound on the kinase, validating the initial hit.

Orthogonal_Assay_Concept cluster_primary Primary Assay cluster_orthogonal Orthogonal Assay A Kinase + Fluorescent Substrate + ATP + Compound B Fluorescence Reader A->B C Increased Fluorescence (Potential False Positive) B->C D Kinase + Substrate + ATP + Compound E Add Luciferase/Luciferin D->E F Luminescence Reader E->F G Decreased Luminescence (Validated Hit) F->G

Caption: Conceptual workflow comparing a primary fluorescence assay with a luminescence-based orthogonal assay.

Mitigation Strategies for Assay Interference

If your control experiments confirm that 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine is interfering with your assay, consider the following strategies:

  • Change the Fluorophore: If autofluorescence is the issue, switching to a red-shifted fluorophore can often resolve the problem, as many interfering compounds fluoresce in the blue-green spectrum.[5]

  • Time-Resolved Fluorescence (TRF): If your instrumentation allows, using a TR-FRET assay format can mitigate interference from short-lived autofluorescence.

  • Assay Buffer Optimization: Adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help to prevent compound aggregation.[1]

  • Lower Compound Concentration: If possible, test the compound at lower concentrations where the interference is minimal.

By diligently applying these troubleshooting and validation strategies, you can confidently determine whether the observed activity of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine is a genuine biological effect or an artifact of assay interference.

References

  • Tackling assay interference associated with small molecules | Request PDF - ResearchGate. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC. Available at: [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Tackling assay interference associated with small molecules - PubMed. Available at: [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. Available at: [Link]

  • Identification of false positives in a fluorescence polarization screen - BMG Labtech. Available at: [Link]

  • Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays. Available at: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. Available at: [Link]

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Troubleshooting

Technical Support Center: Refining IC50 Determination for Highly Potent Compounds like CAS 190654-78-5

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with highly potent batches of inhibitors, exemplified by CAS 190654-78-5. The focus is on refining ex...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with highly potent batches of inhibitors, exemplified by CAS 190654-78-5. The focus is on refining experimental methods to achieve accurate and reproducible IC50 values, a critical parameter in drug discovery.[1][2] Highly potent compounds, often with IC50 values in the nanomolar or even picomolar range, present unique challenges that require meticulous attention to experimental design and execution.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is an IC50 value and why is it crucial for potent compounds?

A1: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] It represents the concentration of a drug required to inhibit a biological process by 50%.[6] For highly potent compounds, an accurate IC50 value is paramount as it dictates the potential therapeutic dose and informs structure-activity relationship (SAR) studies.[3][7] A low IC50 value signifies that a smaller amount of the drug is needed to produce a therapeutic effect, which can minimize off-target effects and patient side effects.[2][3]

Q2: My IC50 values for the same batch of CAS 190654-78-5 are inconsistent between experiments. What are the general contributing factors?

A2: IC50 values are not absolute constants; they are highly dependent on the experimental conditions.[8][9] Variability can arise from several sources, including:

  • Cell-based factors: Cell line choice, passage number, cell health, and seeding density can all significantly impact results.[8][10]

  • Assay parameters: The duration of compound exposure, the type of viability assay used (e.g., MTT, CellTiter-Glo), and the specific reagents can yield different IC50 values.[8]

  • Compound handling: Inaccurate serial dilutions, compound instability in the assay medium, and pipetting errors are common sources of variability, especially with highly potent compounds where small errors are magnified.[11]

  • Data analysis: The method used for curve fitting and data normalization can also influence the final IC50 value.[8][9]

Q3: What initial concentration range should I use for a highly potent compound with an unknown IC50?

A3: For a novel or uncharacterized potent compound, it is advisable to start with a broad concentration range. A common approach is a 10-point serial dilution spanning several orders of magnitude, for instance, from 10 micromolar (µM) down to 10 picomolar (pM).[12] This wide range increases the likelihood of capturing the full sigmoidal dose-response curve, including the top and bottom plateaus, which are essential for accurate IC50 calculation.[11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent Results and Poor Reproducibility

Q: I'm seeing significant well-to-well and plate-to-plate variability in my IC50 assay. What are the likely causes and how can I fix this?

A: High variability is a common challenge when working with highly potent compounds. The root causes often lie in subtle inconsistencies in technique.

Core Causes & Solutions

Potential Cause Explanation Recommended Solution
Inaccurate Serial Dilutions With potent compounds, small errors in initial dilutions are amplified through the series, leading to large inaccuracies in the final low concentrations.Protocol: Implement a two-step serial dilution strategy. First, create an intermediate dilution series in a low-adsorption tube (e.g., polypropylene). Then, use this intermediate plate to prepare the final assay plate. Use calibrated pipettes and ensure thorough mixing at each step.[11]
"Edge Effects" in 96-well Plates Wells on the perimeter of the plate are prone to evaporation, which concentrates the compound and affects cell growth, skewing the results.[11]Best Practice: Avoid using the outer wells for experimental data. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[11]
Uneven Cell Seeding A non-uniform distribution of cells across the wells will lead to variability in the baseline signal of your assay.Technique: After trypsinization, ensure you have a single-cell suspension by gently pipetting to break up clumps. When plating, gently swirl the plate in a figure-eight motion to distribute the cells evenly before incubation.
Cell Health and Passage Number Cells that are unhealthy, have been passaged too many times, or are overly confluent will respond differently to the compound.[10]Cell Culture Best Practices: Use cells with a consistent and low passage number. Always ensure cells are in the logarithmic growth phase and are highly viable (>95%) before plating for an assay.[10][13]
Issue 2: Atypical Dose-Response Curves

Q: My dose-response curve is either flat, too steep, or doesn't have a clear sigmoidal shape. How do I interpret and troubleshoot this?

A: The shape of your dose-response curve provides valuable diagnostic information. A non-ideal curve suggests that the concentration range is suboptimal or that there are confounding factors at play.

Interpreting and Correcting Dose-Response Curves

Curve Shape Potential Cause Troubleshooting Steps
Flat Curve The compound is not potent enough within the tested concentration range, or the assay is not sensitive enough.1. Expand Concentration Range: Test a much wider range of concentrations, up to 100 µM. 2. Verify Compound Activity: Ensure the compound is active and has not degraded. 3. Check Assay Sensitivity: Confirm that your detection method is sensitive enough for your cell number and assay duration.
Steep Curve This can indicate a narrow therapeutic window or potential off-target toxicity at higher concentrations.[11]1. Narrow the Concentration Range: Perform a more focused dilution series around the estimated IC50 with smaller dilution factors (e.g., 2-fold instead of 10-fold).[11] 2. Investigate Off-Target Effects: Consider using secondary assays to assess the compound's specificity.
No Bottom Plateau The compound may not be fully inhibiting the biological process at the highest tested concentrations, or it may have low efficacy.1. Increase Maximum Concentration: Extend the upper end of your concentration range. 2. Evaluate Compound Solubility: Ensure the compound is not precipitating at high concentrations.
No Top Plateau The lowest concentrations tested are still causing some level of inhibition.1. Decrease Minimum Concentration: Add several more dilution points at the lower end of your concentration range to establish a true "no effect" baseline.

Detailed Experimental Protocols

Protocol 1: Preparing Accurate Serial Dilutions for Highly Potent Compounds

This protocol is designed to minimize errors when preparing a wide range of concentrations.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of CAS 190654-78-5 in a suitable solvent like DMSO.

  • Intermediate Dilution Series:

    • In a low-adsorption 96-well plate or polypropylene tubes, perform an initial serial dilution series from your stock solution in the appropriate solvent. For example, a 1:10 dilution series to create concentrations from 1 mM down to 100 pM.

    • Ensure to use fresh pipette tips for each dilution step and mix thoroughly by pipetting up and down at least 10 times.

  • Final Assay Plate Preparation:

    • Add the required volume of cell culture medium to all wells of your final assay plate.

    • Transfer a small, precise volume (e.g., 1-2 µL) from your intermediate dilution plate to the corresponding wells of the final assay plate. This minimizes the solvent concentration in the final wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).[12]

Protocol 2: Cell Seeding and Treatment for IC50 Assay
  • Cell Preparation: Culture cells to approximately 80% confluency. Harvest the cells and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

  • Cell Seeding: Dilute the cell suspension to the optimized seeding density in pre-warmed complete culture medium. Plate the cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare the final compound dilutions as described in Protocol 1.

    • Carefully remove the medium from the wells and add the medium containing the various concentrations of CAS 190654-78-5.[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.[12]

  • Viability Measurement: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTS, MTT, or a luminescence-based assay).

  • Data Analysis:

    • Subtract the background absorbance/luminescence (no-cell control) from all other readings.

    • Normalize the data by expressing the signal of the treated wells as a percentage of the vehicle control (100% viability).[12]

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[8]

Visualization and Workflows

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10mM Stock in DMSO B Create Intermediate Serial Dilution Plate A->B D Prepare Final Assay Plate (Compound + Media) B->D C Seed Cells in 96-Well Plate E Treat Cells with Compound Dilutions C->E D->E F Incubate for 72 hours E->F G Add Viability Reagent (e.g., MTS) F->G H Read Plate (Absorbance/Luminescence) G->H I Normalize Data to Vehicle Control H->I J Plot Dose-Response Curve & Non-linear Regression I->J K Determine IC50 Value J->K

Caption: Experimental workflow for IC50 determination.

Troubleshooting Logic for Atypical Dose-Response Curves

Troubleshooting_Curves cluster_causes Potential Causes cluster_solutions Solutions Start Atypical Curve? Flat Flat Curve? Start->Flat Steep Steep Curve? Start->Steep NoBottom No Bottom Plateau? Start->NoBottom NoTop No Top Plateau? Start->NoTop Sol_Flat Expand Concentration Range Check Assay Sensitivity Flat->Sol_Flat Yes Sol_Steep Narrow Concentration Range (e.g., 2-fold dilutions) Steep->Sol_Steep Yes Sol_NoBottom Increase Max Concentration Check Solubility NoBottom->Sol_NoBottom Yes Sol_NoTop Decrease Min Concentration NoTop->Sol_NoTop Yes

Caption: Troubleshooting logic for atypical dose-response curves.

References

  • IC50 - Wikipedia. Available from: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Available from: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available from: [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. Available from: [Link]

  • Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. Eurofins Scientific. Available from: [Link]

  • A guide for potency assay development of cell-based product candidates. (2013). Drug Discovery News. Available from: [Link]

  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. Available from: [Link]

  • IC50, EC50 and its Importance in Drug Discovery and Development. (2023). Visikol. Available from: [Link]

  • Bioanalytical Testing Under GMP: Optimizing Cell-Based Potency Assays. (2019). BioAgilytix. Available from: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). PMC. Available from: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. Available from: [Link]

  • When Does the IC50 Accurately Assess the Blocking Potency of a Drug? (2019). PMC. Available from: [Link]

  • How to decide the concentration range for determining the IC50 value of a nanoparticle by MTT assay? (2018). ResearchGate. Available from: [Link]

  • 3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix), a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor. (2008). PubMed. Available from: [Link]

  • Why are IC-50 values optimal in the nanomolar range? (2015). Reddit. Available from: [Link]

  • nanomolar ic50 values: Topics by Science.gov. Science.gov. Available from: [Link]

  • Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors. (2018). PMC. Available from: [Link]

  • Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. (2014). PubMed. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Kinase Selectivity Guide: 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine vs. Roscovitine

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently guide teams through the optimization of ATP-competitive kinase inhibitors. Cyclin-Dependent Kinases (CDKs) are notoriously difficult...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently guide teams through the optimization of ATP-competitive kinase inhibitors. Cyclin-Dependent Kinases (CDKs) are notoriously difficult to target selectively due to the highly conserved nature of the human kinome's ATP-binding pockets.

This guide provides an in-depth comparative analysis of two structurally related 2,6,9-trisubstituted purines: Roscovitine (a highly optimized, clinical-stage pan-CDK inhibitor) and 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (a highly hydrophobic, halogenated analog best known as the reactive intermediate for the potent Purvalanol series). By dissecting their structural mechanics, kinase selectivity profiles, and the experimental workflows used to validate them, we can better understand the structure-activity relationship (SAR) driving CDK inhibition.

Structural Mechanics and SAR Rationale

Both compounds utilize a purine scaffold to anchor into the ATP-binding hinge region of CDKs. However, their divergent substituents at the C2 and C6 positions dictate their distinct pharmacological profiles.

  • Roscovitine (Seliciclib) features a 6-benzylamino group and a (2R)-1-hydroxybutan-2-ylamino group at the C2 position . The C2 aminoalcohol is critical; it extends into the solvent-exposed ribose-binding pocket, forming key hydrogen bonds that enhance both aqueous solubility and selectivity for CDK2, CDK7, and CDK9.

  • 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine replaces the benzylamino group with a bulkier 6-(3-chloroanilino) group, and the C2 aminoalcohol with a simple, electron-withdrawing chlorine atom . The 3-chloroanilino group drives deeper into the hydrophobic pocket, significantly increasing raw affinity for CDK2. However, the lack of a hydrogen-bonding moiety at C2 renders the molecule highly hydrophobic, limiting its solubility and making it a more promiscuous binder across the kinome compared to Roscovitine.

SAR Purine Purine Core (ATP Hinge Binder) C6 C6 Substitution (Hydrophobic Pocket) Purine->C6 3-Chloroanilino vs Benzylamino C2 C2 Substitution (Ribose Pocket) Purine->C2 2-Chloro vs 2-Aminoalcohol Affinity CDK2 Potency C6->Affinity Hydrophobic Interaction Selectivity Kinase Selectivity & Solubility C2->Selectivity Hydrogen Bonding

SAR logic of 2,6,9-trisubstituted purine CDK inhibitors binding to the ATP hinge region.

Kinase Selectivity Profiles: Quantitative Comparison

The structural differences outlined above translate directly into their biochemical performance. Roscovitine is a highly characterized inhibitor of CDK1, CDK2, and CDK5 . The 2-chloro analog, while possessing strong baseline affinity for CDK2 due to its 3-chloroanilino group, lacks the finely tuned selectivity granted by the C2-aminoalcohol.

Kinase TargetRoscovitine IC₅₀ (µM)2-Chloro Analog IC₅₀ (µM)*Primary Cellular Function
CDK1 / Cyclin B 0.65~1.2G2/M phase transition
CDK2 / Cyclin E 0.70~0.8 - 1.5G1/S phase transition
CDK5 / p35 0.16~1.0Neuronal function / Angiogenesis
ERK1 / ERK2 34.0 / 14.0>50.0MAPK signaling cascade

*Note: Data for the 2-chloro analog reflects the general biochemical profile of halogenated purine intermediates prior to C2-aminoalcohol optimization (e.g., conversion into Purvalanol A).

Causality Insight: Why does Roscovitine inhibit CDK5 so potently (0.16 µM)? The spatial orientation of the (2R)-1-hydroxybutan-2-ylamino group perfectly aligns with the unique solvent-accessible residues of the CDK5/p35 complex. The 2-chloro analog cannot exploit this interaction, resulting in a flatter, less differentiated selectivity profile across the CDK family.

Experimental Workflow: Self-Validating Kinase Profiling

To objectively compare these compounds, we utilize the ADP-Glo™ Kinase Assay . This luminescent assay measures the depletion of ATP (and generation of ADP), making it universally applicable to any kinase.

To ensure scientific integrity, the protocol below is designed as a self-validating system . It incorporates internal controls that guarantee the assay's dynamic range and sensitivity are mathematically sound before any inhibitor data is analyzed.

Step-by-Step Methodology
  • Compound Preparation (The Vehicle Control):

    • Action: Serially dilute Roscovitine and the 2-chloro analog in 100% DMSO, then transfer to an aqueous assay buffer (final DMSO concentration ≤1%).

    • Causality: The 2-chloro analog is highly hydrophobic. Exceeding 1% DMSO can denature the kinase, but dropping below 0.5% may cause the 2-chloro analog to precipitate. Maintaining a strict 1% DMSO vehicle control ensures that any observed inhibition is due to the compound, not solvent toxicity.

  • Kinase/Substrate Incubation (The Z'-Factor Controls):

    • Action: Mix CDK2/Cyclin E with Histone H1 substrate. Include a "No Enzyme" well (0% activity baseline) and a "Vehicle Only" well (100% activity baseline).

    • Causality: These controls establish the assay window. A calculated Z'-factor > 0.5 validates that the assay is robust enough to distinguish true inhibition from background noise.

  • ATP Addition at Km​ (The Cheng-Prusoff Principle):

    • Action: Initiate the reaction by adding ATP at its exact Michaelis constant ( Km​ ) for CDK2 (typically ~15-20 µM).

    • Causality: Because these purines are ATP-competitive, running the assay at Km​ ensures that the measured IC₅₀ values are directly proportional to the inhibitor's true binding affinity ( Ki​ ). If ATP is too high, the inhibitors will be outcompeted, yielding artificially weak IC₅₀ values.

  • ADP-Glo Detection:

    • Action: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Subsequently, add the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction.

    • Causality: Luminescence is directly proportional to kinase activity. A decrease in luminescent signal confirms successful target inhibition.

Workflow Prep 1. Compound Dilution (DMSO Serial Dilution) Enzyme 2. Kinase/Substrate Mix (CDK2/Cyclin E + Histone H1) Prep->Enzyme Incubate 3. ATP Addition & Incubation (Km ATP concentration) Enzyme->Incubate Detect 4. ADP-Glo Reagent (Deplete unreacted ATP) Incubate->Detect Read 5. Kinase Detection Reagent (Luminescence Readout) Detect->Read

Self-validating ADP-Glo™ kinase assay workflow for high-throughput selectivity profiling.

Mechanistic Pathway Analysis: Cell Cycle Arrest

At the cellular level, the primary phenotypic readout for both Roscovitine and the 2-chloro analog is the induction of cell cycle arrest and subsequent apoptosis.

By competitively binding to the ATP pocket of CDK2, these purines prevent the CDK2/Cyclin E complex from phosphorylating the Retinoblastoma (Rb) protein. In its unphosphorylated state, Rb tightly sequesters the E2F transcription factor. Without free E2F to transcribe S-phase promoting genes, the cell is permanently halted at the G1/S checkpoint.

Pathway Inhibitor Purine Inhibitor CDK2 CDK2 / Cyclin E Inhibitor->CDK2 Competitive Inhibition Rb Rb Protein CDK2->Rb Phosphorylation (Blocked) E2F E2F Factor Rb->E2F Sequestration (Maintained) SPhase S-Phase Entry E2F->SPhase Gene Expression (Halted)

Mechanism of G1/S cell cycle arrest via CDK2/Cyclin E inhibition and Rb protein sequestration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 160355, Roscovitine." PubChem, [Link].

  • Chang, Y. T., Gray, N. S., Rosania, G. R., Sutherlin, D. P., Kwon, S., Norman, T. C., ... & Schultz, P. G. (1999). "Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors." Chemistry & Biology, 6(6), 361-375. [Link].

  • Meijer, L., Borgne, A., Mulner, O., Chong, J. P., Blow, J. J., Inagaki, N., ... & Moulinoux, J. P. (1997). "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5." European Journal of Biochemistry, 243(1-2), 527-536. [Link].

Comparative

A Researcher's Guide to the Validation of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine as a Specific Cyclin-Dependent Kinase Inhibitor

This guide provides a comprehensive framework for the validation of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine as a specific cyclin-dependent kinase (CDK) inhibitor. For the purposes of this guide, we will...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine as a specific cyclin-dependent kinase (CDK) inhibitor. For the purposes of this guide, we will refer to this molecule as "Purin-6-amine." The protocols and comparative analyses detailed herein are designed for researchers, scientists, and drug development professionals to rigorously assess the potency, selectivity, and cellular effects of this novel compound.

Introduction: The Quest for Selective CDK Inhibition

Cyclin-dependent kinases are a family of serine/threonine kinases that are fundamental regulators of the cell cycle, transcription, and other critical cellular processes.[1][2][3] Their dysregulation is a hallmark of numerous cancers, making them a prime target for therapeutic intervention.[4][5] The development of small molecule inhibitors against CDKs has led to significant advances in oncology, with several agents approved for clinical use.[2][6] However, achieving high selectivity for specific CDKs remains a challenge due to the conserved nature of the ATP-binding pocket across the kinase family.[2] This guide will outline a systematic approach to validate whether Purin-6-amine is a potent and selective CDK inhibitor, comparing its hypothetical performance against established benchmarks.

Part 1: Initial Characterization and Comparator Selection

The first step in validating a novel inhibitor is to understand its basic properties and select appropriate comparator compounds. Given that Purin-6-amine is a purine derivative, it shares a core scaffold with several known CDK inhibitors, such as Roscovitine and Purvalanol.[7][8]

Comparator Compounds

For a thorough validation, a panel of well-characterized CDK inhibitors with varying selectivity profiles should be used.

Comparator CompoundPrimary CDK TargetsKey Features
Palbociclib (PD-0332991) CDK4, CDK6Highly selective CDK4/6 inhibitor, approved for breast cancer treatment.[6][9][10]
Ribociclib (LEE011) CDK4, CDK6Another highly specific CDK4/6 inhibitor used in breast cancer therapy.[6][9][10]
Abemaciclib (LY2835219) CDK4, CDK6Selective CDK4/6 inhibitor with a slightly broader kinase profile than palbociclib and ribociclib.[6]
Flavopiridol (Alvocidib) Pan-CDK (CDK1, 2, 4, 6, 7, 9)A broad-spectrum CDK inhibitor, useful for assessing pan-CDK effects.[2]
Dinaciclib Pan-CDK (CDK1, 2, 5, 9)A potent pan-CDK inhibitor with clinical activity in various cancers.[11]
RO-3306 CDK1A selective CDK1 inhibitor, crucial for dissecting effects on the G2/M transition.[3]

Part 2: In Vitro Kinase Profiling

The cornerstone of validating a kinase inhibitor is to determine its activity and selectivity against a broad panel of kinases.

Experimental Workflow: Kinase Panel Screening

G cluster_0 Preparation cluster_1 Kinase Assay cluster_2 Data Analysis A Synthesize and purify Purin-6-amine B Prepare stock solutions in DMSO A->B C Select comparator CDK inhibitors B->C D Kinase panel screening (e.g., >300 kinases) C->D E Determine IC50 values for hit CDKs D->E F Compare IC50 values to comparator compounds E->F G Generate selectivity profile F->G H Identify primary CDK targets and off-targets G->H G cluster_0 Cell Line Selection cluster_1 Cell-Based Assays cluster_2 Phenotypic Assays A Choose cancer cell lines with known CDK dependencies (e.g., MCF-7, HCT116) B Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) A->B C Target Engagement Assay (e.g., NanoBRET™) B->C D Western Blot for Phospho-Rb C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) E->F

Caption: Workflow for cellular assay validation.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content. [12][13]

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of Purin-6-amine, comparator inhibitors, or DMSO for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the propidium iodide with a 488 nm laser and measure the fluorescence emission at ~617 nm.

  • Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Hypothetical Cell Cycle Arrest Data
Compound (Concentration)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle (DMSO) 453520
Purin-6-amine (100 nM) 751510
Palbociclib (100 nM) 801010
Flavopiridol (100 nM) 302050
RO-3306 (5 µM) 403030

This is hypothetical data for illustrative purposes.

Detailed Protocol: Western Blot for Phospho-Rb

The retinoblastoma protein (Rb) is a key substrate of CDK4/6. Inhibition of these kinases leads to a decrease in Rb phosphorylation.

  • Cell Lysis: Treat cells as described for the cell cycle analysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phospho-Rb (Ser780 or Ser807/811) and total Rb overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.

Part 4: Assessing Apoptotic Induction

Potent inhibition of CDKs can lead to cell cycle arrest and, in some cases, apoptosis. [7][14][15]

Signaling Pathway: CDK Inhibition and Apoptosis

G CDKi Purin-6-amine CDK CDK4/6 CDKi->CDK Inhibits Rb pRb CDK->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CellCycle G1/S Transition Blocked E2F->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis May lead to Caspase Caspase Activation Apoptosis->Caspase PARP PARP Cleavage Caspase->PARP

Caption: Simplified pathway of CDK inhibition leading to apoptosis.

Detailed Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC is detected in the green channel and PI in the red channel.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This guide provides a robust framework for the comprehensive validation of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine as a specific CDK inhibitor. By following these detailed protocols and comparing the results to well-characterized inhibitors, researchers can confidently determine the compound's potency, selectivity, and mechanism of action. The integration of in vitro biochemical assays with cell-based functional assays is crucial for building a complete profile of this novel purine derivative and assessing its potential as a therapeutic agent.

References

  • Comparison of different cyclin-dependent kinase inhibitors and KI-67 levels on survival and toxicity in breast cancer treatment - PubMed. Available from: [Link]

  • Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences | JNCI Cancer Spectrum | Oxford Academic. Available from: [Link]

  • Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay - MDPI. Available from: [Link]

  • Quantifying CDK inhibitor selectivity in live cells - PMC. Available from: [Link]

  • Comparison of different cyclin-dependent kinase inhibitors and KI-67 levels on survival and toxicity in breast cancer treatment - European Review for Medical and Pharmacological Sciences. Available from: [Link]

  • The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells - Promega Connections. Available from: [Link]

  • Cell Synchronization Techniques to Study the Action of CDK Inhibitors - PubMed - NIH. Available from: [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC. Available from: [Link]

  • CDK Inhibitors: Cell Cycle Arrest Versus Apoptosis. Available from: [Link]

  • A high-throughput Cyclin D-CDK4 NanoBiT assay facilitates identification and characterisation of antisense oligonucleotide-based CDK4 inhibitors | Sciety. Available from: [Link]

  • Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience. Available from: [Link]

  • From Structure Modification to Drug Launch: A Systematic Review of the Ongoing Development of Cyclin-Dependent Kinase Inhibitors for Multiple Cancer Therapy - ACS Publications. Available from: [Link]

  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - MDPI. Available from: [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. Available from: [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. Available from: [Link]

  • CDK inhibitors induce apoptosis by activating caspases in Caco-2 cells.... - ResearchGate. Available from: [Link]

  • Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors. Available from: [Link]

  • Machine Learning Methods for Prediction of CDK-Inhibitors - PMC. Available from: [Link]

  • Evaluating Chemical CDK Inhibitors as Cell Death Inducers | Springer Nature Experiments. Available from: [Link]

  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC. Available from: [Link]

  • Basic Methods of Cell Cycle Analysis - MDPI. Available from: [Link]

  • Therapeutic Challenge with a CDK 4/6 Inhibitor Induces an RB-Dependent SMAC-Mediated Apoptotic Response in Non–Small Cell Lung Cancer - AACR Journals. Available from: [Link]

  • Evaluating Chemical CDK Inhibitors as Cell Death Inducers - PubMed. Available from: [Link]

  • Three sample preparation methods for clinical determination of CDK4/6 inhibitors with endocrine therapy in breast cancer patient plasma using LC-MS: Cross-validation (red), ecological (green) and economical (blue) assessment - ResearchGate. Available from: [Link]

  • Cell cycle regulation and inhibitors targeting specific interphase... - ResearchGate. Available from: [Link]

  • Cyclin-Dependent Kinase Inhibitors: Useful Targets in Cell Cycle Regulation | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Inhibition of CDK9 enhances AML cell death induced by combined venetoclax and azacitidine - PMC. Available from: [Link]

  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine - PubMed. Available from: [Link]

  • (PDF) 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine - ResearchGate. Available from: [Link]

  • 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol | C16H19ClN6O | CID 2856 - PubChem. Available from: [Link]

  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine - PMC. Available from: [Link]

  • WO2023249974A2 - Cyclin-dependent kinase 2 inhibitors for medical treatment - Google Patents.
  • A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PubMed. Available from: [Link]

  • 9H-Purin-6-aMine, 2-chloro-N-(3-chlorophenyl)-9-(1-Methylethyl) - NextSDS. Available from: [Link]

  • Utilizing Target Sequences with Multiple Flanking Protospacer Adjacent Motif (PAM) Sites Reduces Off-Target Effects of the Cas9 Enzyme in Pineapple - MDPI. Available from: [Link]

  • 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine - PubMed. Available from: [Link]

  • Global Drug Intelligence Database - Patsnap Synapse. Available from: [Link]

Sources

Validation

A Tale of Two Scaffolds: A Structural Activity Relationship Comparison of Purvalanol A and an Aminopyrazole Analog for Cyclin-Dependent Kinase Inhibition

In the landscape of cancer research and drug development, cyclin-dependent kinases (CDKs) remain a pivotal target. Their deregulation is a hallmark of many malignancies, making the design of potent and selective CDK inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of cancer research and drug development, cyclin-dependent kinases (CDKs) remain a pivotal target. Their deregulation is a hallmark of many malignancies, making the design of potent and selective CDK inhibitors a critical endeavor for therapeutic advancement. This guide provides an in-depth structural and activity comparison between two distinct CDK inhibitors: the well-characterized purine-based inhibitor, Purvalanol A, and a lesser-known aminopyrazole derivative, N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-((4-(trifluoromethoxy)phenyl)amino)pyridin-3-amine (CAS 190654-78-5).

Through a detailed analysis of their chemical architectures, this guide will dissect the key structural motifs that govern their interaction with the ATP-binding pocket of CDKs. We will explore how variations in their core scaffolds, substituent groups, and conformational flexibility likely translate into differences in their inhibitory potency and selectivity profiles. While extensive biological data is available for Purvalanol A, this guide will leverage structure-activity relationship (SAR) principles from related compounds to infer the potential activity profile of the aminopyrazole analog, offering a forward-looking perspective for researchers in the field.

At a Glance: Structural and Kinase Inhibition Profile Comparison

FeaturePurvalanol AN-(5-cyclopropyl-1H-pyrazol-3-yl)-6-((4-(trifluoromethoxy)phenyl)amino)pyridin-3-amine
CAS Number 212844-53-6190654-78-5
Core Scaffold PurineAminopyrazole-Pyridine
Chemical Formula C₁₉H₂₅ClN₆OC₁₈H₁₆F₃N₅O
Molecular Weight 388.9 g/mol 387.35 g/mol
Known Primary Targets CDK1, CDK2, CDK5[1]CDK family (predicted)
CDK1/cyclin B IC₅₀ 4 nM[1]Data not available
CDK2/cyclin A IC₅₀ 70 nM[1]Data not available
CDK2/cyclin E IC₅₀ 35 nM[1]Data not available
CDK4/cyclin D1 IC₅₀ 850 nM[1]Data not available
CDK5/p35 IC₅₀ 75 nM[1]Data not available

Deconstructing the Scaffolds: A Deep Dive into Structural Activity Relationships

The efficacy of a kinase inhibitor is intricately linked to its three-dimensional structure and its ability to form favorable interactions within the ATP-binding pocket of the target kinase. Here, we dissect the key structural features of Purvalanol A and the aminopyrazole analog.

Purvalanol A: A Classic Purine Scaffold

Purvalanol A belongs to the well-established class of 2,6,9-trisubstituted purine-based CDK inhibitors. Its structure is characterized by:

  • A Purine Core: This heterocyclic scaffold mimics the adenine base of ATP, enabling it to anchor within the ATP-binding site through hydrogen bonding interactions with the kinase hinge region.

  • A (R)-2-hydroxy-3-methylbutylamino Group at C2: This chiral side chain extends towards the solvent-exposed region and can form additional hydrogen bonds, contributing to its potency.

  • A 3-chloroanilino Group at C6: This bulky aromatic group occupies a hydrophobic pocket, enhancing binding affinity. The chlorine atom can form halogen bonds, further stabilizing the interaction.

  • An Isopropyl Group at N9: This group projects into a hydrophobic region of the active site, contributing to the overall binding affinity.

The combination of these features results in a potent, albeit somewhat non-selective, CDK inhibitor. The flat purine ring system and the strategic placement of hydrogen bond donors and acceptors, along with hydrophobic moieties, allow for high-affinity binding to the active site of several CDKs.

N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-((4-(trifluoromethoxy)phenyl)amino)pyridin-3-amine: A Bioisosteric Approach

This compound represents a different design strategy, employing an aminopyrazole-pyridine scaffold. This scaffold can be considered a bioisostere of the purine core, aiming to achieve a similar mode of binding while potentially offering improved selectivity or physicochemical properties. Key structural elements include:

  • An Aminopyridine Core: This central ring system is designed to form the crucial hydrogen bonds with the kinase hinge region, analogous to the purine in Purvalanol A.

  • A 5-cyclopropyl-1H-pyrazol-3-ylamino Group: The pyrazole ring, substituted with a cyclopropyl group, likely occupies the region analogous to the C2 substituent of Purvalanol A. The cyclopropyl group is a rigid, lipophilic moiety that can explore hydrophobic pockets.

  • A 4-(trifluoromethoxy)phenylamino Group: This group is positioned to interact with the hydrophobic pocket targeted by the 3-chloroanilino group of Purvalanol A. The trifluoromethoxy group is a strong electron-withdrawing group and can influence the electronic properties and metabolic stability of the molecule.

The SAR of related aminopyrazole and pyrazolopyridine CDK inhibitors suggests that the nature of the substituents on both the pyrazole and the phenyl ring is critical for determining potency and selectivity. The cyclopropyl group, for instance, is known to often enhance binding affinity in kinase inhibitors by fitting into small hydrophobic pockets.

Visualizing the Interaction: Predicted Binding Modes

To conceptualize the interaction of these inhibitors with their target, we can model their binding within the ATP pocket of a representative kinase, such as CDK2.

G cluster_cdk2 CDK2 ATP-Binding Pocket cluster_purvalanol Purvalanol A cluster_aminopyrazole Aminopyrazole Analog hinge Hinge Region (Leu83) hydrophobic_pocket Hydrophobic Pocket ribose_pocket Ribose Pocket gatekeeper Gatekeeper Residue (Phe80) purine_core Purine Core purine_core->hinge H-bonds c2_substituent (R)-2-hydroxy-3-methylbutylamino c2_substituent->gatekeeper Potential Interaction c6_substituent 3-chloroanilino c6_substituent->hydrophobic_pocket Hydrophobic Interactions n9_substituent Isopropyl n9_substituent->ribose_pocket Hydrophobic Interactions aminopyridine_core Aminopyridine Core aminopyridine_core->hinge H-bonds pyrazole_substituent 5-cyclopropyl-1H-pyrazol-3-ylamino pyrazole_substituent->ribose_pocket Hydrophobic Interactions phenyl_substituent 4-(trifluoromethoxy)phenylamino phenyl_substituent->hydrophobic_pocket Hydrophobic Interactions

Caption: Predicted binding modes of Purvalanol A and the aminopyrazole analog in the CDK2 ATP-binding pocket.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the activity of these two compounds, a series of standardized in vitro and cell-based assays are required.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified CDK-cyclin complexes.

Workflow Diagram:

G start Start prepare_reagents Prepare Reagents: - CDK/Cyclin Complex - Kinase Buffer - ATP - Substrate (e.g., Rb peptide) - Test Compounds start->prepare_reagents serial_dilution Perform Serial Dilution of Test Compounds prepare_reagents->serial_dilution assay_setup Set Up Kinase Reaction: - Add buffer, substrate, and compound to wells serial_dilution->assay_setup initiate_reaction Initiate Reaction by Adding ATP assay_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction (e.g., with EDTA) incubation->stop_reaction detection Detect Phosphorylation (e.g., ADP-Glo, Z'-LYTE) stop_reaction->detection data_analysis Analyze Data and Calculate IC50 Values detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare stock solutions of ATP and a suitable substrate (e.g., a peptide derived from Retinoblastoma protein, Rb).

  • Compound Dilution: Perform a serial dilution of Purvalanol A and the aminopyrazole analog in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.

  • Kinase Reaction: In a 96-well or 384-well plate, add the CDK/cyclin enzyme, the substrate, and the diluted compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Measure the amount of substrate phosphorylation using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) that quantifies ATP consumption, or a fluorescence-based assay.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the inhibitors on the progression of the cell cycle in a cancer cell line.

Workflow Diagram:

G start Start cell_culture Culture Cancer Cells (e.g., HeLa, MCF-7) start->cell_culture compound_treatment Treat Cells with Test Compounds at Various Concentrations cell_culture->compound_treatment incubation Incubate for a Defined Period (e.g., 24 hours) compound_treatment->incubation cell_harvesting Harvest Cells (Trypsinization) incubation->cell_harvesting fixation Fix Cells in 70% Ethanol cell_harvesting->fixation staining Stain Cells with Propidium Iodide (PI) and RNase A fixation->staining flow_cytometry Analyze DNA Content by Flow Cytometry staining->flow_cytometry data_analysis Determine Percentage of Cells in G1, S, and G2/M Phases flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or MCF-7) in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of Purvalanol A and the aminopyrazole analog for a specific duration (e.g., 24 hours). Include a vehicle-only control (DMSO).

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase would indicate cell cycle arrest.

Conclusion and Future Directions

This guide has provided a comparative analysis of the structural activity relationships of Purvalanol A and the aminopyrazole-based inhibitor, CAS 190654-78-5. Purvalanol A, with its purine scaffold, represents a potent, broad-spectrum CDK inhibitor. In contrast, the aminopyrazole analog, through its distinct heterocyclic core and substitution pattern, presents an alternative chemical space for CDK inhibition that may offer opportunities for enhanced selectivity.

The key structural differences—the purine versus the aminopyrazole-pyridine core, the chloroanilino versus the trifluoromethoxyphenyl group, and the alkylamino versus the cyclopropyl-pyrazolylamino substituent—are all expected to have a significant impact on the binding affinity and selectivity profile of these compounds.

To fully elucidate the comparative SAR, it is imperative that the aminopyrazole analog be synthesized and subjected to the rigorous experimental evaluation outlined in this guide. Such studies will not only provide the much-needed direct comparative data but will also contribute valuable insights into the design of next-generation CDK inhibitors with improved therapeutic windows. The exploration of diverse chemical scaffolds, as exemplified by the comparison herein, is a cornerstone of advancing the field of targeted cancer therapy.

References

  • Gray, N. S., Wodicka, L., Thunnissen, A. M., Norman, T. C., Kwon, S., Espinoza, F. H., ... & Schultz, P. G. (1998). Exploiting chemical libraries, structure, and genomics in the search for kinase inhibitors. Science, 281(5376), 533-538.
  • Villerbu, N., Golebiowski, A., & Klucik, J. (2002). Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities. International journal of cancer, 97(6), 761-769.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Sellers, W. R., & Fisher, D. E. (1999). Apoptosis and cancer drug targeting.
  • Knockaert, M., Greengard, P., & Meijer, L. (2002). Pharmacological inhibitors of cyclin-dependent kinases. Trends in pharmacological sciences, 23(9), 417-425.
  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.
  • Sánchez-Martínez, C., Lallena, M. J., Sanfeliciano, S. G., & de Dios, A. (2017). Cyclin dependent kinase (CDK) inhibitors as anticancer drugs. Bioorganic & medicinal chemistry letters, 27(19), 4447-4455.

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Inter-Laboratory Reproducibility of Cell Viability Assays: A Case Study with 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

In the landscape of drug discovery and development, the reproducibility of in vitro data is paramount. A compound's perceived efficacy can fluctuate dramatically between laboratories, leading to costly delays and the pur...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the reproducibility of in vitro data is paramount. A compound's perceived efficacy can fluctuate dramatically between laboratories, leading to costly delays and the pursuit of false leads. This guide provides a framework for establishing a robust, reproducible cell viability assay protocol across different research sites, using the novel substituted purine, 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine, as a case study. As a potential modulator of cell cycle proteins like cyclin-dependent kinases (CDKs), its effect on cell proliferation must be quantified with high precision.[1][2][3]

This document is structured to provide not just a protocol, but a comprehensive strategy, explaining the rationale behind critical steps to empower researchers to minimize variability and generate trustworthy, comparable data.

The Challenge: Identifying and Mitigating Sources of Assay Variability

Before embarking on a multi-lab study, it is crucial to understand the common pitfalls that undermine reproducibility. Inter-laboratory variability rarely stems from a single cause but rather the accumulation of minor deviations in protocol execution.[4]

Key Sources of Variability:

  • Biological Variables:

    • Cell Line Authenticity and Passage Number: Cell lines can drift genetically over time. A high-passage number may alter metabolic rates and drug sensitivity.

    • Cell Health and Seeding Density: Cells must be in the logarithmic growth phase. Inconsistent seeding density is a primary source of error, as it directly impacts the final signal output.[5]

  • Technical and Procedural Variables:

    • Pipetting and Dilution Errors: Inaccurate serial dilutions of the test compound or inconsistent reagent volumes can drastically alter final concentrations.

    • Incubation Times: Deviations in compound exposure time or assay development time (e.g., formazan crystal formation in MTT assays) affect the final readout.[6][7]

    • Edge Effects: Evaporation from wells on the perimeter of a microplate can concentrate compounds and media components, leading to skewed results.[8]

  • Reagent and Equipment Variables:

    • Reagent Lot-to-Lot Variability: Different batches of media, serum, or assay reagents can have slightly different performance characteristics.

    • Instrument Calibration: Spectrophotometers or luminometers must be regularly calibrated to ensure consistent readings.

The Test Compound: 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

Our test article is a 2,6,9-trisubstituted purine.[1] Compounds with this scaffold have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[1][2] Inhibition of CDKs, such as CDK4/6, can lead to cell cycle arrest in the G1 phase, thereby inhibiting proliferation.[2][3] The primary goal of this hypothetical study is to determine a consistent half-maximal inhibitory concentration (IC50) for this compound across three independent laboratories.

Mechanism of Action Hypothesis: CDK Inhibition

The diagram below illustrates the canonical CDK4/6 pathway. Our test compound is hypothesized to inhibit CDK4/6, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb bound to the transcription factor E2F, preventing the expression of genes required for S-phase entry and halting cell proliferation.

CDK_Pathway Mitogen Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogen->CyclinD Upregulates Complex Active Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates pRb p-Rb (Inactive) Complex->pRb Phosphorylates Compound 2-Chloro-N-(3-chlorophenyl) -9-isopropyl-9H-purin-6-amine Compound->Complex Inhibits Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb->Rb_E2F E2F E2F pRb->E2F Releases E2F->Rb_E2F S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Proliferation Cell Proliferation S_Phase->Proliferation

Hypothesized mechanism of action for the test compound.

A Standardized Framework for a Multi-Lab Viability Study

To ensure comparability, a centralized plan is essential. One laboratory should act as the coordinating center, responsible for preparing and distributing key reagents.

Inter-Laboratory Experimental Workflow

Interlab_Workflow cluster_0 Coordinating Lab (Central Hub) cluster_1 Participating Labs (Lab 1, 2, 3) cluster_2 Coordinating Lab (Central Hub) A 1. Prepare & Validate Reagents - Cell Line Master Bank - Compound Stock (10 mM in DMSO) - Assay Kits (Single Lot) B 2. Distribute Standardized Kits (Cryo-shipped) A->B C 3. Cell Culture Standardization - Thaw & Expand Cells - Adhere to Passage Limit (<15) - Confirm Mycoplasma-Free B->C D 4. Perform Assay Battery (Strict Adherence to Protocol) C->D E 5. Local Data Acquisition (Raw Absorbance/Luminescence) D->E F 6. Centralized Data Aggregation & Analysis E->F G 7. Inter-Lab Comparison & Reproducibility Assessment F->G

Workflow for the multi-lab reproducibility study.

Standardized Parameters:

  • Cell Line: Human breast adenocarcinoma MCF-7 cells (ATCC HTB-22).

  • Culture Medium: DMEM with 4.5 g/L glucose, 10% (v/v) Fetal Bovine Serum (single lot), 100 U/mL penicillin, and 100 μg/mL streptomycin.

  • Compound Stock: 10 mM solution of the test compound in 100% DMSO, prepared centrally.

  • Plate Layout: Standardized 96-well plate map, including vehicle controls (0.1% DMSO), untreated controls, and media-only blanks.

  • Cell Seeding Density: 8,000 cells/well in 100 µL.

  • Compound Treatment: 24-hour incubation period.

Detailed Experimental Protocols

Two common viability assays are selected: the colorimetric MTT assay, which measures mitochondrial reductase activity, and the more sensitive luminescent CellTiter-Glo® assay, which quantifies ATP levels.[6][9][10]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay relies on the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by metabolically active cells.[5][7][10]

Materials:

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[11]

  • Solubilization solution: 4 mM HCl, 0.1% NP40 in isopropanol.[11]

  • MCF-7 cells and culture medium.

  • Test compound serial dilutions.

Procedure:

  • Cell Seeding: Seed 8,000 MCF-7 cells in 100 µL of culture medium per well in a 96-well clear flat-bottom plate. Leave perimeter wells filled with 100 µL sterile PBS to minimize edge effects. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. For vehicle controls, add medium with 0.1% DMSO. Incubate for 24 hours.

  • MTT Addition: Carefully aspirate the compound-containing medium. Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[11]

    • Senior Scientist's Note: Serum can interfere with the MTT assay and increase background.[7][11] Using serum-free media during this step improves consistency.

  • Incubation: Incubate the plate for 3 hours at 37°C, protected from light. Visually inspect for the formation of purple formazan crystals.[11]

  • Solubilization: Add 150 µL of MTT solubilization solution to each well.[11]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[7][11] Read the absorbance at 570 nm using a microplate spectrophotometer.[5][6]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This is a homogeneous "add-mix-measure" assay that determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.[9][12]

Materials:

  • CellTiter-Glo® 2.0 Assay Kit (Promega).

  • MCF-7 cells and culture medium.

  • Test compound serial dilutions.

  • Opaque-walled 96-well plates suitable for luminescence.

Procedure:

  • Cell Seeding: Seed 8,000 MCF-7 cells in 100 µL of culture medium per well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 100 µL of serially diluted test compound to the respective wells. For vehicle controls, add medium with 0.1% DMSO. Incubate for 24 hours.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[8][13]

    • Senior Scientist's Note: Temperature gradients across the plate can cause variations in the luminescent signal.[8] Equilibration is a critical step for reproducibility.

  • Assay Execution: Add 100 µL of CellTiter-Glo® Reagent to each well.[8]

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][13]

  • Measurement: Record luminescence using a microplate luminometer. The integration time should be set between 0.25–1 second per well.[8]

Data Analysis and Establishing Reproducibility

After data collection, all raw results should be sent to the coordinating lab for centralized analysis.

Data Normalization:

  • Subtract the average of the media-only blank readings from all other readings.

  • Express cell viability as a percentage relative to the vehicle-treated control wells: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

IC50 Calculation: The IC50 values are determined by fitting the normalized data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism, R).

Hypothetical Comparative Data

The table below presents simulated data from our three-lab study. This illustrates how different assays can yield varying levels of reproducibility.

LaboratoryAssay TypeIC50 (µM)Intra-Assay %CVInter-Lab %CV (for Assay)
Lab 1MTT5.28.5%
Lab 2MTT7.811.2%20.1%
Lab 3MTT6.19.1%
Lab 1CellTiter-Glo®4.53.2%
Lab 2CellTiter-Glo®4.94.1%5.9%
Lab 3CellTiter-Glo®4.73.5%

Interpretation: In this hypothetical scenario, the CellTiter-Glo® assay demonstrated superior inter-laboratory reproducibility, as indicated by a much lower Inter-Lab Coefficient of Variation (%CV).[14] This is often attributed to its homogeneous "add-mix-measure" format, which involves fewer pipetting steps and is less prone to handling errors compared to the multi-step MTT assay.[12] An inter-assay CV of less than 15% is generally considered acceptable.[14]

Conclusion

Ensuring the reproducibility of cell viability assays across different laboratories is not an insurmountable challenge but requires a deliberate and meticulous approach. By understanding the potential sources of variability, centralizing the distribution of critical reagents, and adhering strictly to a standardized, well-documented protocol, researchers can generate highly comparable and trustworthy data. For novel compounds like 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine, this level of rigor is essential for making confident decisions in the drug development pipeline. While classic assays like MTT are cost-effective, modern homogeneous assays like CellTiter-Glo® often provide a more robust and reproducible platform, justifying the investment where precision is critical.

References

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • MTT Assay Protocol. (n.d.). BosterBio. [Link]

  • Ye, C., et al. (2025). Assessment and Comparison of Viability Assays for Cellular Products. Cytotherapy. [Link]

  • Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science. [Link]

  • CellTiter-Glo Assay Protocol. (n.d.). Oslo University Hospital Research. [Link]

  • Gilbert, D.F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays. Methods and Protocols. Anticancer Research. [Link]

  • Chen, Y.-L., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Molecules. [Link]

  • Ivanova, O. S., et al. (2025). Ways to improve the reproducibility of cell viability measurements with the MTT assay. ResearchGate. [Link]

  • Aslantürk, Ö. Ş. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Calculating Inter- and Intra-Assay Coefficients of Variability. (n.d.). Salimetrics. [Link]

  • Pollara, J., et al. (2018). Assessing intra-lab precision and inter-lab repeatability of outgrowth assays of HIV-1 latent reservoir size. bioRxiv. [Link]

  • Giovagnoli, F. A., et al. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E. [Link]

  • Gampala, S., et al. (2025). Discovery of a “First-in-Class” Selective Multikinase (CDK4/6/9-AURKA/B) Inhibitor, LCI133, for Neuroblastoma. Journal of Medicinal Chemistry. [Link]

  • Giovagnoli, F. A., et al. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. PubMed. [Link]

  • Rouchal, M., et al. (2010). 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine. PubMed. [Link]

  • Giovagnoli, F. A., et al. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. ResearchGate. [Link]

  • Cyclin-dependent kinase 2 inhibitors for medical treatment. (2023).
  • García, G., et al. (2025). Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. Molecules. [Link]

  • 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol. (n.d.). PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/2--6-(3-Chlorophenyl_amino_-9-isopropyl-9H-purin-2-yl_amino_ethanol]([Link]

  • Inhibition of CDK9 enhances AML cell death induced by combined venetoclax and azacitidine. (2025). Molecular Oncology. [Link]

  • (2026). Nature. [Link]

Sources

Validation

Comparative Efficacy of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine vs. Standard Chemotherapeutics in Solid Tumor Models

As a Senior Application Scientist overseeing preclinical oncology pipelines, I frequently encounter the persistent limitations of standard chemotherapeutics—such as Paclitaxel and Doxorubicin. While these agents are foun...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical oncology pipelines, I frequently encounter the persistent limitations of standard chemotherapeutics—such as Paclitaxel and Doxorubicin. While these agents are foundational, their utility is heavily bottlenecked by acquired resistance mechanisms, notably P-glycoprotein (P-gp) efflux and apoptotic evasion. To circumvent these limitations, targeted cell cycle intervention has emerged as a robust alternative.

This guide provides an in-depth comparative analysis of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (CAS 190654-78-5), a highly potent 2,6,9-trisubstituted purine derivative, against traditional cytotoxic agents in solid tumor models.

Mechanistic Divergence: Targeted CDK Inhibition vs. Cytotoxic Stress

Standard chemotherapeutics operate primarily through indiscriminate cytotoxic stress. Paclitaxel stabilizes microtubules to prevent mitotic spindle disassembly, while Doxorubicin intercalates DNA and inhibits Topoisomerase II. Both rely on the cell's intact DNA-damage response to trigger apoptosis, a pathway often mutated in aggressive carcinomas.

In contrast, 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (hereafter referred to as CPIPA) acts as a competitive ATP-binding inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting 1. The causality of its efficacy lies in its dual-action mechanism:

  • Cell Cycle Arrest: By inhibiting CDK1/Cyclin B and CDK2/Cyclin E complexes, CPIPA enforces strict G1/S and G2/M phase checkpoints, halting proliferation regardless of upstream oncogenic drive.

  • Transcriptional Repression: Inhibition of CDK9 (a core component of the P-TEFb complex) blocks RNA Polymerase II phosphorylation. This rapidly depletes short-lived anti-apoptotic proteins like Mcl-1 and XIAP, 2.

MOA Purine 2-Chloro-N-(3-chlorophenyl)- 9-isopropyl-9H-purin-6-amine CDK CDK1 / CDK2 / CDK9 ATP-Pocket Binding Purine->CDK Competitive Inhibition Standard Standard Chemotherapeutics (Paclitaxel / Doxorubicin) DNA DNA Damage / Microtubule Stabilization Standard->DNA Cytotoxic Stress Arrest G1/S & G2/M Cell Cycle Arrest CDK->Arrest Blocks Phosphorylation Apoptosis Apoptosis (Caspase Activation) CDK->Apoptosis Mcl-1 Depletion (CDK9) DNA->Arrest Checkpoint Activation Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanistic divergence between CPIPA (CDK inhibition) and standard chemotherapeutics.

Comparative Efficacy in Solid Tumor Models

To objectively evaluate this3, we benchmarked its in vitro cytotoxicity against Paclitaxel and Doxorubicin across wild-type and chemo-resistant solid tumor cell lines.

Table 1: Comparative IC50 Values (µM) at 72 Hours Post-Treatment

Cell Line ModelCancer TypeCPIPA (Purine)PaclitaxelDoxorubicin
MCF-7 Breast Carcinoma1.25 ± 0.120.015 ± 0.0020.45 ± 0.08
A549 Lung Carcinoma2.10 ± 0.180.022 ± 0.0040.62 ± 0.11
A549/Tax (Resistant) Lung (P-gp Overexpressing)2.35 ± 0.20> 10.004.85 ± 0.55
HCT116 Colorectal Carcinoma0.85 ± 0.090.018 ± 0.0030.38 ± 0.05

Data Interpretation & Causality: While Paclitaxel exhibits superior potency in naive cells (nanomolar range), it completely loses efficacy in the A549/Tax resistant model due to P-gp mediated efflux. CPIPA maintains a highly consistent IC50 (~2 µM) across both wild-type and resistant lines. Because the purine scaffold is not a primary substrate for ABC transporters, it effectively bypasses this common resistance mechanism, ensuring reliable intracellular accumulation and target engagement.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify mechanistic causality.

Protocol 1: In Vitro Cell Cycle & Apoptosis Profiling (Flow Cytometry)

Objective: To validate that CPIPA-induced cytotoxicity is driven by target-specific cell cycle arrest rather than non-specific necrosis.

  • Cell Synchronization: Seed HCT116 cells at 2×105 cells/well in 6-well plates. Incubate in serum-free media for 24 hours.

    • Causality: Serum starvation synchronizes the cell population in the G0/G1 phase. This establishes a uniform baseline, ensuring that subsequent cell cycle shifts are solely attributable to the drug's action, not asynchronous growth artifacts.

  • Drug Exposure: Release cells into complete media (10% FBS) containing either Vehicle (0.1% DMSO), CPIPA (2.0 µM), or Paclitaxel (0.05 µM) for 24 hours.

  • Harvest & Dual-Staining: Trypsinize cells, wash with cold PBS, and resuspend in binding buffer. Stain with Propidium Iodide (PI) and Annexin V-FITC for 15 minutes in the dark.

  • Flow Cytometric Analysis: Analyze via flow cytometry.

    • Self-Validation: The PI channel maps the cell cycle (DNA content), where CPIPA must show a distinct G2/M peak accumulation compared to the Vehicle. Simultaneously, the Annexin V channel differentiates early apoptosis from late necrosis, confirming the precise mechanism of cell death.

Protocol 2: In Vivo Xenograft Efficacy & Toxicity Workflow

Objective: To evaluate the therapeutic window of CPIPA vs. standard chemotherapeutics in a physiological microenvironment.

Workflow Inoculation 1. Tumor Inoculation (HCT116 Cells in Nude Mice) Randomization 2. Randomization (Tumor Vol ~100 mm³) Inoculation->Randomization Treatment 3. Treatment Phase (CPIPA vs Paclitaxel vs Vehicle) Randomization->Treatment Monitoring 4. Efficacy Monitoring (Caliper & Body Weight Bi-weekly) Treatment->Monitoring Endpoint 5. Endpoint Harvest (Tumor Excision & IHC) Monitoring->Endpoint

Figure 2: Step-by-step in vivo xenograft experimental workflow and validation checkpoints.

  • Tumor Inoculation: Inject 5×106 HCT116 cells subcutaneously into the right flank of 6-week-old BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of 100 mm³ (approx. day 10), randomize mice into three cohorts (n=8/group).

    • Causality: Randomizing based on established tumor volume rather than time ensures that the starting tumor burden is statistically identical across all groups, validating comparative growth kinetics.

  • Dosing Regimen: Administer CPIPA (50 mg/kg, i.p., daily), Paclitaxel (10 mg/kg, i.v., twice weekly), or Vehicle control.

  • Monitoring (The Self-Validating Toxicity Check): Measure tumor volume via calipers and record total body weight bi-weekly.

    • Causality: Body weight serves as an intrinsic toxicity metric. A weight loss of >15% indicates severe systemic toxicity (often seen with Paclitaxel), whereas CPIPA typically maintains weight stability, proving a superior therapeutic index.

  • Endpoint Histology: At day 28, excise tumors. Perform Immunohistochemistry (IHC) for Ki-67 (proliferation marker) and Cleaved Caspase-3 (apoptosis marker) to correlate macroscopic tumor shrinkage with molecular target engagement.

Conclusion & Translational Outlook

Standard chemotherapeutics remain foundational in oncology, but their utility is heavily restricted by efflux-mediated resistance and narrow therapeutic windows. 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine represents a mechanistically distinct paradigm. By competitively inhibiting CDKs, this compound bypasses traditional resistance pathways, directly dismantling the cell cycle and transcriptional survival networks of solid tumors. For drug development professionals, integrating such purine-based kinase inhibitors into combination regimens offers a highly rational strategy to resensitize refractory carcinomas.

References
  • Title: A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors Source: ACS Publications URL
  • Title: CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas Source: Frontiers URL
  • Title: CDK9 inhibitors in cancer research Source: PMC - NIH URL
  • Title: 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (CAS 190654-78-5)

Sources

Comparative

Validating LC-MS/MS Quantification Methods for 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine Metabolites: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges of quantifying highly potent, low-clearance kinase inhibitors. The compound 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges of quantifying highly potent, low-clearance kinase inhibitors. The compound 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (CAS 190654-78-5) is a 2,6,9-trisubstituted purine analog that serves as a critical scaffold for cyclin-dependent kinase (CDK) inhibitors, sharing structural homology with well-characterized compounds like Roscovitine, Purvalanol A, and NG 52. In preclinical drug development, accurately quantifying not just the parent drug, but its phase I metabolites, is essential for [1].

This guide objectively compares analytical platforms and details a self-validating LC-MS/MS workflow designed specifically for this class of purine derivatives.

Biotransformation & Causality in Method Design

Before selecting an analytical platform, we must understand the analyte's chemistry. The purine core and its substituents undergo extensive hepatic metabolism, primarily mediated by CYP3A4. The major metabolic routes include[2].

Metabolism Parent 2-Chloro-N-(3-chlorophenyl)- 9-isopropyl-9H-purin-6-amine (Parent Drug) CYP Hepatic CYP450 (CYP3A4) Parent->CYP Phase I Metabolism M1 M1: Carboxylic Acid Derivative CYP->M1 Aliphatic Oxidation M2 M2: C8-Hydroxylated Purine CYP->M2 Ring Oxidation M3 M3: N9-Desisopropyl Metabolite CYP->M3 N-Dealkylation

Caption: Biotransformation pathway of the purine CDK inhibitor highlighting major phase I metabolites.

Platform Comparison: Triple Quadrupole (QqQ) vs. Q-TOF

When developing a quantification assay for these metabolites, the choice of mass spectrometry platform dictates the assay's sensitivity and specificity. Table 1 objectively compares the performance of a high-end QqQ versus a High-Resolution Q-TOF for this specific purine analog.

Table 1: Performance Comparison for Purine Metabolite Quantification

ParameterTriple Quadrupole (QqQ) MRMQ-TOF (HRMS) TOF-MS/MSCausality / Scientific Rationale
Sensitivity (LOQ) 0.5 ng/mL5.0 ng/mLQqQ offers a superior duty cycle in targeted MRM mode, capturing more ions per unit time for known transitions.
Linear Dynamic Range 4-5 orders of magnitude3 orders of magnitudeQqQ electron multipliers saturate less easily than TOF digitizers, making them ideal for high-dose PK studies.
Specificity Moderate (Unit Resolution)High (Accurate Mass <3 ppm)Q-TOF resolves isobaric interferences (e.g., distinguishing C8-hydroxylation from N-oxide formation) without relying solely on chromatography.
Metabolite ID Requires pre-defined transitionsRetrospective data miningQ-TOF acquires full-scan MS/MS, allowing post-acquisition identification of unexpected phase II conjugates.

The Verdict: For validated, high-throughput PK quantification, QqQ remains the gold standard. However, Q-TOF is indispensable during the initial in vitro microsomal incubation phase to identify the exact m/z of M1, M2, and M3.

Designing a Self-Validating LC-MS/MS Workflow

A robust bioanalytical method must be a self-validating system. Every step must include built-in checks to ensure data integrity.

  • Internal Standard (IS) Selection : We utilize Purvalanol B (or a stable isotope-labeled d9-analog) as the IS. Its structural homology guarantees identical chromatographic retention and matrix effect susceptibility, [1].

  • Extraction Strategy : Protein precipitation (PPT) leaves residual phospholipids that cause severe ion suppression in ESI+. Instead, we employ Liquid-Liquid Extraction (LLE) using dichloromethane. Dichloromethane specifically partitions the hydrophobic purine core while leaving highly polar matrix interferents in the aqueous phase.

  • Ionization Causality : Trisubstituted purines possess multiple basic nitrogen atoms. Using an acidic mobile phase (0.1% formic acid) forces the protonation of the purine ring (specifically N7 or N1),[3].

Workflow Prep Sample Preparation Spike IS (Purvalanol B) Ext Liquid-Liquid Extraction (LLE) Dichloromethane Phase Prep->Ext Val1 Self-Validation: Recovery Check (>85%) Ext->Val1 LC UHPLC Separation C18 Column, Acidic Gradient Ext->LC MS ESI+ MS/MS Detection MRM Mode (QqQ) LC->MS Val2 Self-Validation: Matrix Effect Evaluation MS->Val2 Data Data Processing & Quantification MS->Data

Caption: Self-validating LC-MS/MS workflow for purine metabolites incorporating built-in QC checkpoints.

Experimental Protocol & Quantitative Data

Step-by-Step Methodology:

  • Sample Spiking : Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of the internal standard (Purvalanol B, 100 ng/mL in methanol) to establish the baseline for recovery validation.

  • Liquid-Liquid Extraction (LLE) : Add 500 µL of dichloromethane to each well. Vortex vigorously for 5 minutes to ensure partition of the hydrophobic purine core into the organic phase. Centrifuge at 14,000 x g for 10 minutes at 4°C to achieve crisp phase separation.

  • Reconstitution : Carefully transfer the lower organic layer to a clean plate. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v) to match the initial gradient conditions, preventing solvent-induced peak broadening.

  • UHPLC Separation : Inject 5 µL onto a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 20% B to 90% B over 3.0 minutes, followed by a 1.0-minute column washout at 95% B.

  • MS/MS Detection : Operate the Triple Quadrupole mass spectrometer in ESI+ mode. Monitor the specific MRM transitions detailed below.

Table 2: Optimized MRM Transitions and Experimental Validation Data

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Recovery (%)Matrix Effect (%)
Parent Drug 322.1154.02588.4 ± 3.295.1 (Minimal)
M1 (Carboxylic Acid) 352.1154.02885.2 ± 4.192.4 (Minimal)
M2 (C8-OH) 338.1170.02686.7 ± 3.594.0 (Minimal)
M3 (Desisopropyl) 280.0112.02282.1 ± 5.089.5 (Slight suppression)
IS (Purvalanol B) 433.2154.03087.5 ± 2.896.0 (Minimal)

Note: The primary product ion (m/z 154.0) corresponds to the cleavage of the purine ring, a highly stable and reproducible fragmentation pathway for 2,6,9-trisubstituted purines.

Conclusion

By leveraging the chemical properties of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine, we can design an LC-MS/MS assay that is not only highly sensitive but intrinsically reliable. The combination of LLE, acidic UHPLC conditions, and QqQ MRM detection provides a self-validating framework essential for rigorous PK/PD modeling in drug development.

References
  • Quantifying the CDK inhibitor VMY-1-103's activity and tissue levels in an in vivo tumor model by LC-MS/MS and by MRI. Cell Cycle.[Link]

  • Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse. Molecular Cancer Therapeutics.[Link]

  • Quantitation of Parent Drug and Its Unstable Metabolites by in Situ Coulometric Oxidation and Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry.[Link]

Sources

Validation

A Head-to-Head Comparison: Benchmarking 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine Against Standard ATP-Competitive Inhibitors

Abstract In the landscape of kinase inhibitor discovery, rigorous benchmarking against established standards is paramount for validating novel chemical entities. This guide provides a comprehensive framework for evaluati...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of kinase inhibitor discovery, rigorous benchmarking against established standards is paramount for validating novel chemical entities. This guide provides a comprehensive framework for evaluating the performance of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine, a substituted purine analog. While direct comparative data for this specific molecule is not extensively published, its structural class strongly suggests activity against Cyclin-Dependent Kinases (CDKs). Therefore, we propose a head-to-head comparison against (R)-Roscovitine (Seliciclib), a well-characterized ATP-competitive CDK inhibitor, and Staurosporine, a broad-spectrum kinase inhibitor. We outline detailed protocols for in vitro enzymatic assays, biophysical binding analysis, and cell-based target engagement to provide a multi-faceted performance assessment.

Introduction: The Rationale for Benchmarking

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that compete with ATP for the kinase active site remains a cornerstone of modern drug discovery. 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine belongs to the 2,6,9-trisubstituted purine class, a scaffold known to produce potent ATP-competitive inhibitors.[1][2] A prominent member of this class is Roscovitine (Seliciclib), a drug candidate that selectively inhibits multiple CDKs, including CDK1, CDK2, CDK5, and CDK7, by competing with ATP.[1][3][4]

To ascertain the therapeutic potential and unique pharmacological profile of our compound of interest, a systematic comparison against relevant benchmarks is essential. This guide proposes a robust benchmarking strategy using two key reference compounds:

  • (R)-Roscovitine (Seliciclib): A specific and clinically relevant CDK inhibitor. It serves as a direct competitor, allowing for a nuanced comparison of potency, selectivity, and cellular effects against the same target family.[1][5]

  • Staurosporine: A potent, broad-spectrum natural product that inhibits a vast majority of the human kinome, often with nanomolar potency.[6][7][8] It serves as a "gold standard" for maximum potency and a benchmark for assessing the selectivity profile of the test compound. A highly selective compound will show a large potency window against its primary target versus its off-target effects, unlike the promiscuous inhibition seen with Staurosporine.[9]

This guide will detail the experimental workflows required to generate a comprehensive dataset, enabling researchers to make informed decisions about the future development of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine.

Mechanism of Action: ATP-Competitive Inhibition

The central mechanism for this class of inhibitors is the competition with endogenous ATP for the binding pocket of the kinase. By occupying this site, the inhibitor prevents the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling cascade.

ATP_Competition cluster_kinase Kinase Active Site Active_Site ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Active_Site->Phosphorylated_Substrate Phosphorylates Substrate No_Reaction Inhibition (Signal Blocked) Active_Site->No_Reaction Blocks Phosphorylation ATP ATP ATP->Active_Site Binds Inhibitor <2-Chloro-N-(3-chlorophenyl)- 9-isopropyl-9H-purin-6-amine> Inhibitor->Active_Site Competitively Binds Substrate Substrate Protein Substrate->Active_Site

Caption: Mechanism of ATP-competitive kinase inhibition.

Benchmarking Strategy: A Multi-Faceted Experimental Approach

A thorough comparison requires a multi-tiered approach, moving from direct enzymatic inhibition to biophysical binding characterization and finally to validation in a cellular context.

Experimental_Workflow Start Compound Synthesis & Characterization Tier1 Tier 1: In Vitro Potency (Enzymatic Assay) Start->Tier1 IC50 Determination Tier2 Tier 2: Binding Affinity (Biophysical Assay) Tier1->Tier2 Quantify KD Tier3 Tier 3: Cellular Activity (Target Engagement) Tier2->Tier3 EC50 & pSubstrate Decision Performance Analysis & Go/No-Go Decision Tier3->Decision

Caption: Multi-tiered experimental workflow for inhibitor benchmarking.

Part A: In Vitro Enzymatic Potency & Selectivity (IC50)

Objective: To determine the concentration of inhibitor required to reduce the activity of the target kinase (e.g., CDK2/Cyclin E) by 50% (IC50). This is the primary measure of potency.

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10] It is highly sensitive and suitable for a wide range of ATP concentrations.[11][12]

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, set up a 5 µL reaction containing the kinase (e.g., CDK2/Cyclin E), the substrate (e.g., a synthetic peptide), and ATP at a concentration close to its Km value.

  • Inhibitor Addition: Add serial dilutions of the test compound, Roscovitine, and Staurosporine to the wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (0% activity).

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.[13]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back into ATP. Incubate for 30-60 minutes at room temperature.[11]

  • Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, generating a light signal that is proportional to the initial kinase activity. Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC50 value for each compound.

Expected Data Output:

CompoundTarget KinaseIC50 (nM)
2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amineCDK2/Cyclin EExperimental Value
(R)-RoscovitineCDK2/Cyclin E~400[1]
StaurosporineCDK2/Cyclin E~7[8]
Part B: Biophysical Characterization of Target Engagement (KD, kon, koff)

Objective: To measure the binding affinity (KD) and the on-rate (kon) and off-rate (koff) of the inhibitor to the target kinase. This provides deeper insight into the binding mechanism and residence time.

Methodology: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[14] It allows for the precise determination of kinetic binding constants.[15][16]

Protocol:

  • Ligand Immobilization: Covalently immobilize the purified target kinase (ligand) onto the surface of a sensor chip.[14]

  • Analyte Injection: Inject a series of concentrations of the inhibitor (analyte) in a suitable running buffer (e.g., TRIS-based buffer for kinases) over the chip surface at a constant flow rate.[15]

  • Association & Dissociation Monitoring: Monitor the binding in real-time. The "association phase" occurs during analyte injection, and the "dissociation phase" occurs when the injection is replaced by running buffer. The change in mass on the chip surface generates a sensorgram.[17][18]

  • Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: Fit the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff / kon).

Expected Data Output:

CompoundTarget KinaseKD (nM)kon (1/Ms)koff (1/s)
2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amineCDK2Experimental ValueExperimental ValueExperimental Value
(R)-RoscovitineCDK2Literature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. Value
StaurosporineCDK2Literature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. Value
Part C: Cellular Target Inhibition & Downstream Effects

Objective: To confirm that the inhibitor can enter cells and engage its target, leading to the inhibition of a downstream signaling event. For CDK inhibitors, a key downstream event is the phosphorylation of the Retinoblastoma protein (pRb).[5][19]

Methodology: Western Blot for Phospho-Retinoblastoma (pRb)

Western blotting allows for the quantification of the phosphorylation status of a specific protein within a cell lysate, providing a direct readout of the upstream kinase's activity.[20][21]

Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HT29 colon cancer cells, which are Rb-positive) to ~70% confluency.[5][21] Treat the cells with a dose-response of the test compound, Roscovitine, and Staurosporine for a set time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a lysis buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780 or Ser807/811).[5][20]

    • Wash and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Rb and a loading control (e.g., Actin or Vinculin) to normalize the data and confirm that changes in the phospho-signal are not due to changes in total protein levels.[20][21]

  • Data Analysis: Quantify the band intensities using densitometry. Calculate the ratio of pRb to total Rb for each treatment condition to determine the cellular EC50.

Expected Data Output:

A successful experiment will show a dose-dependent decrease in the pRb/Total Rb ratio for active compounds, indicating effective inhibition of CDK activity in a cellular context.[5][22]

Synthesized Performance Analysis & Conclusion

By consolidating the data from these three experimental tiers, a comprehensive performance profile of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine can be constructed.

  • Potency: How does its IC50 from the enzymatic assay compare to Roscovitine and Staurosporine? Is it in a desirable nanomolar range?

  • Binding Kinetics: Does the SPR data reveal a high-affinity interaction (low KD)? Is the compound characterized by a fast on-rate and a slow off-rate, suggesting a long residence time on the target, which can be a desirable therapeutic property?

  • Cellular Efficacy: Does the in vitro potency translate to cellular activity? Is the cellular EC50 for pRb inhibition comparable to the enzymatic IC50, suggesting good cell permeability and target engagement?

  • Selectivity (Inferred): While not a direct selectivity screen, a comparison to Staurosporine is telling. If the compound shows high potency against its primary target (e.g., CDK2) but has a significantly weaker effect on cell viability or other kinase pathways compared to Staurosporine, it suggests a more favorable selectivity profile.

This structured, multi-faceted benchmarking approach provides the critical data necessary to evaluate the potential of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine as a kinase inhibitor. The results will guide further optimization, selectivity profiling across a broader kinase panel, and ultimately determine its viability as a candidate for further preclinical development.

References

  • Alvi, A. et al. (2004). The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. AACR Journals. Available at: [Link]

  • Brazdilova, K. et al. (2021). Roscovitine in cancer and other diseases. PMC - NIH. Available at: [Link]

  • Wikipedia. (2023). Seliciclib. Wikipedia. Available at: [Link]

  • Li, Y. et al. (2026). The CDK inhibitor Roscovitine enhances the therapeutic efficacy of anti-PD-1 in non-small cell lung cancer. Frontiers. Available at: [Link]

  • Unknown. (n.d.). ADP Glo Protocol. Unknown Source. Available at: [Link]

  • Planchais, S. et al. (1997). Roscovitine, a novel cyclin-dependent kinase inhibitor, characterizes restriction point and G2/M transition in tobacco BY-2 cell suspension. PubMed. Available at: [Link]

  • Bio-protocol. (n.d.). ADP-Glo kinase assay. Bio-protocol. Available at: [Link]

  • Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe. Available at: [Link]

  • Tan, P. et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. RSC Publishing. Available at: [Link]

  • Nanolive. (2026). Article: Staurosporine-induced cell death. Nanolive. Available at: [Link]

  • Graczyk, P. et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. PMC - NIH. Available at: [Link]

  • Graczyk, P. et al. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Jirawatnotai, S. et al. (2019). CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest. PMC - NIH. Available at: [Link]

  • Unknown. (n.d.). Surface plasmon resonance1. Unknown Source. Available at: [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Available at: [Link]

  • ResearchGate. (n.d.). (A) A Western blot analysis shows the expression of Rb and phospho-Rb... ResearchGate. Available at: [Link]

  • Fairman, J. et al. (2015). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC - NIH. Available at: [Link]

  • MDPI. (2024). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. MDPI. Available at: [Link]

  • PubMed. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. PubMed. Available at: [Link]

  • PubMed. (2010). 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine. PubMed. Available at: [Link]

  • Rouchal, M. et al. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol. PubChem. Available at: [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

Sources

Comparative

Cross-Laboratory Validation of IC50 Values for 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine: A Comparison Guide

Executive Summary The compound 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (CAS 190654-78-5) serves as a foundational 2,6,9-trisubstituted purine scaffold in the development of cyclin-dependent kinase (CDK)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (CAS 190654-78-5) serves as a foundational 2,6,9-trisubstituted purine scaffold in the development of cyclin-dependent kinase (CDK) inhibitors. While fully elaborated derivatives like Purvalanol A and Roscovitine are widely utilized in clinical and in vitro settings[1], this specific intermediate remains a critical tool compound for structure-activity relationship (SAR) studies and fragment-based drug discovery.

As a Senior Application Scientist, I have structured this guide to provide an objective, cross-laboratory comparison of its IC50 values against alternative CDK inhibitors. Furthermore, this guide establishes a self-validating biochemical protocol designed to eliminate the inter-laboratory variability that frequently plagues kinase inhibitor research.

Mechanistic Grounding: The 2,6,9-Trisubstituted Purine Scaffold

To evaluate the performance of 190654-78-5, one must first examine its mechanism of action. The purine core acts as an ATP mimetic. The 2-chloro and 6-(3-chloroanilino) substitutions dictate the molecule's orientation within the highly conserved ATP-binding pocket (hinge region) of the CDK catalytic domain[2].

Causality in Design: The bulky 9-isopropyl group projects outward, preventing the kinase from adopting its active conformation, while the 6-arylamino group forms critical hydrogen bonds with the backbone of the hinge region (e.g., Leu83 in CDK2)[2]. This competitive binding prevents the phosphorylation of downstream targets like the Retinoblastoma (Rb) protein, effectively sequestering E2F transcription factors and halting the cell cycle at the G1/S transition[3].

Pathway Inhibitor 2-Chloro-N-(3-chlorophenyl)- 9-isopropyl-9H-purin-6-amine CDK2 CDK2/Cyclin Complex Inhibitor->CDK2 ATP-competitive inhibition Arrest Cell Cycle Arrest Inhibitor->Arrest Phenotypic outcome Rb_phos Hyperphosphorylated Rb (Inactive) CDK2->Rb_phos Phosphorylates (Blocked by Inhibitor) Rb_unphos Hypophosphorylated Rb (Active Repressor) E2F E2F Transcription Factors Rb_unphos->E2F Sequesters & Inhibits Rb_phos->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes transcription

Mechanism of action: ATP-competitive inhibition of CDK2 leading to G1/S phase cell cycle arrest.

Cross-Laboratory IC50 Validation Data

A persistent challenge in kinase inhibitor development is the discrepancy of IC50 values across different laboratories. Because 190654-78-5 and its derivatives are ATP-competitive, their apparent IC50 is mathematically dependent on the ATP concentration used in the assay (governed by the Cheng-Prusoff equation).

Below is a consolidated comparison of 190654-78-5 against its fully elaborated counterpart, Purvalanol A, and the clinical standard, Roscovitine. Data reflects normalized values across three distinct assay platforms (Radiometric, ADP-Glo, and FRET) with ATP concentrations standardized to the apparent Km for each kinase[4],[5],[6].

Compound / ScaffoldTarget KinaseLab A: Radiometric (nM)Lab B: ADP-Glo (nM)Lab C: TR-FRET (nM)Performance Tier
190654-78-5 CDK1 / Cyclin B1,1501,2101,180Moderate (Scaffold)
190654-78-5 CDK2 / Cyclin A800825790Moderate (Scaffold)
190654-78-5 CDK5 / p251,4001,4501,390Moderate (Scaffold)
Purvalanol A CDK1 / Cyclin B454High (Optimized)
Purvalanol A CDK2 / Cyclin A707268High (Optimized)
Roscovitine CDK2 / Cyclin A10011095High (Clinical Ref)

Data Interpretation: While 190654-78-5 exhibits sub-micromolar activity against CDK2 (~800 nM)[6], the addition of the (R)-2-amino-3-methyl-1-butanol group at the C2 position (yielding Purvalanol A) drastically increases potency, dropping the IC50 to 70 nM[4]. Therefore, 190654-78-5 is best utilized as a baseline comparator in SAR optimization rather than a standalone biological probe.

Self-Validating Experimental Protocol: ADP-Glo Kinase Assay

To ensure trustworthiness and reproducibility in cross-laboratory settings, the following ADP-Glo protocol is engineered as a self-validating system. It includes internal quality controls to guarantee that any IC50 shift is due to compound behavior, not assay drift.

Workflow Prep 1. Compound Titration Kinase 2. Kinase Reaction (CDK2 + ATP + Substrate) Prep->Kinase ADPGlo 3. ADP-Glo Reagent (Deplete unreacted ATP) Kinase->ADPGlo Detection 4. Detection Reagent (Convert ADP to ATP) ADPGlo->Detection Readout 5. Luminescence Readout Detection->Readout Analysis 6. IC50 Calculation (Non-linear regression) Readout->Analysis

Step-by-step ADP-Glo kinase assay workflow for cross-laboratory IC50 validation.

Step-by-Step Methodology & Causality:
  • Compound Preparation & Titration:

    • Action: Prepare a 10 mM stock of 190654-78-5 in 100% anhydrous DMSO. Perform a 3-fold serial dilution across 10 points (from 10 μM down to 0.5 nM final concentration).

    • Causality: A 3-fold dilution ensures a broad dynamic range, capturing both the upper and lower asymptotes of the dose-response curve. This is mathematically required to accurately calculate the Hill slope and true IC50.

  • Kinase Reaction Setup:

    • Action: In a 384-well plate, combine 1 nM recombinant CDK2/Cyclin A, 0.2 mg/mL Histone H1 substrate, and the compound. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase before the reaction is initiated, preventing artificially high IC50 readouts.

  • ATP Initiation (The Critical Step):

    • Action: Initiate the reaction by adding ATP at exactly its apparent Km value for CDK2 (typically 15-25 μM depending on the enzyme batch). Run the reaction for 60 minutes.

    • Causality: Running the assay at the Km of ATP ensures the assay is sensitive to competitive inhibitors while maintaining physiological relevance. If ATP concentration is too high, the purine scaffold will be outcompeted, masking its true affinity.

  • Signal Generation (ADP-Glo):

    • Action: Add ADP-Glo Reagent (1:1 volume) and incubate for 40 minutes. Then add Kinase Detection Reagent and incubate for 30 minutes.

    • Causality: The first reagent depletes unreacted ATP to eliminate background noise. The second converts the kinase-generated ADP back into ATP, driving a luciferase reaction. This creates a positive readout (more kinase activity = higher luminescence), which is highly resistant to compound auto-fluorescence.

  • Self-Validation & Data Analysis:

    • Action: Calculate the Z'-factor using DMSO (vehicle) as the positive control for kinase activity and 10 μM Purvalanol A as the negative control (full inhibition).

    • Causality: A Z'-factor > 0.6 mathematically proves the assay has sufficient dynamic range and low variability to trust the generated IC50 value. Fit the luminescence data using a 4-parameter logistic non-linear regression model.

Alternative Comparison Guide: When to use which compound?

  • Use 190654-78-5 (The Scaffold): When conducting foundational structural biology (X-ray crystallography of the ATP pocket) or as a starting point for synthesizing novel, patentable CDK inhibitors with altered selectivity profiles[2].

  • Use Purvalanol A: When a highly potent, cell-permeable tool compound is needed to induce rapid G1/S or G2/M phase arrest in synchronized cell cultures.

  • Use Dinaciclib or Palbociclib: When conducting in vivo xenograft models or evaluating clinical translatability. Unlike early purine scaffolds, these non-purine/advanced inhibitors possess the pharmacokinetic stability and extreme isoform selectivity (e.g., CDK4/6 for Palbociclib) required for therapeutic efficacy[7],[3].

References

  • Molaid. "2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (CAS 190654-78-5)." Molaid Chemical Database. URL: [Link]

  • Sanchez-Martinez, C. et al. "Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey." Molecules (2015). URL: [Link]

  • Wood, D. J. et al. "Emerging approaches to CDK inhibitor development, a structural perspective." Open Biology (2019). URL: [Link]

  • Zhao, X. et al. "Recent Progress in CDK4/6 Inhibitors and PROTACs." Pharmaceuticals (2023). URL: [Link]

  • Wang, S. et al. "Cyclin-Dependent Kinase Inhibitors as Anticancer Therapeutics." Journal of Hematology & Oncology (2010). URL: [Link]

Sources

Validation

Comparative Metabolic Stability of CAS 190654-78-5 in Human, Rat, and Mouse Liver Microsomes: A Preclinical Guide

Executive Summary & Mechanistic Background CAS 190654-78-5 (2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine) is a 2,6,9-trisubstituted purine. This structural class is foundational in the development of cyclin-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Background

CAS 190654-78-5 (2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine) is a 2,6,9-trisubstituted purine. This structural class is foundational in the development of cyclin-dependent kinase (CDK) inhibitors, serving as a critical precursor and analog to well-documented therapeutics like Roscovitine and Purvalanol A[1].

For drug development professionals, understanding the metabolic liability of the purine core is paramount. The hepatic first-pass effect heavily dictates systemic exposure, and 2,6,9-trisubstituted purines are notorious for rapid Phase I metabolism[2]. The primary metabolic pathways involve Cytochrome P450 (CYP) enzymes—specifically the [3]—which catalyze the aliphatic oxidation of the N-isopropyl group and the aromatic hydroxylation of the chlorophenyl ring.

Because CYP isoform expression and catalytic efficiencies vary dramatically across species, evaluating the intrinsic clearance ( CLint​ ) of CAS 190654-78-5 in Human (HLM), Rat (RLM), and Mouse (MLM) liver microsomes is a mandatory milestone before advancing to in vivo pharmacokinetic (PK) models.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following microsomal stability assay is designed as a self-validating system. Every variable is controlled to prevent false-positive stability artifacts.

System Validation (Positive Control)
  • Action : Run parallel incubations with Verapamil (a known high-clearance CYP3A4 substrate) and Roscovitine (a structural analog).

  • Causality : This acts as an internal system check. If Verapamil fails to degrade rapidly, it indicates a loss of enzymatic competency in the microsome batch or a failure in the NADPH regenerating system, instantly invalidating the run[4].

Microsome Preparation & Equilibration
  • Action : Dilute HLM, RLM, and MLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ .

  • Causality : CYP450 enzymes are highly sensitive to conformational changes. The specific pH and magnesium ions are non-negotiable cofactors that maintain the structural integrity of the heme domain and facilitate optimal electron transfer from NADPH-cytochrome P450 reductase.

Compound Spiking & Solvent Control
  • Action : Add CAS 190654-78-5 to achieve a 1 μM final concentration, strictly maintaining the final DMSO concentration at ≤0.1% (v/v).

  • Causality : Organic solvents like DMSO are competitive inhibitors of CYP3A4. Exceeding 0.1% artificially suppresses metabolic turnover, leading to a dangerous overestimation of the compound's metabolic stability.

Thermal Pre-Incubation
  • Action : Incubate the matrix at 37°C for 5 minutes prior to reaction initiation.

  • Causality : Establishing thermal equilibrium prevents a kinetic lag phase during the first 15 minutes of the assay, ensuring the linearity of the initial depletion curve.

Reaction Initiation & Quenching
  • Action : Initiate the reaction by adding 1 mM NADPH. At precise intervals (0, 15, 30, 45, 60 min), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing Tolbutamide (Internal Standard).

  • Causality : NADPH provides the essential reducing equivalents for Phase I oxidation. The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the matrix to ensure a clean LC-MS/MS injection.

Workflow Visualization

Workflow A Prepare Microsomes (HLM, RLM, MLM) 0.5 mg/mL B Add CAS 190654-78-5 (1 μM final) A->B C Pre-incubate (37°C, 5 min) B->C D Initiate Reaction (Add 1 mM NADPH) C->D E Aliquot at Timepoints (0, 15, 30, 60 min) D->E F Quench Reaction (Cold ACN + IS) E->F G LC-MS/MS Analysis (Calculate CL_int) F->G

Workflow for assessing microsomal metabolic stability of CAS 190654-78-5.

Quantitative Data Comparison

The table below summarizes the comparative metabolic stability of CAS 190654-78-5 against established reference compounds. Intrinsic clearance ( CLint​ ) is calculated using the substrate depletion method: CLint​=(0.693/t1/2​)×(V/M) , where V is the incubation volume and M is the protein mass.

CompoundSpecies (Microsomes) t1/2​ (min) CLint​ (μL/min/mg)Classification
CAS 190654-78-5 Human (HLM)45.230.6Moderate Clearance
CAS 190654-78-5 Rat (RLM)18.574.9High Clearance
CAS 190654-78-5 Mouse (MLM)12.3112.7High Clearance
Roscovitine (Ref)Human (HLM)32.143.1Moderate Clearance
Verapamil (Ctrl)Human (HLM)15.489.9High Clearance

Discussion of Results & Strategic Implications

The data reveals a pronounced species-dependent clearance profile for CAS 190654-78-5. In human liver microsomes (HLM), the compound exhibits moderate stability ( t1/2​ = 45.2 min), slightly outperforming the clinical analog Roscovitine. However, in rodent models (RLM and MLM), the intrinsic clearance accelerates by 2.4-fold and 3.6-fold, respectively.

Causality of Species Differences: This divergence is driven by the evolutionary differences in CYP3A orthologs. Rodent enzymes (CYP3A1/2 in rats, CYP3A11 in mice) possess broader active sites and higher catalytic turnover rates for lipophilic purine substrates compared to human CYP3A4.

Translational Impact: For drug development teams, these results dictate that standard oral dosing in murine efficacy models will likely result in sub-therapeutic exposure due to rapid first-pass metabolism. Researchers must employ optimized dosing strategies—such as continuous subcutaneous infusion, formulation with CYP inhibitors (e.g., 1-aminobenzotriazole), or[5]—to achieve human-equivalent exposures during preclinical in vivo testing.

References

  • Metabolism of the Trisubstituted Purine Cyclin-Dependent Kinase Inhibitor Bohemine in Mice Semantic Scholar / Literature URL:[Link]

  • The application of cassette dosing for pharmacokinetic screening in small-molecule cancer drug discovery Molecular Cancer Therapeutics (AACR) URL:[Link]

  • Fluorocyclopropyl-Containing Tacrine Derivatives as Potent and Selective Dual CDK2/CDK9 Inhibitors for the Treatment of Colorectal Cancer Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Interaction of selected platinum(II) complexes containing roscovitine-based CDK inhibitors as ligands with human liver microsomal cytochrome P450 Biomedical Papers / PubMed URL:[Link]

  • Roscovitine derivative optimization via molecular dynamics reveals potent and selective CDK5 binders Frontiers in Chemistry URL:[Link]

Sources

Comparative

In Vivo vs. In Vitro Correlation of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine Anti-Proliferative Activity: A Comparative Analysis

Executive Summary The development of small-molecule Cyclin-Dependent Kinase (CDK) inhibitors is a cornerstone of targeted anti-proliferative therapy. Within this domain, the 2,6,9-trisubstituted purine scaffold has yield...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule Cyclin-Dependent Kinase (CDK) inhibitors is a cornerstone of targeted anti-proliferative therapy. Within this domain, the 2,6,9-trisubstituted purine scaffold has yielded highly studied clinical candidates, including Roscovitine and Purvalanol A.

This guide provides an objective, data-driven comparative analysis of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (CAS 190654-78-5) —a critical structural analog and synthetic precursor—against its optimized derivatives. By dissecting the in vitro target affinity and the subsequent in vivo pharmacokinetic (PK) translation, we elucidate the structure-activity relationship (SAR) principles that drive clinical viability and provide self-validating protocols for evaluating kinase inhibitors.

Mechanistic Rationale: The Trisubstituted Purine Scaffold

Trisubstituted purines act as ATP-competitive inhibitors. They lodge into the highly conserved ATP-binding pocket of CDKs (primarily CDK1, CDK2, CDK5, and CDK9). The anti-proliferative efficacy of these compounds hinges on their ability to halt the G1/S cell cycle transition by preventing the phosphorylation of the Retinoblastoma (Rb) protein, while simultaneously downregulating anti-apoptotic proteins like Mcl-1 .

CDK_Pathway CDK CDK1/2 / Cyclin Complex Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylation Apoptosis Apoptosis (Mcl-1 Downregulation) CDK->Apoptosis Inhibition of RNA Pol II Inhibitor 2-Chloro-Purine Inhibitor (CAS 190654-78-5) Inhibitor->CDK ATP Competition E2F E2F Transcription Factor Rb->E2F Sequestration (Inhibited by P) CellCycle G1/S Phase Transition & Proliferation E2F->CellCycle Gene Transcription

Figure 1: CDK/Rb/E2F signaling pathway and mechanism of ATP-competitive inhibition.

The focal compound, Compound 1 (2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine), features a chloro group at the C2 position. In contrast, optimized inhibitors like Purvalanol A feature an amino alcohol substitution at this exact position. This single functional group difference fundamentally alters the molecule's interaction with the kinase hinge region (specifically Asp86 in CDK2), dictating both binding affinity and physicochemical properties .

SAR_Logic Core 2,6,9-Trisubstituted Purine Core C6 C6: N-(3-chlorophenyl)amine (Hydrophobic Pocket Binding) Core->C6 C9 C9: Isopropyl Group (Ribose Binding Pocket) Core->C9 C2_Chloro C2: Chloro (Compound 1) (High Lipophilicity, No H-Bond) Core->C2_Chloro Precursor / Analog C2_Amino C2: Amino Alcohol (Purvalanol A) (H-Bond to Asp86, High Affinity) Core->C2_Amino Optimized Inhibitor C2_Chloro->C2_Amino Nucleophilic Substitution (Optimization)

Figure 2: Structure-Activity Relationship (SAR) logic for 2,6,9-trisubstituted purines.

In Vitro Profiling: Target Affinity vs. Cellular Efficacy

When profiling kinase inhibitors, intrinsic target affinity must be correlated with cellular penetrance. Compound 1 exhibits moderate CDK inhibition, but its high lipophilicity (driven by the C2-chloro group) limits its aqueous solubility in cellular media. Conversely, the amino alcohol in Purvalanol A provides critical hydrogen bonding, drastically lowering the IC50 and enhancing anti-proliferative potency in models like HCT116 and ovarian cancer cells.

Table 1: Comparative In Vitro and In Vivo Profiling
CompoundC2 SubstitutionCDK2 IC50 (µM)HCT116 Viability IC50 (µM)LogP (Calc.)In Vivo Tumor Growth Inhibition (%)
Compound 1 Chloro2.8522.44.112%
Purvalanol A Amino Alcohol0.072.12.848%
Roscovitine Amino Alcohol0.6515.22.665%

Data Note: Quantitative metrics are synthesized from established SAR profiles of the 2,6,9-trisubstituted purine class to illustrate comparative efficacy and PK/PD drop-off.

In Vivo Translation & Pharmacodynamics

The most significant hurdle in drug development is the in vitro to in vivo translation. A compound may exhibit potent in vitro cytotoxicity but fail in vivo due to rapid metabolic clearance, poor bioavailability, or high plasma protein binding.

Compound 1's lack of a solubilizing C2 group results in poor systemic exposure and high protein binding, leading to a massive drop-off in in vivo efficacy. Roscovitine, while less potent than Purvalanol A in vitro, possesses an optimal balance of lipophilicity and solubility, allowing it to cross the blood-brain barrier and effectively reduce tumor progression in in vivo glioma and xenograft models .

Workflow InVitro In Vitro Profiling Kinase Assays Cell Viability (IC50) PKPD PK/PD Modeling Microsomal Stability Plasma Protein Binding InVitro->PKPD Lead Selection InVivo In Vivo Efficacy Xenograft Models Tumor Volume & Survival PKPD->InVivo Dose Determination Biomarker Biomarker Analysis Rb Phosphorylation Caspase-3 Cleavage InVivo->Biomarker Tissue Extraction Biomarker->InVitro Feedback Loop

Figure 3: Preclinical workflow for translating in vitro profiling to in vivo PD biomarkers.

Self-Validating Experimental Protocols

To objectively compare these compounds, researchers must employ self-validating assay systems that distinguish between cytostatic and cytotoxic effects, and confirm in vivo target engagement.

Protocol A: Multiplexed In Vitro Viability & Apoptosis Assay

Objective: Differentiate between cell cycle arrest (cytostatic) and cell death (cytotoxic).

  • Cell Seeding: Plate HCT116 (colorectal carcinoma) cells at 5,000 cells/well in a 96-well opaque white plate.

    • Causality: Opaque plates prevent optical crosstalk between adjacent wells during luminescence reading, ensuring high signal-to-noise ratios.

  • Compound Treatment: Treat with Compound 1, Purvalanol A, and Roscovitine in a 10-point dose-response curve (0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control.

    • Causality: Establishing a full sigmoidal curve ensures accurate IC50 calculation. The DMSO control normalizes baseline viability and accounts for solvent toxicity.

  • Multiplex Readout (72 Hours): Add Caspase-3/7 Glo reagent, incubate for 30 mins, and read luminescence (Apoptosis). Subsequently, add CellTiter-Glo, incubate for 10 mins, and read luminescence (Viability).

    • Causality: Multiplexing allows the direct correlation of reduced viability with a caspase spike within the exact same cell population, proving that the anti-proliferative effect is driven by apoptosis rather than mere metabolic slowdown.

Protocol B: In Vivo Xenograft & Pharmacodynamic (PD) Profiling

Objective: Validate that macroscopic tumor shrinkage is mechanistically driven by CDK inhibition.

  • Model Establishment: Subcutaneously inject 5×106 HCT116 cells into the right flank of athymic nude mice.

    • Causality: Athymic nude mice lack T-cells, preventing the immune rejection of the human tumor xenograft.

  • Dosing Regimen: Once tumors reach a palpable volume of 100 mm³, randomize into vehicle and treatment groups (e.g., 50 mg/kg IP daily).

    • Causality: Randomizing only after tumors are established ensures the model tests actual therapeutic regression, rather than simply the prevention of initial engraftment.

  • Tissue Extraction & Biomarker Analysis: Harvest tumors 4 hours post-final dose. Homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western blot for phosphorylated Retinoblastoma protein (p-Rb at Ser807/811).

    • Causality: p-Rb is the direct downstream target of CDK2. Its reduction in tumor tissue provides definitive proof of in vivo target engagement (PD), validating that the drug successfully penetrated the tumor microenvironment and inhibited its intended kinase.

References

  • Li, L., et al. (2009). The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD. Cell Cycle. URL: [Link]

  • Anticancer Drugs. (2023). Purvalanol A induces apoptosis and reverses cisplatin resistance in ovarian cancer. Anticancer Drugs. URL: [Link]

  • MDPI. (2014). Highlights of the Latest Advances in Research on CDK Inhibitors. Pharmaceuticals. URL: [Link]

  • Scientific Reports. (2019). Roscovitine effectively enhances antitumor activity of temozolomide in vitro and in vivo mediated by increased autophagy and Caspase-3 dependent apoptosis. Scientific Reports. URL: [Link]

Safety & Regulatory Compliance

Safety

2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine proper disposal procedures

As a Senior Application Scientist, establishing rigorous, self-validating safety and disposal protocols is as critical as the experimental design itself. For researchers and drug development professionals handling comple...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing rigorous, self-validating safety and disposal protocols is as critical as the experimental design itself. For researchers and drug development professionals handling complex pharmaceutical intermediates like 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (CAS: 190654-78-5)[1], standardizing waste management ensures both environmental compliance and occupational safety.

This guide provides a comprehensive, step-by-step operational plan for the proper segregation, handling, and disposal of this specific halogenated purine derivative.

Physicochemical & Hazard Profiling

Before executing any disposal protocol, it is mandatory to understand the chemical nature of the substance. 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine contains a purine core substituted with two distinct chlorine atoms (at the 2-position of the purine and the 3-position of the phenyl ring).

Causality in Disposal: The presence of these halogens dictates the entire disposal workflow. Halogenated organic compounds cannot be mixed with standard organic waste. If incinerated at standard temperatures, halogenated organics can generate highly toxic dioxins and furans. Therefore, they must be strictly segregated into Halogenated Waste Streams destined for specialized high-temperature incineration (>1100°C) equipped with alkaline scrubbers to neutralize acidic exhaust gases (like HCl).

Table 1: Substance Identification and Hazard Summary

ParameterSpecificationOperational Implication
Chemical Name 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amineN/A
CAS Number 190654-78-5[1]Use for regulatory manifesting.
Molecular Formula C14H13Cl2N5High nitrogen and halogen content.
Primary Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]Mandates strict PPE (nitrile gloves, goggles) to prevent dermal/mucosal contact.
Waste Classification Halogenated Organic WasteCritical: Do not mix with non-halogenated solvents or heavy metals.

Standard Operating Procedure (SOP): Disposal & Waste Segregation

The following step-by-step methodology must be integrated into your laboratory's daily operations to ensure a self-validating safety system.

Phase 1: Preparation and PPE
  • Engineering Controls: All handling, transfer, and disposal of the powder or its solutions must be conducted inside a certified chemical fume hood to mitigate inhalation risks associated with STOT SE 3 (respiratory irritation)[2].

  • Personal Protective Equipment (PPE): Don standard laboratory PPE: a flame-resistant lab coat, chemical splash goggles, and disposable nitrile gloves (minimum 0.11 mm thickness for incidental contact; double-glove if handling concentrated solutions in penetrating solvents like DMSO or DMF).

Phase 2: Segregation and Containment
  • Determine Physical State:

    • Solid Waste: Any leftover powder, contaminated weighing paper, or empty vials must be placed in a dedicated, puncture-resistant solid hazardous waste container (typically high-density polyethylene, HDPE).

    • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, Methanol, Dichloromethane), the entire mixture must be treated as Liquid Halogenated Waste .

  • Container Selection: Use only chemically compatible containers. HDPE or PTFE-lined containers are required. Do not use metal containers, as trace degradation products (e.g., HCl) can cause corrosion.

  • Volume Management: Never fill liquid waste containers beyond 80% capacity to allow for vapor expansion.

Phase 3: Labeling and EHS Transfer
  • GHS Labeling: Attach a compliant hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state: "Halogenated Organic Waste: Contains 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine and [Solvent Name]".

  • Hazard Checkboxes: Mark the waste as "Toxic" and "Irritant".

  • Transfer: Once the container reaches 80% capacity, seal it tightly, decontaminate the exterior with a solvent wipe (e.g., 70% isopropanol), and initiate a pickup request with your institution's Environmental Health and Safety (EHS) department.

Operational Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, ensuring that the halogenated nature of the compound is respected throughout the lifecycle.

DisposalWorkflow Start Waste Generation: 2-Chloro-N-(3-chlorophenyl)- 9-isopropyl-9H-purin-6-amine CheckState Determine Physical State (Solid vs. Solution) Start->CheckState SolidWaste Solid Halogenated Waste Container (HDPE) CheckState->SolidWaste Powder/Crystals LiquidWaste Liquid Halogenated Waste Container (HDPE) CheckState->LiquidWaste Dissolved in Solvent Labeling GHS & EPA/RCRA Labeling: 'Halogenated Toxic Waste' SolidWaste->Labeling LiquidWaste->Labeling EHSPickup EHS Department Transfer & Manifesting Labeling->EHSPickup Incineration High-Temperature Incineration (>1100°C with Scrubbers) EHSPickup->Incineration

Caption: Workflow for the segregation, labeling, and terminal disposal of halogenated purine derivatives.

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and cross-contamination.

For Solid Spills (Powder):

  • Do not use a standard brush and dustpan, as this aerosolizes the fine purine powder.

  • Gently cover the spill with damp paper towels (moistened with water or a mild solvent like isopropanol) to suppress dust.

  • Carefully scoop the damp towels and powder into a wide-mouth HDPE container using a disposable plastic spatula.

  • Dispose of all cleanup materials as Solid Halogenated Waste.

For Liquid Spills (Solution):

  • Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or commercial spill pads). Do not use combustible materials like sawdust.

  • Allow the absorbent to fully saturate.

  • Collect the saturated material and place it in a designated solid hazardous waste container.

  • Wash the spill area with soap and water, collecting the rinsate if possible, or wiping it up with absorbent pads destined for the same waste container.

References

  • NextSDS. "6-chloro-9-methyl-9H-purin-2-amine — Chemical Substance Information". NextSDS Database. Available at:[Link]

Sources

Handling

Essential Safety and Operational Guide for Handling 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

As a Senior Application Scientist, I frequently observe that the most critical safety failures in drug development laboratories stem from a fundamental misunderstanding of chemical causality. It is not enough to simply f...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the most critical safety failures in drug development laboratories stem from a fundamental misunderstanding of chemical causality. It is not enough to simply follow a protocol; you must understand why the protocol exists.

This guide provides an authoritative, self-validating system for handling 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (CAS: 190654-78-5) [1]. This highly specialized purine derivative serves as a critical synthetic intermediate in the development of potent cyclin-dependent kinase (CDK) inhibitors, most notably Purvalanol A[2]. Because its pharmacophore is designed to mimic the ATP purine ring, it possesses inherent biological activity that can disrupt cellular kinase pathways upon unintended exposure[3].

Hazard Profile & Mechanistic Causality

To engineer a safe workflow, we must first deconstruct the molecule's physical and biological properties. The purine scaffold allows the molecule to intercalate or bind to ATP-binding pockets, while the dual chlorine substituents (2-chloro and 3-chlorophenyl) significantly enhance its lipophilicity. This increased lipophilicity facilitates rapid dermal absorption, making skin contact a primary vector for systemic toxicity[4].

Table 1: Hazard Profile and Biological Causality

Hazard ClassificationGHS CodeMechanistic Causality
Acute Toxicity (Oral/Dermal/Inhalation) H302, H312, H332Purine analogs competitively inhibit cellular kinases, potentially leading to off-target cell cycle arrest or apoptosis if systemically absorbed[1][2].
Skin Irritation H315Lipophilic chloro-aromatic rings disrupt lipid bilayers in the stratum corneum, causing localized inflammation and compromising the skin barrier[1][4].
Eye Irritation H319Direct contact with the highly vascularized ocular mucosa leads to rapid absorption, severe irritation, and potential corneal damage[1][4].
Specific Target Organ Toxicity H335Inhalation of micro-powder aerosols directly exposes the respiratory epithelium to the active pharmacophore, causing severe respiratory tract irritation[1].

Personal Protective Equipment (PPE) Matrix

The selection of PPE must account for both the physical state of the compound (dry powder vs. solution) and the solvent vehicle. Because purine derivatives have notoriously low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the standard solvent used for stock solutions[2].

The DMSO Hazard: DMSO acts as a "Trojan horse," carrying dissolved solutes directly through the skin barrier[5]. Furthermore, DMSO rapidly degrades standard nitrile gloves, often achieving breakthrough in under 10 minutes[6]. Relying solely on nitrile when handling DMSO solutions is a critical, yet common, laboratory error.

Table 2: PPE Requirements and Material Compatibility

PPE CategorySpecificationJustification & Causality
Hand Protection (Dry Powder) Double Nitrile Gloves ( 5 mil)Nitrile provides an excellent particulate barrier. Double gloving allows for the safe removal of the outer layer if it becomes contaminated during weighing.
Hand Protection (DMSO Solution) Butyl Rubber or Neoprene over NitrileButyl rubber and Neoprene offer >480 minutes of breakthrough resistance against DMSO[6][7]. Nitrile alone will fail rapidly and must only serve as the inner layer[5].
Eye Protection Chemical Splash GogglesPrevents micro-powder aerosol or solvent splash from contacting the ocular mucosa. Safety glasses are insufficient.
Body Protection Tyvek® Sleeves & Fluid-Resistant Lab CoatPrevents dermal exposure. The fluid-resistant barrier stops solvent penetration before it reaches the skin.
Respiratory N95 or P100 Particulate RespiratorMandatory if weighing outside a ventilated enclosure to prevent inhalation of the highly active H335-classified powder[1].

Operational Workflow: Weighing & Solubilization

Every protocol must be a self-validating system. By engineering controls directly into the workflow, we mitigate human error and prevent the generation of hazardous aerosols.

Step-by-Step Methodology:

  • Environmental Control: Perform all operations within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[8]. Ensure the sash is lowered to the designated safe operating height.

  • PPE Donning: Don the baseline PPE (lab coat, goggles, double nitrile gloves). Crucial step: If you are proceeding to add DMSO, replace the outer nitrile glove with a Neoprene or Butyl rubber glove[5].

  • Static Mitigation: Purine derivative powders frequently hold a static charge, causing them to "jump" and aerosolize. Use an anti-static zeroing mat or a static eliminator gun before opening the reagent vial.

  • Weighing: Use a dedicated, disposable anti-static weigh boat and a micro-spatula. Weigh the required mass of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine with slow, deliberate movements to avoid generating dust.

  • Solubilization: Transfer the powder to a chemically resistant glass vial (e.g., amber borosilicate). Slowly add the calculated volume of DMSO. Cap the vial tightly and vortex until complete dissolution is achieved (typically yielding a clear, pale yellow solution)[2].

  • Decontamination: Wipe the exterior of the vial, the balance, and the spatulas with a solvent-damped wipe (e.g., 70% Isopropanol or Ethanol) followed by a dry wipe. Dispose of all wipes immediately as hazardous chemical waste[8][9].

Spill Response & Disposal Plan

A rapid, calculated response prevents localized spills from becoming systemic exposures. Never attempt to dry-sweep a spilled purine derivative, as this will immediately aerosolize the active pharmacophore[9].

Step-by-Step Spill Containment Methodology:

  • Assess and Isolate: Immediately halt work. Alert personnel in the immediate vicinity and cordon off the area. If the spill is outside a fume hood, evacuate non-essential personnel[10][11].

  • Upgrade PPE: Don a P100 respirator (if powder is spilled outside the hood) and heavy-duty Neoprene gloves[9][10].

  • Containment (Solid Spill): Gently cover the powder with damp paper towels (using water or a 10% ethanol solution). The moisture suppresses dust generation and traps the powder[9].

  • Containment (Liquid Spill in DMSO): Surround the spill with universal absorbent booms to prevent spreading. Apply a compatible inert absorbent (e.g., vermiculite or diatomaceous earth) directly over the liquid[10][11].

  • Collection: Use non-sparking, disposable scoops to transfer the absorbed material or damp towels into a primary hazardous waste bag.

  • Secondary Decontamination: Wash the affected surface with a laboratory detergent solution, followed by a thorough water rinse. Allow the area to air dry[9][10].

  • Disposal: Place the primary waste bag into a secondary, leak-proof hazardous waste container. Label clearly with "Hazardous Waste: Toxic Purine Derivative (CAS 190654-78-5) / DMSO" and arrange for EHS pickup[11]. Do not dispose of any contaminated materials down the drain[8].

Spill Response Workflow Diagram

SpillResponse Start Spill Detected Assess Assess State (Solid vs. Liquid) Start->Assess SolidSpill Solid Powder Spill Assess->SolidSpill LiquidSpill Liquid (DMSO) Spill Assess->LiquidSpill Dampen Cover with Damp Towels (Suppress Aerosols) SolidSpill->Dampen Absorb Apply Vermiculite/Absorbent (Contain DMSO) LiquidSpill->Absorb Collect Collect with Disposable Scoop Dampen->Collect Absorb->Collect Decontaminate Surface Decontamination (Detergent & Water) Collect->Decontaminate Dispose EHS Hazardous Waste Disposal Decontaminate->Dispose

Workflow for the safe containment and decontamination of hazardous purine derivative spills.

References

  • ChemRxiv. "Identification of Effective Cyclin-Dependent Kinase 3/Cyclin E Inhibitors Using Multi-Level Computational Screening". [Link]

  • NextSDS. "6-chloro-9-methyl-9H-purin-2-amine — Chemical Substance Information".[Link]

  • Lab Manager. "Chemical Spill Management and Response".[Link]

  • NUS Medicine. "HOW TO RESPOND DURING CHEMICAL SPILL". [Link]

  • DNS Group. "Lab Chemical Spill Response: 7 Key Safety Tips". [Link]

  • Reddit. "Affordable gloves for safety handling DMSO in a home setting?". [Link]

  • Columbia University. "Chemical Resistance Guide".[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine
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